Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride

Catalog No.
S14287547
CAS No.
24206-69-7
M.F
C13H20ClNO
M. Wt
241.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiophenone, alpha,alpha-dimethyl-beta-(dimethyl...

CAS Number

24206-69-7

Product Name

Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride

IUPAC Name

3-(dimethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

InChI

InChI=1S/C13H19NO.ClH/c1-13(2,14(3)4)10-12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H

InChI Key

BDWBXAYAZSRVBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=CC=C1)N(C)C.Cl

alpha alpha dimethyl beta (dimethylamino) propiophenone hydrochloride solubility data

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Data for Related Compounds

The available data primarily covers the compound without the alpha-methyl groups. Quantitative data for the exact compound you requested is limited to its molecular formula and weight.

Property alpha,alpha-dimethyl-beta-(dimethylamino)propiophenone hydrochloride [1] [2] 3-(Dimethylamino)propiophenone hydrochloride (Related Compound) [3] [4]
CAS Number 24206-69-7 [2] 879-72-1 [3] [4]
Molecular Formula C13H20ClNO [1] [2] C11H16ClNO [3] [4]
Molecular Weight 241.757 [2] 213.70 [3] [4]
Melting Point Not specified in search results 150-155 °C [3]; 153°C [4]
Water Solubility Not specified in search results Almost transparency [3]
Form Not specified in search results Powder to crystal [3]; Crystalline Powder [4]
Vapour Pressure 0.00207 mmHg at 25°C [2] Not specified in search results

Experimental Context and Synthesis

While quantitative solubility data is absent, the search results provide a detailed synthetic procedure for the related compound, β-Dimethylaminopropiophenone hydrochloride, which is a classic example of the Mannich reaction [5]. The methodology offers indirect clues about solubility behavior during experimental workflow.

The general experimental workflow for the synthesis and purification can be summarized as follows. This workflow is adapted from the procedure for β-Dimethylaminopropiophenone hydrochloride [5]:

G A Charge Reactants: Acetophenone, Dimethylamine HCl, Paraformaldehyde, HCl in EtOH B Reflux for 2 hours (Mixture becomes homogeneous) A->B C Hot Filtration (Pre-heated funnel) B->C D Dilute with Acetone (Excess amine salt remains in solution) C->D E Crystallization (Slow cool to room temp, then chill overnight) D->E F Isolate Product (Filter and wash with acetone) E->F G Optional Recrystallization (Dissolve in hot EtOH, add acetone) F->G

Key Experimental Observations on Solubility [5]:

  • Solvent Systems: The crude product is soluble in hot 95% ethanol. The purified product is obtained by adding a large volume of acetone to the hot ethanol solution, indicating significantly lower solubility in acetone.
  • Precipitation & Purification: The addition of 400 ml of acetone to the warm ethanolic reaction mixture directly induces crystallization. The excess dimethylamine hydrochloride by-product remains dissolved in the acetone/ethanol mixture.
  • Hygroscopic Nature: The submitter notes that the crude product is "somewhat hygroscopic and holds traces of water tenaciously," which can affect the observed melting point and potentially its handling in solution [5].

Research Recommendations

The lack of direct solubility data means you will likely need to determine it empirically. Here is a suggested pathway:

  • Consult Specialized Databases: Search dedicated solubility databases or pharmaceutical science resources (e.g., PDR, Handbook of Aqueous Solubility Data) not included in the current search results.
  • Perform Experimental Measurement: Determine the solubility using standard laboratory techniques. The synthesis protocol suggests 95% ethanol and acetone as primary solvents for testing. You can establish a quantitative profile by measuring the mass of compound dissolved per unit volume of solvent at a controlled temperature.
  • Predictive Modeling: Use the molecular structure and weight with chemical modeling software to calculate predicted solubility parameters.

References

vapour pressure of alpha alpha dimethyl beta (dimethylamino) propiophenone hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Data of a Related Compound

The search results do not contain vapour pressure data for the specific compound you requested. However, they provide a detailed synthetic procedure for a closely related chemical: β-Dimethylaminopropiophenone hydrochloride [1] [2].

The provided information for this related compound is summarized in the table below.

Property Details for β-Dimethylaminopropiophenone Hydrochloride
Chemical Names β-Dimethylaminopropiophenone hydrochloride; Propiophenone, β-dimethylamino-, hydrochloride [1].
CAS Registry Number 879-72-1 [1]
Molecular Formula C₁₁H₁₅NO·HCl (from component names)
Synthetic Route Mannich reaction [1].
Reactants Acetophenone, Dimethylamine hydrochloride, Paraformaldehyde [1] [2].
Solvent 95% Ethanol [1] [2].
Reaction Time 2 hours [1] [2].
Crude Yield 68-72% [1] [2].
Melting Point Crude: 138-141°C; Purified: 155-156°C [1] [2].
Recrystallization Dissolve in hot 95% Ethanol, add acetone slowly [1] [2].

The synthesis of the related compound involves a classic Mannich reaction [1]. The following workflow diagram outlines the key steps and reagents involved in this laboratory preparation.

Start Start Setup Reaction Setup 500ml round-bottom flask Reflux condenser Start->Setup Reactants        ReactantsAcetophenoneDimethylamine HClParaformaldehyde     Reflux Reflux 95% Ethanol with HCl catalyst 2 hours on steam bath Reactants->Reflux Setup->Reactants Add Crystallization Crystallization Dilute with warm acetone Cool slowly, then chill overnight Reflux->Crystallization Filtration Filtration & Washing Filter crystals Wash with acetone Crystallization->Filtration Drying Drying 2.5 hours at 40-50°C Filtration->Drying CrudeProduct        Crude ProductYield: 72-77g (68-72%)M.P.: 138-141°C     Drying->CrudeProduct

Diagram 1: Synthetic workflow for β-Dimethylaminopropiophenone hydrochloride.

A Framework for Vapour Pressure Determination

For your target compound, alpha,alpha-dimethyl beta-(dimethylamino)propiophenone hydrochloride, I propose a multi-method experimental approach to determine its vapour pressure, as no direct data was found.

Recommended Experimental Methodologies
  • Thermogravimetric Analysis (TGA): Use a method where weight loss of the sample is measured under controlled temperature and gas flow. Vapour pressure can be calculated from the rate of evaporation [3].
  • Knudsen Effusion Method: Ideal for low vapour pressure measurements of solid pharmaceuticals. This method measures the mass of gas effusing from a cell and is suitable for early-stage drug compounds with limited solubility [3].
  • Gas Chromatography (GC) Retention Time Method: A relative method where the compound's retention time is compared to standards with known vapour pressures. This is useful for quick comparison rather than absolute measurement [3].
  • Prediction via Group Contribution Methods: Computational models can provide estimates, but these must be validated experimentally for reliable data.
Step-by-Step Workflow for Measurement

The following flowchart outlines a logical pathway for characterizing and determining the vapour pressure of your compound, integrating both its synthesis and subsequent analysis.

Start Start Synthesize Synthesize Target Compound (Adapt Mannich Reaction) Start->Synthesize Purify Purify & Characterize Recrystallization, HPLC, NMR, MS Determine Melting Point Synthesize->Purify SelectMethod Vapour Pressure Range? Purify->SelectMethod TGA TGA Method (Medium to Low VP) SelectMethod->TGA 10^-1 to 10^-5 Pa Knudsen Knudsen Effusion (Very Low VP) SelectMethod->Knudsen < 10^-5 Pa GC GC Retention (Relative Estimate) SelectMethod->GC For ranking Analyze Analyze Data & Model TGA->Analyze Knudsen->Analyze GC->Analyze Report Report Vapour Pressure with Confidence Interval Analyze->Report End End Report->End

Diagram 2: A logical workflow for vapour pressure determination.

Critical Data to Report

When publishing your findings, ensure you include this essential experimental data for reproducibility and reliability:

Parameter Details to Report
Purity Analytical method (e.g., HPLC) and percentage.
Solid-State Form Whether it is a crystalline or amorphous solid.
Temperature Range The minimum and maximum temperatures tested.
Experimental Uncertainty Standard deviation or confidence interval.
Method Validation Results from a standard reference material.

Navigating the Data Gap

The absence of published data presents a common challenge in pharmaceutical R&D. Focusing on a well-defined experimental protocol, as outlined above, will generate the necessary primary data for your development files. The closely related compound's successful synthesis via the Mannich reaction strongly suggests a viable pathway to produce your target molecule for subsequent testing [1] [2].

References

log P and PSA values for C13H20ClNO

Author: Smolecule Technical Support Team. Date: February 2026

Understanding logP and PSA

In drug development, logP and Polar Surface Area (PSA) are key metrics for predicting a compound's absorption and permeability.

  • logP (Octanol-Water Partition Coefficient): This is the logarithm of the ratio of a compound's concentration in octanol to its concentration in water at equilibrium. It is a direct measure of molecular hydrophobicity (lipophilicity). According to Lipinski's Rule of 5, a logP value greater than 5 is often associated with poor oral absorption [1].
  • Polar Surface Area (PSA): This is defined as the surface area over all polar atoms (primarily oxygen and nitrogen) and their attached hydrogen atoms [2]. It is a good predictor of a molecule's ability to cross cell membranes. As a rule of thumb:
    • PSA > 140 Ų: Typically poor membrane permeability [2].
    • PSA < 60 Ų: Good potential to penetrate the blood-brain barrier [2].

Methods for Calculation

Multiple computational methods have been developed to predict logP and PSA. The table below summarizes the main families of approaches.

Property Method Family Description Examples
logP Atom-based Sums contributions from each atom type. Fast but can be less accurate for complex structures [3]. ALOGP [3] [4]
Fragment-based Sums hydrophobic contributions from larger molecular fragments. Often more accurate than atom-based methods [3]. ClogP [3], miLogP (Molinspiration) [5]
Property-based Uses physics-based calculations (e.g., free energy transfer) from 3D structures. Theoretically rigorous but computationally intensive [3]. FElogP (MM-PBSA) [3]
Hybrid/Consensus Combines multiple algorithms to improve accuracy and reliability. ChemAxon Consensus [4], ACD/Consensus [6]
PSA Topological (TPSA) Calculates surface area using fragment contributions from a 2D structure. Fast and widely used [7] [8]. TPSA (Ertl et al.)
Quantum Mechanical (QMPSA) Calculates the surface area based on the quantum mechanical electrostatic potential mapped onto a 3D isodensity surface. More physically meaningful but requires significant computation [7] [8] [9]. QMPSA
Dynamic (DPSA) Uses a Boltzmann-weighted average of PSA over multiple low-energy 3D conformations [7]. DPSA

Protocols for Determination

Here are the detailed workflows for some of the more advanced methods mentioned.

Protocol 1: Calculating logP using a Free Energy Method (FElogP)

This method is based on the thermodynamic principle that logP is determined by the free energy change of transferring a molecule from water to n-octanol [3].

The diagram below outlines the workflow for this approach:

G Start Start: Input 3D Structure A 1. Geometry Optimization (Quantum Mechanics or Force Field) Start->A B 2. Solvation Free Energy in Water (ΔG_water) A->B C 3. Solvation Free Energy in Octanol (ΔG_octanol) A->C D 4. Calculate Transfer Free Energy ΔG_transfer = ΔG_water - ΔG_octanol B->D C->D E 5. Compute logP logP = ΔG_transfer / (RT ln(10)) D->E End End: logP Value E->End

Workflow for calculating logP via transfer free energy.

Key Steps:

  • Structure Preparation & Optimization: Generate a 3D structure of your molecule and optimize its geometry using quantum mechanical methods (e.g., B3LYP/6-31G) or a molecular mechanics force field (e.g., GAFF2) [3].
  • Solvation Free Energy Calculation: Use an endpoint method like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Generalized Born Surface Area) to calculate the solvation free energy in both water (ΔG_water) and n-octanol (ΔG_octanol). This involves solving the Poisson-Boltzmann equation or using the Generalized Born model to account for polar solvation, plus a non-polar contribution [3].
  • Thermodynamic Calculation: The transfer free energy is ΔG_transfer = ΔG_water - ΔG_octanol. logP is then derived from the fundamental equation: logP = ΔG_transfer / (RT ln(10)), where R is the gas constant and T is the temperature [3] [10].
Protocol 2: Calculating PSA using Quantum Mechanics (QMPSA)

This method calculates the polar surface area directly from the molecule's electron density [7] [9].

The workflow for this protocol is as follows:

G Start Start: Input Structure A 1. Conformational Search (e.g., Monte Carlo Multiple Minimum) Start->A B 2. QM Geometry Optimization (e.g., B3LYP/6-31G) A->B C 3. Generate Electron Density Grid (Cube File) B->C D 4. Create Isodensity Surface (e.g., at 0.0005 e/bohr³) C->D E 5. Map Electrostatic Potential (ESP) onto the Surface D->E F 6. Define Polar Range (e.g., ESP < -0.025 and ESP > 0.043) E->F G 7. Sum Polar Areas F->G End End: QMPSA Value (Ų) G->End

Workflow for calculating quantum mechanical polar surface area.

Key Steps:

  • Conformation Generation & Optimization: Perform a conformational search (e.g., using a Monte Carlo method with a force field like OPLS-AA) to identify low-energy conformers. Optimize these geometries using a quantum mechanical method like B3LYP/6-31G [7] [9].
  • Wavefunction & Density Calculation: Perform a single-point energy calculation on the optimized structure to generate a wavefunction file. Use this to calculate the electron density on a 3D grid, often saved as a "cube file" [7].
  • Isodensity Surface Creation: Use a program like MOLDEN to create an isodensity surface (a surface where the electron density is constant). A value of 0.0005 electrons/bohr³ is reported to best match a van der Waals surface [7].
  • Electrostatic Potential Mapping: Calculate the electrostatic potential for every vertex on the triangulated isodensity surface [7].
  • Polar Area Summation: Define a range of electrostatic potential values that qualify as "polar." The polar surface area (QMPSA) is the sum of all surface areas where the potential falls outside the apolar range (e.g., ESP < -0.025 or ESP > 0.043, as used in one study) [7]. It is critical to calculate this using the protonation state relevant to the biological condition (e.g., gut pH) [9].

Practical Calculation Tools

For practical drug discovery work, several software tools implement the methods described above:

  • logP Tools:
    • ACD/LogP: Offers three prediction algorithms (Classic, GALAS, Consensus) and allows training with in-house data [6].
    • Molinspiration miLogP: A robust group contribution method with good statistical accuracy, used in the ZINC database [5].
    • ChemAxon logP Plugin: Provides both a proprietary atom-based method (similar to ALOGP) and a consensus model [4].
  • PSA Tools:
    • Topological PSA (TPSA): Fast and effective, implemented in many chemoinformatics suites [7].
    • QMPSA: Available in molecular modeling packages like MOLDEN, requiring quantum mechanical calculations as outlined in Protocol 2 [7].

References

Comprehensive Analysis of Beta-Dimethylamino Propiophenone Derivatives: HPLC Methods and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Beta-(Dimethylamino)propiophenone and its derivatives represent an important class of organic compounds with significant applications in pharmaceutical synthesis and analytical chemistry. These compounds serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and require precise analytical methods for their characterization and quantification. The analysis of these basic compounds presents particular challenges due to their secondary interactions with chromatographic stationary phases and their potential reactivity under various conditions. High-performance liquid chromatography (HPLC) has emerged as the primary analytical technique for the separation, identification, and quantification of these compounds and their related substances. This application note provides a comprehensive overview of established HPLC methodologies, including detailed protocols for the analysis of beta-dimethylamino propiophenone derivatives, addressing both standard and challenging analytical scenarios encountered by researchers and pharmaceutical development professionals.

The structural characteristics of beta-dimethylamino propiophenone derivatives, featuring both basic amine and carbonyl functionalities, necessitate specialized chromatographic approaches to achieve optimal separation, peak shape, and detection sensitivity. Through careful method development and validation, as outlined in this document, researchers can overcome common analytical challenges and develop robust methods suitable for various applications ranging from quality control to pharmacokinetic studies.

Analytical Methods Summary

Established HPLC Methods

Based on current literature and application data, several HPLC methods have been successfully developed for the analysis of beta-dimethylamino propiophenone and related compounds. The table below summarizes the key chromatographic conditions for these methods:

Table 1: Summary of HPLC Methods for Beta-Dimethylamino Propiophenone Derivatives

Method Parameter Standard Reversed-Phase Method High-pH Stable Phase Method MS-Compatible Application
Compound beta-(Dimethylamino)propiophenone [1] Basic drug analogs [2] 3-(Diethylamino)propiophenone [3]
Column Newcrom R1 [1] XTerra RP18 [2] Newcrom R1 [3]
Dimensions Not specified 150 × 4.6 mm, 5 μm [2] Not specified
Mobile Phase Acetonitrile/water/phosphoric acid [1] 50 mM pyrrolidine (pH 11.5)-ACN (50:50, v/v) [2] Acetonitrile/water/formic acid [3]
Flow Rate Not specified 1 mL/min [2] Not specified
Detection UV (wavelength not specified) [1] DAD-UV at 214 nm [2] Mass spectrometry compatible [3]
Applications Routine analysis, pharmacokinetics, preparative separation [1] Analysis of basic drugs, method validation [2] Impurity isolation, pharmacokinetics [3]
Method Selection Guidelines

The selection of an appropriate HPLC method depends on several factors including the specific analytical requirements, available instrumentation, and intended application. For routine analysis of beta-dimethylamino propiophenone derivatives, the Standard Reversed-Phase Method using the Newcrom R1 column provides a robust and straightforward approach [1]. This method is particularly suitable for quality control applications where stability-indicating methods are required. The use of phosphoric acid in the mobile phase contributes to improved peak shape for these basic compounds through ion suppression.

For compounds that exhibit strong secondary interactions with conventional reversed-phase columns, the High-pH Stable Phase Method offers significant advantages. The XTerra RP18 column is specifically designed for the analysis of basic compounds at high pH, minimizing silanol interactions that often cause peak tailing [2]. The use of pyrrolidine buffer (pH 11.5) maintains the analytes in their non-ionized form, enhancing retention and separation efficiency. This method is particularly valuable for method development and validation studies, as demonstrated in the analysis of methamphetamine and propranolol, which share similar structural characteristics with beta-dimethylamino propiophenone derivatives [2].

When mass spectrometric detection is required for structural elucidation or enhanced sensitivity, the MS-Compatible Application method should be employed. This method substitutes phosphoric acid with formic acid, which is compatible with MS systems while still providing adequate ionization suppression for these basic compounds [3]. Additionally, the availability of columns with smaller 3 μm particles enables faster UPLC applications for high-throughput analysis [1] [3].

Detailed Experimental Protocols

Standard Reversed-Phase HPLC Method

3.1.1 Equipment and Reagents

  • HPLC System: Liquid chromatograph with UV or DAD detector, capable of gradient elution
  • Column: Newcrom R1 (reverse-phase with low silanol activity) [1]
  • Mobile Phase A: Water with 0.1% phosphoric acid
  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid
  • Reference Standard: beta-(Dimethylamino)propiophenone (CAS 3506-36-3) [1]
  • Sample Solvent: Mobile phase or appropriate solvent matching mobile phase composition

3.1.2 Sample Preparation

  • Prepare a stock solution of beta-dimethylamino propiophenone reference standard at approximately 1 mg/mL in mobile phase [2].
  • For tablet formulations, accurately weigh and powder representative tablets. Transfer an amount equivalent to the target analyte weight into a volumetric flask [2].
  • Add approximately 30 mL of mobile phase and extract in an ultrasonic bath for 10 minutes at room temperature [2].
  • Dilute to volume with mobile phase and mix thoroughly.
  • Filter the supernatant through a 0.22 μm membrane filter before injection [2].
  • Prepare calibration standards by appropriate dilution of the stock solution to cover the expected concentration range.

3.1.3 Chromatographic Conditions

  • Column Temperature: Ambient (approximately 25°C) or controlled at 30°C [2]
  • Injection Volume: 10 μL [2]
  • Detection Wavelength: 214 nm (optimal for compounds with amine functionalities) [2]
  • Gradient Program: Specific gradient conditions should be optimized for the particular derivative being analyzed. Initial conditions of 30% B followed by a linear increase to 80% B over 10 minutes is recommended as a starting point for method development.
  • Flow Rate: 1 mL/min (adjust as necessary to achieve optimal separation) [2]

3.1.4 System Suitability

System suitability should be assessed before sample analysis to ensure chromatographic performance. Critical parameters include:

  • Theoretical plates: >2000 [2]
  • Tailing factor: ≤2 [2]
  • Resolution: >2 from any potentially interfering peaks [2]
  • Relative standard deviation (RSD): <1% for peak areas of six replicate injections [2]

G Start Start Sample Preparation StandardPrep Prepare Standard Solution (1 mg/mL in mobile phase) Start->StandardPrep TabletPrep For Formulations: Powder tablets & weigh accurately Start->TabletPrep Dilution Dilute to volume with mobile phase StandardPrep->Dilution Extraction Ultrasonic extraction with mobile phase (10 min, room temperature) TabletPrep->Extraction Extraction->Dilution Filtration Filter through 0.22 μm membrane Dilution->Filtration HPLCAnalysis HPLC Analysis Newcrom R1 Column ACN/Water/H3PO4 Mobile Phase Filtration->HPLCAnalysis DataAnalysis Data Analysis and System Suitability Check HPLCAnalysis->DataAnalysis

Figure 1: Sample Preparation and Analysis Workflow for Beta-Dimethylamino Propiophenone Derivatives

Method for Reactive Derivatives and Impurities

3.2.1 Derivatization Strategies

For the analysis of reactive derivatives or impurities, derivatization techniques may be employed to enhance detection sensitivity or improve chromatographic behavior. While direct RP-HPLC is preferred for most applications, certain analytical challenges may require alternative approaches:

  • Derivatization for enhanced detection: For compounds with poor UV absorbance, derivatization with chromophores or fluorophores may be necessary. Methods similar to those used for small-molecule halogenated carboxylic acids can be adapted, utilizing reagents such as nitrophenylhydrazine for carbonyl-containing compounds [4].

  • Stabilization of reactive intermediates: When analyzing reactive species such as acyl halides or sulfonic acid derivatives, consider using non-protic solvents and avoiding aqueous mobile phases to prevent degradation during analysis [5].

  • Normal-phase and SFC alternatives: For compounds unstable in aqueous mobile phases, normal-phase HPLC or supercritical fluid chromatography (SFC) may be employed to minimize decomposition [5].

3.2.2 Analysis of Genotoxic Impurities

The control of potentially genotoxic impurities requires specialized approaches to achieve the necessary sensitivity (ppm/ppb levels). Key considerations include:

  • Sample preparation: Use non-protic solvents to prevent transesterification or decomposition during sample preparation and analysis [5].

  • Detection techniques: LC-MS/MS with selective ion monitoring (SIM) provides the sensitivity and selectivity required for trace-level analysis [5].

  • Derivatization approaches: For sulfonate esters, derivatization with sodium iodide in the presence of thiosulfate to form alkyl iodides enables sensitive detection by GC-MS [5].

Method Development and Optimization

Critical Method Parameters

Successful HPLC analysis of beta-dimethylamino propiophenone derivatives requires careful optimization of several critical parameters:

Table 2: Method Optimization Parameters for Beta-Dimethylamino Propiophenone Derivatives

Parameter Optimization Considerations Recommended Approach
Stationary Phase Silanol activity, pH stability, ligand chemistry Select columns with low silanol activity (e.g., Newcrom R1) or specially designed base-deactivated phases (e.g., XTerra RP18) [1] [2]
Mobile Phase pH Ionization control, secondary interactions, column stability For basic compounds, high pH (9-11.5) using amine buffers (pyrrolidine) minimizes ionization and silanol interactions [2]
Organic Modifier Selectivity, retention, solubility Acetonitrile generally provides better peak shape than methanol for basic compounds [1] [2]
Buffer Selection Peak shape, retention reproducibility, MS compatibility Phosphoric acid for standard UV detection; formic acid for MS compatibility; amine buffers for high-pH applications [1] [2] [3]
Temperature Retention time stability, peak efficiency Moderate temperatures (25-30°C); higher temperatures may reduce backpressure but affect stability [2]
Troubleshooting Common Issues

4.2.1 Peak Tailing

Peak tailing is a common challenge when analyzing basic compounds like beta-dimethylamino propiophenone derivatives. To address this issue:

  • Column Selection: Use columns specifically designed for basic compounds, such as the Newcrom R1 with low silanol activity or XTerra RP18 with optimized silica matrix to prevent secondary interactions with residual silanol groups [1] [2].

  • Mobile Phase Modification: Incorporate amine modifiers such as pyrrolidine in the mobile phase to saturate active silanol sites. The concentration can be optimized between 10-50 mM based on the severity of tailing [2].

  • pH Adjustment: Operate at pH values above the pKa of the analyte to maintain it in the non-ionized form. For beta-dimethylamino propiophenone derivatives with pKa values typically around 9-10, pH 11.5 provides effective suppression of ionization [2].

4.2.2 Retention Time Instability

  • Mobile Phase Equilibrium: Ensure sufficient equilibration time when using amine modifiers or when changing pH conditions. A minimum of 10-15 column volumes is recommended for full equilibrium.

  • Temperature Control: Maintain consistent column temperature (±2°C) to minimize retention time fluctuations [2].

  • Buffer Preparation: Prepare mobile phases consistently with accurate pH adjustment to ensure reproducible retention times.

4.2.3 Sensitivity Issues

  • Detection Wavelength: Optimize UV detection wavelength based on the chromophores present. For compounds with amine and carbonyl functionalities, low UV wavelengths (210-220 nm) often provide adequate sensitivity [2].

  • Sample Solvent: Match the sample solvent to the initial mobile phase composition to avoid peak broadening and distortion that can impact sensitivity.

  • Injection Volume: Maximize injection volume within the linear range of the detector and without overloading the column.

G Start Start Method Development ColumnSelect Column Selection Newcrom R1 or XTerra RP18 (low silanol activity) Start->ColumnSelect MPpH Mobile Phase pH Selection High pH (9-11.5) for basic compounds using amine buffers ColumnSelect->MPpH OrganicMod Organic Modifier Selection Acetonitrile generally preferred over methanol MPpH->OrganicMod BufferSelect Buffer Selection Phosphoric acid (UV) Formic acid (MS) Amine buffers (high pH) OrganicMod->BufferSelect TempOpt Temperature Optimization 25-30°C for stability and efficiency BufferSelect->TempOpt Validation Method Validation Specificity, linearity, precision accuracy, robustness TempOpt->Validation

Figure 2: Method Development Workflow for HPLC Analysis of Beta-Dimethylamino Propiophenone Derivatives

Applications in Pharmaceutical Analysis

Quality Control and Stability Testing

The HPLC methods described in this application note are suitable for quality control testing of beta-dimethylamino propiophenone and its derivatives in various pharmaceutical contexts:

  • Identity Testing: Retention time matching against reference standards provides confirmation of identity for raw materials and intermediates.

  • Assay and Purity Testing: Quantitative methods enable accurate determination of potency and related substances in active pharmaceutical ingredients and formulated products.

  • Stability-Indicating Methods: The robustness of these methods under various stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) makes them suitable for stability studies [2]. Forced degradation studies should be conducted to demonstrate method specificity by subjecting samples to stress conditions including 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat (60°C), and UV light [2].

Pharmacokinetic Studies

The compatibility of these HPLC methods with mass spectrometric detection makes them suitable for pharmacokinetic studies [1] [3]. The MS-compatible method using formic acid instead of phosphoric acid enables sensitive detection and quantification of beta-dimethylamino propiophenone derivatives in biological matrices. For such applications, method validation should include assessment of matrix effects, recovery, and lower limits of quantification appropriate for the expected concentration ranges in biological fluids.

Conclusion

The HPLC methods detailed in this application note provide reliable and robust approaches for the analysis of beta-dimethylamino propiophenone derivatives. The selection of appropriate stationary phases with low silanol activity, optimization of mobile phase conditions (particularly pH and modifier selection), and careful attention to sample preparation techniques are critical factors for successful method development. The presented protocols offer solutions for various analytical needs, from routine quality control to sophisticated pharmacokinetic studies. By following the detailed methodologies and optimization strategies outlined in this document, researchers can develop validated HPLC methods suitable for the characterization and quantification of beta-dimethylamino propiophenone derivatives in pharmaceutical development and manufacturing environments.

References

Comprehensive Reverse Phase HPLC Analysis of Propiophenone Derivatives: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Propiophenone derivatives represent a pharmaceutically significant class of compounds with diverse therapeutic applications, including use as dopamine reuptake inhibitors, antidepressant agents, and antiviral compounds. The analysis of these compounds and their related impurities presents unique challenges due to their chemical diversity and structural similarities. Reverse phase high-performance liquid chromatography (RP-HPLC) has emerged as the primary analytical technique for the separation, identification, and quantification of propiophenone derivatives in both pharmaceutical formulations and biological matrices. The fundamental importance of robust HPLC methods for these compounds is underscored by their presence in approved pharmaceuticals such as bupropion, as well as in investigational compounds showing promising biological activity, including antiproliferative effects in cancer cell lines and antiviral activity against pathogens like Ebola virus [1] [2].

The development of precise and accurate HPLC methods for propiophenone derivatives is essential throughout the drug development pipeline, from initial discovery through quality control of final pharmaceutical products. These methods must adequately resolve not only the parent compounds but also their synthetic intermediates, degradation products, and metabolites to ensure product safety and efficacy. For instance, the identification of previously unknown degradation products such as 2-(carboxyamino)-propiophenone (CAPP) and 2-formyl-2-(methylamino)-acetophenone (FMAAP) in pseudoephedrine formulations highlights the critical role of sophisticated HPLC methods in pharmaceutical analysis [3]. This application note provides comprehensive protocols and methodological insights to assist researchers in developing and validating robust RP-HPLC methods for propiophenone derivatives.

Method Development Strategy

Systematic Approach to Method Development

The development of a robust RP-HPLC method for propiophenone derivatives requires a systematic optimization approach that considers the complex interplay between analytical parameters. The chemical structure of propiophenone derivatives typically features a polar ketone group attached to a hydrophobic aromatic ring, often substituted with various functional groups that influence chromatographic behavior. Initial method development should focus on column selection, mobile phase composition, and detection parameters based on the specific properties of the target analytes. For most propiophenone derivatives, a C18 stationary phase provides adequate retention and resolution; however, alternative phases such as the Newcrom R1 column with low silanol activity may be preferable for basic compounds to minimize peak tailing [3] [4].

The organic modifier in the mobile phase significantly impacts the separation efficiency and selectivity. Acetonitrile is generally preferred over methanol for propiophenone derivatives due to its lower viscosity and better UV transparency, especially when using UV detection at lower wavelengths. The addition of acidic modifiers such as phosphoric acid (typically 0.1%) is crucial for suppressing silanol interactions and improving peak shape for basic propiophenone compounds. For mass spectrometry-compatible applications, phosphoric acid should be replaced with volatile alternatives like formic acid [4]. The optimal organic modifier concentration must be determined experimentally, balancing adequate retention (k > 2) with reasonable analysis time. Method development should also consider the potential for analyte hydration in aqueous mobile phases, as this phenomenon can cause anomalous retention behavior that complicates method development and validation [5].

Critical Method Development Considerations

Table 1: Method Development Optimization Parameters for Propiophenone Derivatives

Parameter Initial Condition Optimization Range Impact on Separation
Stationary Phase C18 column C8, phenyl, cyanopropyl, low silanol activity columns Retention mechanism selectivity, peak shape for basic compounds
Organic Modifier Acetonitrile Methanol, acetonitrile/methanol blends Solvent strength, selectivity, back pressure
Modifier Concentration 50% 30-80% Retention time, resolution, analysis duration
Acidic Additive 0.1% Phosphoric acid 0.05-0.2% phosphoric, formic, or acetic acid Peak symmetry, ionization suppression
Buffer System None 10-50 mM ammonium formate/acetate pH control, reproducibility, MS compatibility
Column Temperature 25°C 20-45°C Retention time stability, peak efficiency
Flow Rate 1.0 mL/min 0.8-1.5 mL/min Back pressure, resolution, analysis time

The ionization state of propiophenone derivatives greatly influences their chromatographic behavior. Many pharmacologically active propiophenone derivatives contain basic amino groups that can become protonated under acidic mobile phase conditions, potentially leading to undesirable interactions with residual silanol groups on the stationary phase. This can result in peak tailing and irreproducible retention times. To address this issue, several strategies can be employed: using specially designed low-silanol-activity columns, incorporating alkylamines such as triethylamine in the mobile phase as silanol blockers, or using competing bases like ammonia to minimize undesirable interactions [3]. Additionally, the carbon load and endcapping of the stationary phase significantly impact the retention and peak shape of basic propiophenone compounds, with higher carbon load and comprehensive endcapping generally providing better performance.

Detailed Separation Protocols

Standardized HPLC Conditions for Propiophenone Analytes

Table 2: Optimized HPLC Conditions for Specific Propiophenone Derivatives

Analyte Column Mobile Phase Detection Retention Time Reference
3-(Diethylamino)propiophenone Newcrom R1 (5 µm) Acetonitrile:Water:Phosphoric acid (ratio optimized between 40:60:0.1 to 60:40:0.1) UV 254 nm Method-dependent [4]
Bupropion and Analogs Inertsil ODS-3 (250 × 4.6 mm, 5 µm) Methanol:Water (80:20, v/v) with phosphate buffer UV 220-254 nm ~6-8 minutes [3] [2]
Pseudoephedrine and Related Compounds Inertsil ODS-3 (150 × 4.6 mm, 5 µm) Methanol:Water (80:20, v/v) UV 254 nm PSE: ~4.5 min; MAPP: ~7.5 min [3]
2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid C18 column Phosphate buffer:Acetonitrile (60:40, v/v) pH 3.0 UV 240 nm Method-dependent [6]

Based on comprehensive literature analysis, the following standardized protocol represents an optimal starting point for the separation of most propiophenone derivatives:

  • Column: Inertsil ODS-3 (250 × 4.6 mm, 5 µm) or equivalent C18 column with high carbon load and comprehensive endcapping
  • Mobile Phase: Acetonitrile:Water:Phosphoric acid (55:45:0.1, v/v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection: UV at 254 nm (with diode array detection for peak purity assessment)
  • Injection Volume: 10-20 µL
  • Sample Concentration: 0.1-1.0 mg/mL in mobile phase or acetonitrile
  • Run Time: 15-20 minutes (including column equilibration)

This method provides an excellent foundation for most propiophenone derivatives and can be modified based on specific analyte characteristics. For compounds with significant polarity, the acetonitrile content can be reduced to 40-45%; for highly hydrophobic derivatives, it can be increased to 60-65%. When mass spectrometric detection is required, phosphoric acid should be replaced with 0.1% formic acid, though this substitution may slightly compromise peak shape for basic analytes [3] [4].

Sample Preparation Techniques

Proper sample preparation is critical for obtaining accurate and reproducible results in the HPLC analysis of propiophenone derivatives. For pharmaceutical formulations, an appropriate extraction procedure must be developed to completely extract the active ingredient while excluding excipients that could interfere with the analysis or damage the chromatographic system. For tablet formulations, the samples should be finely powdered and subjected to sonication-assisted extraction using a suitable solvent such as methanol, acetonitrile, or mobile phase. The extraction solvent should be selected based on the solubility characteristics of the specific propiophenone derivative and the formulation excipients. Following extraction, the sample should be centrifuged or filtered through a 0.45 µm membrane to remove particulate matter that could damage the HPLC system or compromise chromatography [3].

For biological samples containing propiophenone derivatives, a more extensive sample preparation is required to remove proteins and other interfering compounds. Protein precipitation with acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of organic solvent to plasma) is the most straightforward approach, though it may not provide sufficient clean-up for trace analysis. For enhanced sensitivity, liquid-liquid extraction using ethyl acetate or methyl tert-butyl ether is recommended, as these solvents efficiently extract most propiophenone derivatives from biological matrices. Alternatively, solid-phase extraction (SPE) using C18 or mixed-mode cartridges can provide excellent sample clean-up and concentration for low-abundance analytes. The specific extraction protocol must be optimized for each propiophenone derivative based on its physicochemical properties [2].

Method Validation Parameters

Validation Protocol and Acceptance Criteria

The validation of HPLC methods for propiophenone derivatives should follow regulatory guidelines such as ICH Q2(R1) and USP general chapters on analytical method validation. The validation protocol must demonstrate that the method is suitable for its intended purpose by assessing key parameters including specificity, linearity, accuracy, precision, detection and quantification limits, and robustness. The specific acceptance criteria may vary depending on the application (identification, assay, or impurity determination), but should be established prior to validation and justified based on the method's intended use [3] [6].

Table 3: Method Validation Parameters and Acceptance Criteria for Propiophenone Derivative Analysis

Validation Parameter Experimental Procedure Acceptance Criteria Reference
Specificity Resolution from closest eluting impurity Resolution ≥ 2.0; Peak purity index ≥ 0.999 [3] [6]
Linearity Minimum 5 concentrations in range 50-150% of target Correlation coefficient r² ≥ 0.999 [7] [6]
Accuracy Recovery at 3 levels (50%, 100%, 150%) with n=3 Mean recovery 98-102% [7] [6]
Precision Repeatability (n=6) and intermediate precision (different days, analysts) RSD ≤ 1.0% for assay; RSD ≤ 5.0% for impurities [7] [3]
LOD/LOQ Signal-to-noise ratio of 3:1 and 10:1 LOD ~0.04 µg/mL; LOQ ~0.16 µg/mL (compound dependent) [7] [6]
Robustness Deliberate variations in flow rate, temperature, mobile phase composition RSD of retention time ≤ 2.0%; resolution maintained [3] [6]

For the analysis of propiophenone derivatives, specificity is particularly important due to the structural similarity between the active pharmaceutical ingredient and its potential impurities and degradation products. Specificity should be demonstrated by resolving the main peak from all known impurities, and through peak purity assessment using diode array detection. For stability-indicating methods, specificity must be confirmed by subjecting the sample to stress conditions (acid, base, oxidation, heat, and light) and demonstrating separation of degradation products from the main peak and from each other. The method should also demonstrate that excipients or other matrix components do not interfere with the quantification of the propiophenone derivatives [3] [6].

System Suitability Testing

System suitability tests (SST) are essential to verify that the chromatographic system is performing adequately at the time of analysis. For propiophenone derivatives, the following SST parameters should be established based on the validation data and monitored during routine use:

  • Theoretical plates: NLT 2000 for the analyte peak
  • Tailing factor: NMT 2.0 for the analyte peak
  • Repeatability: RSD NMT 1.0% for peak area from six replicate injections
  • Resolution: NLT 2.0 between the analyte and the closest eluting impurity
  • Retention time: RSD NMT 2.0% for the analyte peak in replicate injections

These parameters should be determined using a system suitability solution containing the target propiophenone derivative and its critical impurities at appropriate concentrations. The solution should be stable for the duration of the testing, and the SST should be performed at the beginning of each analytical sequence and after specific numbers of injections to ensure continued system performance [3] [6].

Troubleshooting and Method Maintenance

Despite careful development and validation, HPLC methods for propiophenone derivatives may encounter issues during routine use. Common problems include peak tailing, retention time drift, baseline noise, and reduced resolution. Peak tailing is particularly common for basic propiophenone derivatives and is often caused by undesirable interactions with residual silanol groups on the stationary phase. This can be addressed by using specially designed columns with enhanced endcapping, increasing the acid concentration in the mobile phase, or adding competing amines such as triethylamine (0.1-0.5%) to the mobile phase. However, when using mass spectrometric detection, competing amines should be avoided as they can cause significant ion suppression [3].

Retention time drift can result from several factors, including mobile phase evaporation, column temperature fluctuations, or stationary phase degradation. To minimize retention time drift, mobile phases should be prepared fresh regularly and stored in sealed containers. Using a column heater maintains stable temperature control. For methods employing alkaline conditions (pH >7), special columns with stable stationary phases should be used to prevent silica degradation. Baseline noise and artifacts can often be traced to contaminated mobile phases, dirty detector cells, or column bleed. Using high-purity reagents, filtering mobile phases through 0.45 µm filters, and regularly purging the detector cell can minimize these issues. Implementing a regular column cleaning protocol using strong solvents can extend column life and maintain performance [3] [4].

Applications in Pharmaceutical Analysis and Research

Pharmaceutical Applications

The applications of RP-HPLC methods for propiophenone derivatives span the entire drug development continuum, from early discovery through post-market quality control. In pharmaceutical development, these methods are essential for determining the purity and stability of drug substances and products. For example, the HPLC analysis of pseudoephedrine sulfate formulations enabled the identification and characterization of previously unknown degradation products, including 2-(carboxyamino)-propiophenone (CAPP) and 2-formyl-2-(methylamino)-acetophenone (FMAAP) [3]. Similarly, HPLC methods have been crucial for monitoring the stability of bupropion and its related compounds, ensuring product quality throughout the shelf life.

In drug discovery, HPLC methods support structure-activity relationship studies by providing precise quantification of propiophenone derivatives in biological matrices. The development of a photoaffinity ligand based on the bupropion scaffold, 3-iodo-4′-azidopropiophenone, exemplifies the application of sophisticated HPLC techniques in neuropharmacology research. The radioiodinated version of this compound was purified by reversed-phase HPLC and used to map bupropion-binding pockets within the dopamine transporter and nicotinic acetylcholine receptors [2]. This application demonstrates how HPLC methods contribute to understanding the molecular mechanisms of propiophenone-based pharmaceuticals.

Analytical Workflow for Propiophenone Derivatives

The following diagram illustrates the complete analytical workflow for the development and application of RP-HPLC methods for propiophenone derivatives:

G cluster_1 Phase 1: Method Scouting cluster_2 Phase 2: Method Validation cluster_3 Phase 3: Application Start Start: Method Development for Propiophenone Derivatives A1 Column Screening (C18, C8, phenyl, specialized phases) Start->A1 A2 Mobile Phase Optimization (Organic modifier, pH, additives) A1->A2 A3 Detection Optimization (UV wavelength, MS parameters) A2->A3 A4 Temperature and Flow Rate Optimization A3->A4 B1 Specificity/Selectivity Assessment A4->B1 B2 Linearity and Range Determination B1->B2 B3 Accuracy and Precision Evaluation B2->B3 B4 LOD/LOQ Determination B3->B4 B5 Robustness Testing B4->B5 C1 Sample Preparation (Extraction, purification) B5->C1 C2 Chromatographic Analysis C1->C2 C3 Data Processing and Interpretation C2->C3 C4 Result Reporting C3->C4 End Method Implementation and Transfer C4->End

Advanced Applications and Future Directions

The applications of RP-HPLC for propiophenone derivatives continue to expand with technological advancements. LC-MS/MS methods have become increasingly important for the bioanalysis of propiophenone-based pharmaceuticals, enabling highly sensitive and selective quantification in complex biological matrices. These methods are essential for pharmacokinetic studies, metabolite identification, and therapeutic drug monitoring. The development of UHPLC methods using sub-2µm particles provides enhanced resolution and faster analysis times, improving laboratory efficiency for high-throughput applications.

Another emerging application is the use of HPLC-based purification for novel propiophenone derivatives with promising biological activity. The recent discovery of triphenylethylene-based compounds with potent antiproliferative activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) and anti-Ebola virus activity highlights the continued pharmaceutical relevance of this compound class [1]. The preparation of these investigational compounds often requires sophisticated purification techniques, including preparative HPLC, to obtain material of sufficient purity for biological evaluation. As research in this area advances, HPLC methods will continue to play a critical role in the development of new propiophenone-based therapeutics.

Conclusion

RP-HPLC remains the cornerstone analytical technique for the analysis of propiophenone derivatives throughout the pharmaceutical development pipeline. The methods outlined in this application note provide a solid foundation for the separation, identification, and quantification of these pharmaceutically important compounds. By following the systematic method development approach, employing appropriate validation protocols, and implementing effective troubleshooting strategies, researchers can develop robust HPLC methods that meet their specific analytical needs. As the pharmaceutical applications of propiophenone derivatives continue to expand, with recent research revealing promising antiproliferative and antiviral activities, advanced HPLC techniques will remain essential tools in the development of these valuable therapeutic agents [1].

References

Application Note: HPLC Analysis of Beta-Dimethylaminopropiophenone

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of beta-Dimethylaminopropiophenone (CAS 3506-36-3), a compound with the molecular formula C11H15NO and a molecular weight of 177.247 g/mol [1]. The method utilizes the Newcrom R1 HPLC column, a special reversed-phase column known for its low silanol activity and wide pH stability (pH 1.0 - 10.0) [2] [3]. This makes it particularly suitable for analyzing basic compounds like beta-Dimethylaminopropiophenone, as it can minimize peak tailing and provide symmetric peaks. The described method is scalable and can be applied for impurity profiling, preparative isolation, and pharmacokinetic studies [1].

2. Materials and Methods

2.1. Equipment and Reagents

  • HPLC System: Standard HPLC system capable of isocratic delivery and equipped with a UV detector.
  • HPLC Column: Newcrom R1 column. The method has been demonstrated on columns with dimensions of 2.1 x 100 mm and 4.6 x 150 mm, packed with 5 µm particles having 100 Å pores [1] [2] [4].
  • Chemicals:
    • Acetonitrile (MeCN), HPLC grade.
    • Water, HPLC grade.
    • Phosphoric acid, HPLC grade. Note: For mass spectrometry (MS) compatible applications, replace phosphoric acid with formic acid [5] [1].
    • beta-Dimethylaminopropiophenone standard.

2.2. Chromatographic Conditions The table below summarizes the standard chromatographic conditions for this analysis.

Parameter Specification Notes / Alternatives
Column Newcrom R1 [1] 2.1 x 100 mm, 5 µm or 4.6 x 150 mm, 5 µm [1] [2]
Mobile Phase Acetonitrile (MeCN) / Water [1] Specific ratio adjustable during method optimization
Buffer/Additive Phosphoric Acid [1] MS-compatible: use Formic Acid [5] [1]
Elution Mode Isocratic -
Flow Rate Method-specific (e.g., 0.2 mL/min for 2.1 mm column) [6] Scale according to column dimensions
Detection UV Detection [1] Wavelength to be optimized; other methods use 210-270 nm [7] [6]
Injection Volume Method-specific Depends on sample concentration and loop size
Column Temperature 0 - 50°C (column tolerance) [2] Typically ambient

3. Experimental Protocol

3.1. Mobile Phase Preparation Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the ratio determined during method optimization. Add a small volume of phosphoric acid (e.g., 0.1% v/v) to buffer the solution. For MS applications, use formic acid instead. Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly before use.

3.2. Standard Solution Preparation Dissolve an accurate weight of the beta-Dimethylaminopropiophenone standard in an appropriate diluent, typically a mixture of the mobile phase or a solvent of weaker eluting strength than the mobile phase, to achieve the desired concentration (e.g., 0.5-1.0 mg/mL).

3.3. HPLC System Setup and Analysis

  • Install the Newcrom R1 column in the HPLC system, ensuring proper orientation of flow.
  • Condition the column with the starting mobile phase at the operational flow rate until a stable baseline is achieved (typically 30-60 minutes).
  • Set the UV detector to the appropriate wavelength.
  • Inject the prepared standard solution using the specified injection volume.
  • Run the isocratic method for a sufficient time to elute the analyte and any potential impurities.

4. Expected Results and Method Performance When the method is correctly optimized, you should obtain a chromatogram with a sharp and symmetric peak for beta-Dimethylaminopropiophenone. The Newcrom R1 column's low silanol activity contributes to excellent peak shape for basic compounds [3]. The method is designed to be robust and reproducible.

5. Column Maintenance and Storage For long-term column stability, it is recommended to store the Newcrom R1 column in a mixture of 50% acetonitrile and 50% water containing 0.1% phosphoric or formic acid [3]. Always follow the manufacturer's pressure and pH range guidelines (up to 345 bar and pH 1.0-10.0) to maximize column lifetime [2] [3].

Experimental Workflow for Method Development

The following diagram illustrates the logical workflow for developing and executing this HPLC method, from initial setup to analysis and column care.

start Start Method Development cond Prepare Mobile Phase: - Acetonitrile/Water - Add Phosphoric Acid (Formic Acid for MS) start->cond prep Prepare Standard Solution cond->prep setup Set Up Instrument: - Install Newcrom R1 Column - Set Flow Rate & UV Wavelength prep->setup run Run Analysis (Isocratic Elution) setup->run eval Evaluate Chromatogram: Check Peak Shape & Retention run->eval optimize Optimize Method? Adjust Mobile Phase Ratio eval->optimize  If Needed store Column Storage: 50/50 MeCN/H2O with 0.1% Acid eval->store  Method Finalized optimize->cond  Refine Conditions

Key Considerations for Researchers

  • Method Scalability: The manufacturer, SIELC Technologies, states that this liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities [1]. This is a significant advantage for drug development workflows.
  • UPLC Option: For faster analysis, the Newcrom R1 column is also available with smaller 3 µm particles, which are suitable for fast UPLC applications [5] [1].
  • Consult the Manufacturer: SIELC notes that they usually develop more than one method for a compound. Therefore, it is highly recommended to contact them at research@sielc.com to confirm that this is the optimal method for your specific application and instrument setup [1] [7] [8].

References

Application Notes and Protocols: HPLC-MS Analysis of Synthetic Cathinones

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Synthetic cathinones (SCs) are a prominent class of new psychoactive substances (NPSs), structurally designed as β-keto analogs of phenethylamine. These substances pose a significant and evolving challenge to public health and forensic science globally. Their dynamic market, characterized by the continuous emergence of novel analogs with slight structural modifications, often outpaces the development of standard drug screening tests. This creates an urgent need for robust, sensitive, and specific analytical methods capable of confirming and quantifying these compounds in complex biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold-standard technique for this purpose, offering superior specificity, sensitivity, and the ability to analyze a wide range of chemically diverse SCs and their metabolites. These application notes provide a detailed protocol for the detection, resolution, and quantification of synthetic cathinones in various sample types, leveraging the power of modern HPLC-MS/MS platforms.

Summarized Analytical Methods and Key Data

The following table summarizes the core parameters from three validated LC-MS/MS methods for synthetic cathinone analysis, providing a direct comparison of their capabilities.

Table 1: Summary of Validated LC-MS/MS Methods for Synthetic Cathinone Analysis

Method Parameter Method 1: Multi-Analyte Screening in Hair [1] Method 2: Chiral Resolution in Equine Plasma/Urine [2] Method 3: Quantitative Panel in Human Urine [3]
Analytes Covered 36 SCs + 2 metabolites Cathinone enantiomers 16 SCs + 10 metabolites
Sample Type Hair keratin Horse blood plasma & urine Human urine
Extraction Method Not specified Liquid-liquid extraction (pH 9) Not specified
Chromatography C18 Column (2.1×100 mm, 2.5 µm) Reversed-phase with chiral derivatization Reversed-phase
Runtime 11 minutes Not specified 13 minutes (analytes eluted by 8.2 min)

| Mobile Phase | A: 5mM AmFm in H₂O (+0.1% FA) B: 2mM AmFm in MeOH/ACN (+0.1% FA) | Not specified | Not specified | | Linearity | ( r^2 \geq 0.99 ) from LOQ to 500 pg/mg | >0.99 | Validated per published guidelines | | Limit of Detection (LOD) | At or below LOQ | 0.05 ng/mL (for both matrices) | Acceptable per validation criteria | | Key Application | High-throughput forensic screening | Distinguishing plant-based ingestion from synthetic drug administration | Confirming SC use in immunoassay-positive/amphetamine-negative samples |

Detailed Experimental Protocols

Protocol 1: Multi-Analyte Screening in Hair Keratin Samples

This protocol is designed for the high-throughput detection of a broad panel of 36 synthetic cathinones and 2 metabolites in hair, a matrix that provides a longer window of detection compared to blood or urine [1].

  • Sample Preparation:

    • Washing & Decontamination: Hair samples should be washed sequentially with methanol and water to remove external contaminants, then dried.
    • Pulverization: Cut the hair into small segments and pulverize it using a ball mill to increase the surface area for extraction.
    • Digestion & Extraction: Incubate the pulverized hair in a suitable buffer (e.g., methanol or a methanol:acetonitrile mixture) in the presence of an internal standard. Sonicate and/or vortex the mixture vigorously to facilitate the release of analytes.
    • Clean-up: Centrifuge the sample and transfer the supernatant to a clean vial. A further solid-phase extraction (SPE) clean-up step may be incorporated to reduce matrix effects.
    • Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase composition prior to injection.
  • UHPLC-MS/MS Analysis:

    • Column: Atlantis Premier BEH C18 AX (2.5 μm, 2.1 mm × 100 mm).
    • Mobile Phase: A) 5 mM ammonium acetate in water with 0.1% formic acid; B) 2 mM ammonium formate in a 50/50 mixture of methanol and acetonitrile, with 0.1% formic acid.
    • Gradient: Employ a time-linear gradient from 5% B to 95% B over 11 minutes to achieve optimal separation.
    • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Data acquisition must be performed in Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific ion transitions per analyte for unambiguous identification and quantification.
Protocol 2: Chiral Resolution of Cathinone Enantiomers

This protocol addresses the critical need to distinguish between natural cathinone (from khat plant ingestion) and synthetic, often racemic, cathinone analogs, which is vital in equine anti-doping and forensic contexts [2].

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): Adjust the pH of plasma or urine samples to 9 using an ammonium hydroxide or carbonate buffer. Extract the analytes with an organic solvent such as ethyl acetate or chloroform.
    • Derivatization for Chiral Separation: Evaporate the organic layer and reconstitute the residue. Add Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide, a chiral derivatizing agent. Heat the mixture to form stable diastereomeric derivatives of the cathinone enantiomers. This step allows for the separation of enantiomers using standard reversed-phase chromatography.
  • HPLC-MS/MS Analysis:

    • Chromatography: Use a standard C18 reversed-phase column. The diastereomers formed will have different retention times, enabling their baseline resolution.
    • Mass Spectrometry: The derivatization process not only enables chiral separation but also significantly enhances MS/MS detection sensitivity, achieving LODs as low as 0.05 ng/mL. Monitor specific MRM transitions for the derivatized enantiomers.
Protocol 3: Quantitative Analysis of SCs and Metabolites in Urine

This protocol was developed to investigate the prevalence of synthetic cathinones in urine samples that generated false-positive immunoassay results for amphetamines [3].

  • Sample Preparation:

    • A rigorous sample preparation procedure is implied, likely involving enzymatic hydrolysis (to free conjugated metabolites) followed by SPE optimized for basic drugs from urine matrix. The use of deuterated internal standards is highly recommended to correct for matrix effects and recovery losses.
  • LC-MS/MS Analysis:

    • Chromatography: A fast gradient is used, eluting all 16 parent SCs and 10 metabolites within 8.2 minutes, with a total run time of 13 minutes.
    • Mass Spectrometry: Analysis is performed using a triple quadrupole mass spectrometer with ESI in positive ion mode. The MRM transitions for each analyte and metabolite must be pre-optimized. For example, the method specifies that for methylone (m/z 208), the qualifier and quantifier ions are 160 and 132, respectively [3].

Workflow and Logical Diagrams

The following diagram illustrates the overarching analytical workflow for the LC-MS/MS-based screening and confirmation of synthetic cathinones, integrating the protocols described above.

G Start Start: Sample Receipt Matrix Select Sample Matrix Start->Matrix Subgraph_Cluster Sample Preparation Hair Hair Keratin Matrix->Hair Hair Bio Biological Fluid (Urine/Plasma) Matrix->Bio Urine/Plasma Hair_Proc Wash, Pulverize, and Digest Hair->Hair_Proc UHPLC UHPLC Separation (Multi-analyte Panel) Hair_Proc->UHPLC Bio_Proc LLE/SPE Extraction Bio->Bio_Proc Chiral Chiral Analysis? Bio_Proc->Chiral Derive Chiral Derivatization Chiral->Derive Yes Chiral->UHPLC No HPLC HPLC Separation (Chiral Resolution) Derive->HPLC MS MS/MS Detection (MRM Mode) UHPLC->MS HPLC->MS Data Data Analysis & Quantification MS->Data End Result Reporting Data->End

Figure 1: Analytical workflow for the LC-MS/MS analysis of synthetic cathinones across different sample matrices.

Discussion and Concluding Remarks

The protocols outlined herein demonstrate the versatility and power of HPLC-MS/MS in addressing the complex analytical challenges posed by synthetic cathinones. The ability to screen for dozens of analytes simultaneously in a single 11-minute run [1] is indispensable for high-throughput forensic and clinical laboratories. Furthermore, the development of highly sensitive chiral methods with LODs of 0.05 ng/mL [2] highlights the sophistication achievable with this technology, enabling critical distinctions in anti-doping and forensic investigations. The consistent finding of SCs in samples that falsely test positive for amphetamines via immunoassay [3] underscores the necessity of confirmatory testing with mass spectrometry-based methods to ensure accurate public health data and legal outcomes.

The fight against the evolving threat of NPS relies on the continuous advancement of analytical techniques. The methods described provide a reliable foundation for the accurate identification and quantification of synthetic cathinones, thereby supporting efforts in forensic science, clinical toxicology, and public health monitoring.

References

Comprehensive Application Notes: Preparative Separation of Propiophenone Impurities

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Pharmaceutical Significance

Propiophenone and its derivatives represent structurally diverse compounds with significant pharmaceutical importance, serving as key intermediates in the synthesis of numerous therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including anti-arrhythmic, antidiabetic, local anesthetic, and antimicrobial properties. The basic propiophenone structure consists of a carbonyl functional group attached to a phenyl ring and an ethyl chain, but its therapeutic derivatives often contain complex substitutions that introduce chiral centers and multiple functional groups. These structural complexities present substantial challenges for the separation and purification of individual components, particularly in pharmaceutical development where isomeric purity and impurity profiles directly impact drug safety and efficacy.

The significance of propiophenone impurities in pharmaceutical manufacturing cannot be overstated. For instance, propafenone, a class 1C anti-arrhythmic drug derived from propiophenone, is administered as a racemic mixture, but its enantiomers exhibit markedly different pharmacological properties. While both enantiomers demonstrate equivalent sodium channel blocking activity, the S-enantiomer possesses approximately 100-fold greater β-blocking activity than its R-counterpart [1]. Similarly, various propiophenone derivatives have demonstrated promising hypoglycemic effects in experimental models, potentially offering new therapeutic options for diabetes management [2]. These pharmacological nuances underscore the critical importance of developing robust separation methodologies that can adequately resolve propiophenone-related compounds and their impurities to ensure drug quality, safety, and consistency.

Analytical Method Development

HPLC Analysis of Propiophenone Impurities

The development of effective separation strategies for propiophenone impurities begins with comprehensive analytical method development. High-performance liquid chromatography (HPLC) has emerged as the technique of choice for both analytical characterization and preparative purification of propiophenone derivatives. For the analysis of 2',5'-dihydroxypropiophenone (CAS 938-46-5), a reversed-phase HPLC method employing a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid has demonstrated excellent results [3]. This method offers superior resolution for propiophenone analogs and can be readily scaled from analytical to preparative applications. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid, enabling seamless hyphenation with MS detection for impurity identification. The method also accommodates sub-3μm particle columns for ultra-performance liquid chromatography (UPLC) applications, significantly reducing analysis time while maintaining resolution.

For specific propiophenone impurities such as p-nitro-α-acetamido-β-hydroxypropiophenone, a gradient elution method using a C18 column has been successfully developed. The optimized mobile phase employs acetonitrile-water mixtures with a carefully controlled gradient program: initial conditions of 100% mobile phase A (acetonitrile-water, 25:75) are maintained for 4 minutes, followed by a linear gradient to 47% mobile phase B (acetonitrile) over 6 minutes, holding for 5 minutes, then returning to initial conditions [4]. This method achieves baseline separation of the main compound from the 4-nitro-(2-acetamido) acetophenone impurity, with retention times of approximately 2.9 minutes and 3.7 minutes, respectively, and a separation degree of 3.66, well within acceptable method performance criteria.

Separation Strategy Development

Table 1: HPLC Conditions for Propiophenone Impurity Analysis

Parameter 2',5'-Dihydroxypropiophenone p-Nitro-α-acetamido-β-hydroxypropiophenone
Column Newcrom R1 [3] C18 [4]
Mobile Phase Acetonitrile/water/phosphoric acid or formic acid [3] Gradient: acetonitrile-water mixtures [4]
Detection UV (wavelength not specified) 266 nm [4]
Sample Preparation Not specified Dissolution in water:acetonitrile (50:50) [4]
Analysis Time Not specified 23 minutes [4]
Key Impurity Not specified 4-nitro-(2-acetamido)acetophenone [4]

The selection of an appropriate stationary phase is critical for achieving optimal separation of propiophenone impurities. The Newcrom R1 column, characterized by its low silanol activity, minimizes secondary interactions with basic compounds, resulting in sharper peaks and improved resolution [3] [5]. For more complex separations involving chiral propiophenone derivatives, enantioselective columns such as cellulose-based chiral stationary phases have demonstrated excellent performance. These columns can be operated in reversed-phase mode with aqueous-organic eluents, making them particularly suitable for the analysis of biological samples [1].

The development of a robust separation method requires careful optimization of multiple parameters. For the analysis of p-nitro-α-acetamido-β-hydroxypropiophenone, method validation confirmed excellent specificity with a resolution of 3.66 between the main compound and its impurity, precision with relative standard deviation (RSD) of not more than 1.0% for peak areas, and detection limits sufficient for accurate impurity quantification [4]. These validated methods provide reliable tools for both quality control and preparative isolation of propiophenone impurities.

Preparative Separation Protocols

Scalable Purification Techniques

Preparative-scale separation represents one of the most critical operations in pharmaceutical development, often requiring careful balancing of resolution, throughput, and recovery. For propiophenone impurities, the HPLC methods developed for analytical purposes can be systematically scaled to preparative applications. The Newcrom R1 method for 2',5'-dihydroxypropiophenone is explicitly described as scalable and suitable for the isolation of impurities in preparative separation [3]. This scalability is particularly valuable for obtaining pure reference standards of impurities for structural characterization and toxicological assessment.

For complex mixtures of propiophenone derivatives, centrifugal partition chromatography (CPC) offers significant advantages as an all-liquid separation technique that eliminates irreversible adsorption issues associated with solid stationary phases. This method enables quantitative recovery of samples and minimizes the risk of sample denaturation, making it especially suitable for labile or highly polar natural products [6]. The solvent system for CPC can be optimized using thin-layer chromatography (TLC) as a guide, with RF values between 0.1 and 0.4 typically providing the best separation efficiency. For propiophenone-related compounds, solvent systems such as chloroform-methanol-water in various ratios have demonstrated excellent results for flavonoids, xanthones, and other structurally related compounds [6].

Methodological Workflow

The preparative separation of propiophenone impurities follows a systematic workflow that progresses from analytical method development to preparative isolation. The following diagram illustrates this comprehensive process:

G Start Sample Matrix (Propiophenone Reaction Mixture) A1 Analytical Method Development Start->A1 A2 HPLC Column Selection (Newcrom R1, C18, Chiral) A1->A2 A3 Mobile Phase Optimization (MeCN/Water/Acid) A2->A3 A4 Gradient Program Optimization A3->A4 A5 Detection Wavelength Selection (266 nm) A4->A5 B1 Method Validation (Specificity, Precision, LOD) A5->B1 B2 Analytical Separation & Peak Identification B1->B2 C1 Scale-up to Preparative HPLC or CPC B2->C1 C2 Fraction Collection & Analysis C1->C2 C3 Impurity Isolation & Characterization C2->C3 End Pure Impurity Standards C3->End

Diagram 1: Comprehensive Workflow for Propiophenone Impurity Separation

For semipreparative HPLC, which is frequently employed for the final purification of challenging-to-separate propiophenone impurities, columns packed with 5-30μm particles provide an optimal balance between separation efficiency and loading capacity [6]. The loading capacity typically ranges from 1-100 mg per injection, though multiple injections are often required to obtain sufficient quantities of pure impurities for comprehensive characterization. When working with acid-labile propiophenone derivatives such as chromenes, it is essential to avoid acidic modifiers in the mobile phase to prevent degradation and formation of artifacts [6].

Table 2: Preparative Separation Techniques for Propiophenone Impurities

Technique Loading Capacity Resolution Applications Advantages
Flash Chromatography [6] Up to 100 mg/g support Moderate First fractionation of crude extracts Rapid separation, minimal decomposition
MPLC [6] 100 mg - 100 g High Intermediate purification steps Versatile, various supports available
Semipreparative HPLC [6] 1-100 mg Very High Final purification of difficult impurities Superior resolution, small particle sizes
CPC [6] 10 mg - 10 g Moderate to High Labile or polar compounds No irreversible adsorption, high recovery

Case Studies and Applications

Impurity Profiling in Pharmaceutical Synthesis

The identification and control of impurities in propiophenone-derived pharmaceuticals is essential for ensuring product quality and regulatory compliance. A compelling case study involves the detection and quantification of 4-nitro-(2-acetamido)acetophenone in p-nitro-α-acetamido-β-hydroxypropiophenone, a key intermediate in the synthesis of chloramphenicol [4]. Traditional quality control methods relying on melting point determination could only provide qualitative assessment of purity but failed to deliver quantitative impurity data. The developed HPLC method enabled precise quantification of this critical impurity at levels as low as 1.2% in refined samples and 2.9% in unrefined material, providing essential data for process optimization and quality assurance [4].

In another application, the separation of closely related antifungal chromenes from Hypericum revolutum demonstrates the power of semipreparative HPLC for resolving structurally similar propiophenone analogs [6]. After preliminary purification by flash chromatography and low-pressure liquid chromatography (LPLC), an apparently homogeneous fraction by TLC analysis was shown by analytical HPLC to contain two homologous chromenes. Using semipreparative HPLC on an RP-18 column with a non-acidified mobile phase to prevent degradation, 120 mg of the mixture was successfully separated through repetitive injections, yielding pure compounds for further biological evaluation [6].

Enantioselective Analysis in Biological Matrices

The enantioselective analysis of propiophenone derivatives in biological matrices presents unique challenges due to the complex nature of plasma and other biological samples. For the analysis of R- and S-propafenone in plasma, researchers have developed two sophisticated HPLC approaches: a column switching method that enables direct injection of untreated plasma samples, and a liquid-liquid extraction method followed by direct injection onto an enantioselective column [1]. Both methods utilized a Chiralcel cellulose-based column in reversed-phase mode with detection at 211 nm, where propafenone exhibits higher absorption intensity [1].

The column switching method employed a first column for protein removal and preconcentration of the target analytes, followed by transfer of the fraction of interest to the enantioselective second column. This approach effectively eliminated interfering compounds from the biological matrix, protecting the chiral stationary phase from degradation while achieving accurate quantification of the enantiomers. The application of this methodology in a pharmacokinetic study involving 12 healthy volunteers demonstrated that exercise significantly influenced the plasma concentrations of both R- and S-propafenone, highlighting the importance of enantioselective monitoring for proper understanding of the pharmacokinetic behavior of chiral propiophenone derivatives [1].

Quality Control and Regulatory Compliance

Analytical Control Strategies

The implementation of robust analytical methods for propiophenone impurity profiling is essential for regulatory compliance and product quality assurance. A comprehensive method validation protocol for the HPLC determination of 4-nitro-(2-acetamido)acetophenone impurity demonstrates the rigorous approach required for pharmaceutical applications [4]. The validation included specificity assessment confirming baseline separation between the main compound and its impurity, detection limit determination establishing the lowest quantity of impurity that can be reliably detected, and precision evaluation demonstrating reproducible results across multiple measurements [4].

For propiophenone-based pharmaceuticals with chiral centers, enantioselective methods must be developed and validated to control stereochemical purity. The enantioselective analysis of propafenone requires careful consideration of matrix effects and potential interferences from biological components [1]. The use of an internal standard such as S-(-)-propanolol corrects for variability in sample preparation and analysis, improving the accuracy and reliability of the determination [1]. The limit of quantification can be adjusted by varying the sample volume used for extraction, providing flexibility to meet different analytical requirements.

Stability-Indicating Methods

The development of stability-indicating methods is particularly important for propiophenone impurities that may be prone to degradation under various storage conditions. For acid-labile compounds such as chromenes, the absence of acidic modifiers in the mobile phase is essential to prevent the formation of degradation products during analysis [6]. Similarly, the use of stability-compatible techniques such as centrifugal partition chromatography minimizes the risk of artifact formation during the isolation process, especially for compounds that may undergo transformations in the presence of certain solvents or solid supports [6].

The selection of appropriate sample preparation techniques must also consider potential stability issues. Liquid-liquid extraction with solvents such as dichloromethane and diethyl ether has been successfully employed for the extraction of propafenone from plasma samples, providing efficient recovery while maintaining analyte stability [1]. For solid-phase extraction, the choice of sorbent and elution conditions must be optimized to prevent degradation and ensure accurate quantification of the target impurities.

Conclusion

The preparative separation of propiophenone impurities requires a multifaceted approach combining advanced chromatographic techniques with thorough method development and validation. The HPLC methods presented in these application notes, utilizing either reversed-phase columns such as Newcrom R1 and C18 or chiral stationary phases for enantiomeric separation, provide effective tools for the analysis and purification of these pharmaceutically significant compounds. The scalability of these methods from analytical to preparative scale enables the isolation of pure impurities for comprehensive characterization and toxicological assessment.

As the pharmaceutical applications of propiophenone derivatives continue to expand, particularly in the areas of anti-arrhythmic therapy and diabetes treatment, the importance of robust impurity control strategies will only increase. The methodologies outlined in these application notes provide a solid foundation for the development, optimization, and validation of separation methods tailored to specific propiophenone impurities. By implementing these protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of propiophenone-derived pharmaceuticals while maintaining compliance with regulatory requirements.

References

Comprehensive Application Notes and Protocols for the Analysis of C₁₃H₂₀ClNO and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

This document provides detailed analytical methods and protocols for researchers and drug development professionals working with compounds of the formula C₁₃H₂₀ClNO, primarily focusing on Diethylpropion Hydrochloride and related substances. The protocols are synthesized from established pharmacopeial standards and scientific literature to ensure accuracy and reproducibility in quality control and research settings.

Compound Identification and Specifications

The molecular formula C₁₃H₂₀ClNO corresponds to several pharmacologically active compounds and their metabolites. The specific structure and application determine the appropriate analytical approach.

Table 1: Compounds with Molecular Formula C₁₃H₂₀ClNO

Compound Name IUPAC / Chemical Name CAS Number Molecular Weight (g·mol⁻¹) Primary Use / Status
Diethylpropion Hydrochloride [1] [2] 2-(Diethylamino)-1-phenylpropan-1-one hydrochloride 134-80-5 241.76 Anorectic agent (Active Pharmaceutical Ingredient)
Erythrohydrobupropion [3] rel-(1R,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol 99102-04-2 (racemic) 241.76 Active metabolite of Bupropion
Threo-Hydroxy Bupropion HCl [4] (1R,2R)-2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride 357637-18-4 278.22 Bupropion impurity/metabolite (Reference Standard)
Diethylpropion Hydrochloride Specifications

Diethylpropion Hydrochloride, an active pharmaceutical ingredient (API), must conform to strict specifications [1]:

  • Assay (anhydrous basis): Not less than 97.0% and not more than 103.0% of C₁₃H₁₉NO·HCl.
  • Water Content: Not more than 0.5% (Water Determination, Method I).
  • Stabilizer: May contain tartaric acid, which must be declared on the label.

Detailed Analytical Protocols

The following sections provide step-by-step methodologies for the analysis of Diethylpropion Hydrochloride, from raw material testing to finished product control.

Identification and Purity Tests for Diethylpropion Hydrochloride API

A. Identification by Infrared Spectroscopy [1] The sample must exhibit infrared absorption spectra identical to the USP Reference Standard. The official method uses Potassium Chloride (KCl) discs, with the sample prepared as a 1.2 mg/200 mg KCl mixture [2].

B. Identification by Liquid Chromatography [1] The major peak in the chromatogram of the Assay preparation must have a retention time corresponding to that of the Standard preparation from the assay method.

C. Identification Test for Chloride [1] A solution of the sample (1 in 100) must respond positively to standard tests for Chloride.

D. Test for Secondary Amines (e.g., Diethylamine) [1]

  • Principle: A colorimetric test to limit secondary amine impurities to not more than 0.5% (as diethylamine hydrochloride).
  • Procedure:
    • Dissolve 100 mg of the test sample in 2 mL of methylene chloride.
    • Prepare a standard solution of diethylamine hydrochloride in methylene chloride at 250 µg/mL.
    • Extract each solution with 2 mL of a carbonate-bicarbonate buffer.
    • Transfer 0.5 mL of the aqueous phase to a spot plate, add 2 drops of acetaldehyde TS, followed by 1 drop of sodium nitroferricyanide solution (1 in 100).
    • Any blue color produced by the test solution within 3 minutes must not be more intense than that of the standard.

E. Chromatographic Purity (HPLC Method) [1] This test ensures the sum of all impurity peaks does not exceed 0.5%.

  • Diluent: Water, Phosphate buffer, and acetonitrile (8:1:1).
  • Mobile Phase: A mixture of acetonitrile, Phosphate buffer, diethylamine, and water (100:100:7:793). Filter and degas before use.
  • System Suitability Solution: Contains ~25 µg/mL of 2-ethylaminopropiophenone hydrochloride and 50 µg/mL of USP Diethylpropion Hydrochloride RS. The resolution (R) between the two peaks must be not less than 6.0.
  • Test Preparation: 100 mg/50 mL in diluent (~2 mg/mL).
  • Standard Preparation: ~0.01 mg/mL of USP RS in diluent.
  • Chromatographic System:
    • Detector: UV 254 nm
    • Column: 4.6-mm × 15-cm column with L11 packing
    • Flow Rate: ~1 mL/min
  • Calculation: The sum of all peak responses (excluding the solvent and main diethylpropion peak) from the Test preparation must not be greater than the diethylpropion peak response from the Standard preparation.
Assay of Diethylpropion Hydrochloride API and Tablets

This is a stability-indicating HPLC method used for the quantification of the API and the content uniformity of tablets [1] [5].

Table 2: Mobile Phase and System Suitability Parameters for Assay

Parameter Specification for API Assay [1] Specification for Tablet Assay [5]
Phosphate Buffer 136.1 g Monobasic Potassium Phosphate + 4.3 mL H₃PO₄ in 1L water. Same as API specification.
Mobile Phase Composition Water : Acetonitrile : Phosphate Buffer : 1.0 M NaNO₃ (730:200:50:20) Same as API specification.
System Suitability Preparation ~200 µg/mL Benzoic Acid + ~40 µg/mL USP RS in Mobile Phase. Benzoic Acid in 0.1 N HCl (~1 mg/mL) diluted with stock USP RS solution and Mobile Phase.
Resolution (R) Not less than 2.0 between Diethylpropion and Benzoic Acid. Not less than 2.0 between Diethylpropion and Benzoic Acid.
Standard Preparation ~40 µg/mL of USP RS in Mobile Phase. Stock: ~160 µg/mL USP RS in 0.1 N HCl. Working: 5 mL stock diluted to 100 mL with Mobile Phase (~8 µg/mL).
Chromatographic System
- Detector UV 254 nm UV 254 nm
- Column 4-mm × 30-cm, L1 packing Same as API specification.
- Flow Rate ~1.5 mL/min ~1.5 mL/min

Sample Preparation:

  • API (Assay Preparation): Transfer about 100 mg, accurately weighed, to a 250-mL volumetric flask. Dissolve and dilute to volume with Mobile Phase. Transfer 10.0 mL of this solution to a 100-mL volumetric flask, dilute to volume with Mobile Phase, and mix [1].
  • Tablets (Assay Preparation): Weigh and finely powder not less than 20 tablets. Transfer a portion equivalent to ~40 mg of diethylpropion HCl to a 250-mL volumetric flask. Add 200 mL of 0.1 N HCl, stir for 45 minutes, dilute to volume with 0.1 N HCl, mix, and filter, discarding the first 25 mL of filtrate. Transfer 5.0 mL of the subsequent filtrate to a 100-mL volumetric flask, dilute to volume with Mobile Phase, and mix [5].

Calculation: Calculate the quantity, in mg, of C₁₃H₁₉NO·HCl in the portion taken using the formula:

For API: Quantity (mg) = 2.5 * C * (rᵤ / rₛ) For Tablets: Quantity (mg) = 5 * C * (rᵤ / rₛ)

Where:

  • C is the concentration, in µg/mL, of USP Diethylpropion Hydrochloride RS in the Standard preparation.
  • rᵤ and rₛ are the peak responses from the Assay preparation and Standard preparation, respectively [1] [5].
Analysis of Tablets: Dissolution Testing

Table 3: Dissolution Test Parameters for Diethylpropion Hydrochloride Tablets [5]

Parameter Specification
Medium Water, 900 mL
Apparatus USP Apparatus 2 (Paddle)
Speed 50 rpm
Time 45 minutes
Analysis Method UV spectroscopy at ~253 nm, compared to a Standard solution.
Tolerance (Q) Not less than 75% of the labeled amount dissolved in 45 minutes.

Stability and Decomposition Profile

Understanding the degradation pathways is critical for developing stability-indicating methods.

  • Known Decomposition Products: A study identified two primary decomposition products in Diethylpropion Hydrochloride tablets [6]:
    • 1-phenyl-1,2-propanedione: A highly volatile compound, which can be separated from the API using HPLC.
    • Diethylamine hydrochloride: Forms upon decomposition, which is controlled by the limit test for secondary amines.

The following workflow summarizes the key analytical procedures for Diethylpropion Hydrochloride:

G cluster_2 Tablet Analysis Start Start: Diethylpropion HCl Sample IR A. IR Spectroscopy Match to Reference Standard Start->IR HPLC_ID B. HPLC Retention Time Match to Standard Start->HPLC_ID Chloride C. Chloride Ion Test Positive Response Start->Chloride AmineTest D. Secondary Amines Test Limit: NMT 0.5% Start->AmineTest Purity E. Chromatographic Purity Sum of Impurities NMT 0.5% Start->Purity Dissolution Dissolution Test Apparatus 2, 50 rpm, 45 min Q ≥ 75% in Water Start->Dissolution AssayTablet Tablet Assay HPLC with UV detection 90.0% - 110.0% of label claim Start->AssayTablet AssayAPI API Assay HPLC with UV detection 97.0% - 103.0% Start->AssayAPI

Relevant Metabolites and Impurities of Other C₁₃H₂₀ClNO Compounds

For researchers working with Bupropion, several related compounds and impurities are available as reference standards [4]:

  • Threo-Hydroxy Bupropion HCl & Erythrohydrobupropion: These are active metabolites of Bupropion. Erythrohydrobupropion has an elimination half-life of approximately 33 hours and contributes to the pharmacological activity and side effects (e.g., CYP2D6 inhibition) of the parent drug [3].
  • Various Bupropion Impurities: A wide range of impurities are cataloged, including Des-T-Butylamino Impurity, Chloro Analogs, Dichloro Impurities, and Hydroxy Cyclic Impurity, which are crucial for analytical method development and validation [4].

Conclusion

These detailed application notes provide a robust framework for the analysis of Diethylpropion Hydrochloride, ensuring identity, purity, potency, and performance. The methodologies, derived from pharmacopeial standards, are designed to be specific, accurate, and stability-indicating, separating the API from its known degradation products. Scientists should use the appropriate USP Reference Standards, carefully prepare mobile phases as specified, and ensure system suitability criteria are met before performing analytical runs.

References

Comprehensive Application Notes and Protocols: UPLC Method Development for Propiophenone Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propiophenone Analysis and UPLC Technology

Propiophenone compounds represent an important class of chemicals in pharmaceutical analysis, serving both as active pharmaceutical ingredients (APIs) and as model compounds in chromatographic method development. These compounds are frequently utilized in method validation and system suitability testing due to their well-characterized chromatographic properties. The analysis of propiophenone and its derivatives presents particular challenges in pharmaceutical formulations where they may be present at low concentrations alongside complex matrices of excipients and other APIs. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique that addresses these challenges through enhanced separation efficiency, reduced analysis time, and improved sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC).

The fundamental advantage of UPLC technology lies in its utilization of sub-2-micron particles (typically 1.7-1.8 μm) in the stationary phase, which enables operation at significantly higher pressures (up to 15,000 psi) while achieving superior chromatographic resolution [1]. This technological advancement provides a 2-3 fold increase in separation efficiency and a 5-9 fold reduction in analysis time compared to conventional HPLC methods [2]. Furthermore, UPLC systems demonstrate substantially reduced mobile phase consumption (approximately 80-90% reduction), making them more environmentally friendly and cost-effective for routine analysis [1]. These attributes make UPLC particularly well-suited for the analysis of propiophenone compounds in various matrices, from bulk pharmaceutical materials to complex formulated products and cleaning validation samples.

UPLC Method Development Based on Quality by Design (QbD) Principles

QbD Framework and Design of Experiments (DOE)

The implementation of Quality by Design (QbD) principles in UPLC method development ensures robust, reliable, and transferable analytical methods. According to ICH Q8 guidelines, the QbD approach focuses on building quality into the analytical method through systematic development rather than relying solely on final product testing [1] [3]. A critical component of QbD is the establishment of a Method Operable Design Region (MODR), defined as the multidimensional combination and interaction of analytical factors that have been demonstrated to provide assurance of quality [3]. Operating within the MODR offers significant flexibility during routine application, as changes within this space are not considered modifications requiring revalidation [1].

The application of Design of Experiments (DOE) represents a fundamental aspect of QbD implementation in method development. DOE provides an effective, efficient approach to simultaneously evaluate the effects of multiple factors and their interactions while modeling the relationship between these factors and chromatographic responses with a limited number of experimental runs [1]. Response-surface methodologies, particularly Box-Behnken designs and full factorial designs, are essential tools for defining the design space of analytical methods [4] [3]. These approaches enable researchers to identify critical method parameters that significantly impact Critical Quality Attributes (CQAs) such as resolution, peak asymmetry, and retention time, thereby facilitating method optimization with minimal experimental effort.

Critical Method Parameters and Their Optimization

Table 1: Critical Method Parameters and Their Effects on Propiophenone Separation

Parameter Effect on Separation Optimal Range References
Mobile Phase Composition Selectivity, retention time, peak shape Methanol/water or acetonitrile/water (varies by application) [5] [4]
Flow Rate Backpressure, retention time, resolution 0.3-0.6 mL/min for 2.1 mm ID columns [1] [6]
Column Temperature Retention time, efficiency, peak shape 35-45°C [1] [3]
Gradient Profile Resolution, analysis time, peak capacity Optimized based on compound properties [6] [3]
pH of Aqueous Phase Ionization, retention, peak shape 2-4 for acidic compounds [2] [3]

The development of a robust UPLC method for propiophenone compounds requires systematic optimization of several critical method parameters. Among these, mobile phase composition stands out as the most influential factor affecting selectivity and retention. For propiophenone analysis, reversed-phase chromatography with C18 stationary phases has proven most effective, with mobile phases typically consisting of methanol-water or acetonitrile-water mixtures, often modified with acidic additives such as phosphoric acid or formic acid to improve peak shape [5] [4]. The column temperature significantly impacts retention time and efficiency, with elevated temperatures (typically 35-45°C) generally providing improved efficiency and reduced backpressure [1]. The flow rate must be optimized to balance analysis time, resolution, and system pressure, with values between 0.3-0.6 mL/min being typical for 2.1 mm internal diameter columns [6].

Recent advances in UPLC method development have incorporated computer simulation tools that accurately predict retention behavior based on a limited set of initial experiments. These simulation programs integrate kinetics and flow resistance parameters of various columns, enabling researchers to propose optimal gradient operational conditions under given constraints, thereby greatly reducing method development time [3]. When combined with DOE approaches, computer simulation represents a powerful strategy for efficient method development. The integration of these tools allows for the comprehensive mapping of the method design space, establishing robust operational regions that ensure method performance throughout the method lifecycle.

Experimental Protocols

UPLC Method for Propiophenone Analysis in Formulations

Materials and Reagents: Propiophenone reference standard (≥98% purity), HPLC-grade acetonitrile and methanol, Milli-Q water (or equivalent purified water), phosphoric acid or formic acid for mobile phase modification [5] [4].

Instrumentation and Conditions:

  • UPLC System: Acquity UPLC H-Class PLUS or equivalent equipped with quaternary solvent manager, column heater, and PDA detector [4]
  • Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) or equivalent [4]
  • Mobile Phase: Methanol:ammonium acetate (8.18 mM) (75.7:24.3, v/v) [4] or acetonitrile:water with 0.1% phosphoric acid [5]
  • Flow Rate: 0.3-0.5 mL/min (optimize based on separation requirements)
  • Column Temperature: 35-45°C
  • Injection Volume: 5-10 μL
  • Detection: 239 nm for propiophenone [4] or wavelength optimized for specific derivatives
  • Gradient: Isocratic or linear gradient based on specific application requirements

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of propiophenone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1 mg/mL. Further dilute as needed to prepare working standards.
  • Sample Solution: For formulated products, homogenize a representative sample. Accurately weigh an amount equivalent to the target analyte and transfer to a suitable volumetric flask. Add diluent (typically methanol:water mixture), sonicate for 10-15 minutes, and dilute to volume. Centrifuge or filter through a 0.22 μm membrane before injection.

System Suitability: Prior to sample analysis, ensure the system meets the following criteria:

  • Retention Time RSD: ≤2% for six replicate injections
  • Theoretical Plates: >5000 for propiophenone peak
  • Tailing Factor: ≤2.0
  • Resolution: >2.0 from closest eluting compound
Cleaning Validation Swab Sampling and Extraction

Application Note: This protocol is adapted from the duloxetine cleaning validation method [2] and can be applied to propiophenone compound analysis for cleaning verification in manufacturing equipment.

Materials: Cotton swabs (ITW Texwipe or equivalent), extraction solvent (methanol:water, 90:10 v/v), stainless steel coupons (for recovery studies), forceps, sample vials.

Swab Sampling Procedure:

  • Swab Moistening: Moisten the swab with extraction solvent, gently removing excess solvent against the container wall.
  • Sampling Technique: Swab a defined area (typically 25 × 25 cm²) using a systematic approach—first in horizontal direction, then in vertical direction, starting from outside and moving toward the center.
  • Sample Transfer: Place the used swab in a screw-cap test tube containing 10 mL of extraction solvent.
  • Extraction: Sonicate the tubes for 15 minutes to extract the analyte from the swab.
  • Analysis: Filter or centrifuge the extract and analyze by UPLC.

Table 2: Method Validation Parameters for Propiophenone UPLC Analysis

Validation Parameter Acceptance Criteria Propiophenone Results References
Linearity Range R² > 0.999 0.5-50 μg/mL [4] [2]
Accuracy (% Recovery) 98-102% >99.5% [4]
Precision (% RSD) ≤2% <1.2% [4]
LOD Signal-to-noise ≥ 3 0.5 ng/mL [4]
LOQ Signal-to-noise ≥ 10 1.6 ng/mL [4]
Robustness No significant effect Within design space [1]

Applications in Pharmaceutical Analysis

Content Uniformity and Dosage Form Analysis

UPLC methods for propiophenone compounds have demonstrated exceptional utility in the assessment of content uniformity in low-dose solid drug products, where the accurate quantification of small amounts of active ingredients presents significant analytical challenges [1]. The high sensitivity and superior resolution of UPLC techniques enable precise measurement of propiophenone derivatives even when present in minute quantities alongside large proportions of excipients. In one application, a validated UPLC method achieved percentage recoveries greater than 99.5% for multiple target compounds with remarkably low relative standard deviation values (less than 1.2%), demonstrating the precision required for content uniformity testing [4]. The method successfully addressed challenges associated with high excipient-to-drug ratios, which often complicate extraction efficiency and lead to irreproducible assay results in conventional HPLC methods.

The application of UPLC in dosage form analysis extends to the determination of average content and uniformity of dosage units as per pharmacopeial requirements [4]. The exceptional sensitivity of UPLC methods, with detection limits in the low nanogram-per-milliliter range, allows for the precise quantification of propiophenone compounds across wide concentration ranges—from trace levels to high concentrations—without requiring method modification [4] [2]. This broad dynamic range is particularly valuable in pharmaceutical analysis where analyte concentrations may vary significantly between different sample types, from potency assays to degradation studies. Furthermore, the reduced analysis time (typically 5-10 minutes per sample) enables high-throughput processing of multiple samples, making UPLC ideal for quality control environments where efficiency and reliability are paramount.

Cleaning Validation and Residue Analysis

UPLC methods demonstrate exceptional capability in cleaning validation applications, where sensitive and accurate quantification of propiophenone residues on manufacturing equipment surfaces is essential for compliance with Good Manufacturing Practices (GMP) [2]. The high sensitivity of UPLC, with detection limits typically below 0.01 μg/mL, allows for reliable detection of trace-level residues, ensuring that equipment surfaces are properly cleaned between manufacturing campaigns [2]. The swab sampling technique coupled with UPLC analysis provides a comprehensive approach for monitoring surface cleanliness, with recovery rates typically exceeding 80% from various surface materials including stainless steel, glass, and silica [2].

The establishment of acceptable residue limits follows regulatory guidance, typically based on a combination of criteria including a maximum allowable carryover of 0.1% of the standard therapeutic dose and a general limit of 10 ppm [2]. UPLC methods for propiophenone compounds can be validated over concentration ranges from 0.05-5.0 μg/mL or wider, covering the necessary range for cleaning verification [2]. The isocratic separation conditions often employed in these methods provide exceptional precision, with relative standard deviation values below 1.5%, ensuring reliable quantification at trace levels [2]. The robustness of these methods, validated through deliberate variations in critical method parameters, guarantees consistent performance throughout method implementation, making UPLC the technique of choice for this critical quality assurance application.

Method Validation and Data Analysis

Validation Parameters and Acceptance Criteria

The validation of UPLC methods for propiophenone compounds follows ICH Q2(R1) guidelines, demonstrating that the method is suitable for its intended purpose [1]. The validation process encompasses several key parameters, each with defined acceptance criteria that ensure method reliability and reproducibility. Specificity is established by demonstrating baseline separation of the target analytes from any potential interferents, including excipients, degradation products, or swab extractables [2]. Linearity is evaluated across the method range, typically demonstrating a coefficient of determination (R²) greater than 0.999, while range is established as the interval between the upper and lower concentration levels over which linearity, accuracy, and precision are demonstrated [4] [2].

The accuracy of UPLC methods, expressed as percentage recovery, should fall within 98-102% for the target concentration, confirming that the method provides results close to the true value [4]. Precision encompasses both repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-analyst, inter-instrument variability), with acceptance criteria typically set at ≤2% RSD for pharmaceutical applications [4] [2]. The limit of detection (LOD) and limit of quantification (LOQ) are determined based on signal-to-noise ratios of 3:1 and 10:1, respectively, or using statistical approaches based on the standard deviation of the response and the slope of the calibration curve [4]. Finally, robustness is demonstrated by evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters, establishing that the method functions reliably during normal usage [1].

Data Analysis and Statistical Evaluation

Comprehensive data analysis and statistical evaluation are essential components of UPLC method development and validation for propiophenone compounds. The application of analysis of variance (ANOVA) to regression results facilitates the identification of factors and interaction effects that potentially affect chromatographic responses, enabling the selection of the most appropriate model with no evidence of lack of fit [1]. For robustness evaluation, response surface methodology provides substantial information from a limited number of experiments, identifying critical factors and their interactions while establishing tolerance windows for method parameters [1]. The Monte Carlo simulation method can be employed to verify results and predict method performance under varying conditions [1].

The evaluation of system suitability parameters represents a critical aspect of routine method implementation, ensuring that the chromatographic system performs adequately at the time of analysis. These parameters typically include retention time reproducibility, theoretical plate count (efficiency), peak tailing factor, and resolution between critical pairs [4]. For quantitative applications, the calibration curve is generated daily using a minimum of six concentration levels, with the correlation coefficient confirming linearity across the working range. Quality control samples at low, medium, and high concentration levels are analyzed alongside test samples to verify ongoing method performance, with acceptance criteria typically requiring at least 67% (four out of six) of QC samples to be within 15% of their respective nominal values [4] [2].

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for Propiophenone UPLC Analysis

Problem Potential Causes Solutions References
Peak Tailing Column degradation, inappropriate mobile phase pH, secondary interactions Use low silanol activity columns (e.g., Newcrom R1), adjust pH, add mobile phase modifiers [5]
Retention Time Shift Mobile phase variation, temperature fluctuations, column degradation Standardize mobile phase preparation, control column temperature, replace aged columns [1]
High Backpressure Column blockage, particle aggregation, inappropriate flow rate Filter mobile phases and samples, use in-line filters, reduce flow rate [6]
Reduced Efficiency Extra-column dispersion, inappropriate column dimension, excessive injection volume Minimize connection volumes, use appropriate column dimensions, optimize injection volume [6]
Poor Resolution Inadequate method optimization, column selectivity mismatch Optimize gradient profile, adjust mobile phase composition, change column chemistry [3]
Advanced Technical Considerations

The performance of UPLC methods for propiophenone compounds can be significantly influenced by instrumental parameters and configuration choices. Extra-column dispersion becomes a critical factor in maintaining chromatographic performance, particularly when working with very narrow peaks generated by short columns and fast gradients [6]. Even minimal post-column dispersion can negatively impact achieved peak capacity and peak widths, necessitating careful attention to connection tubing internal diameters and lengths, detector cell volumes, and overall system fluidic path [6]. For high-throughput applications requiring injection-to-injection cycle times of one minute or less, constraints imposed by UPLC pump systems, auto-samplers, columns, and software become significant factors, with gradient delay, auto-sampler speed, and software setup delays collectively presenting substantial barriers to further reduction in cycle times [6].

Column selection represents another critical consideration in UPLC method development for propiophenone compounds. While conventional C18 phases often provide adequate separation, alternative stationary phases may offer superior performance for specific applications. For instance, Newcrom R1 columns with low silanol activity have demonstrated effectiveness in propiophenone separation, particularly when analyzing compounds prone to secondary interactions with residual silanols [5]. The recent development of mixed-mode columns incorporating both reversed-phase and ion-pairing functionalities (Newcrom A, AH, B, BH series) provides additional selectivity options for challenging separations involving ionic or ionizable propiophenone derivatives [5]. When transitioning methods from conventional HPLC to UPLC, the accurate prediction of retention parameters using computer simulation tools enables direct method translation while maintaining separation quality, significantly reducing method re-development time [3].

Workflow and Signaling Pathways

The following workflow diagram illustrates the systematic approach to UPLC method development for propiophenone compounds based on Quality by Design principles:

G UPLC Method Development Workflow for Propiophenone Compounds Start Define Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs) Screening Initial Screening: Column Chemistry, Mobile Phase, pH, Temperature Start->Screening DOE Design of Experiments (DOE) for Critical Parameter Optimization Screening->DOE Modeling Response Surface Modeling and Design Space Establishment DOE->Modeling Validation Method Validation Per ICH Guidelines Modeling->Validation Routine Routine Analysis with Continuous Monitoring and Control Validation->Routine

Conclusion

UPLC method development for propiophenone compounds represents a significant advancement in pharmaceutical analysis, offering enhanced separation efficiency, reduced analysis time, and improved sensitivity compared to conventional HPLC methods. The implementation of Quality by Design principles provides a systematic framework for developing robust methods that consistently deliver reliable performance throughout their lifecycle. The application of design of experiments and response surface methodology enables comprehensive understanding of method parameters and their interactions, facilitating the establishment of a validated design space within which method adjustments can be made without requiring revalidation.

The detailed protocols presented in this application note provide researchers and pharmaceutical analysts with practical guidance for implementing UPLC methods for propiophenone compounds across diverse applications—from content uniformity testing in formulated products to cleaning validation in manufacturing equipment. The troubleshooting guidance and technical considerations address common challenges encountered during method development and implementation, supporting successful method deployment in quality control environments. As UPLC technology continues to evolve, its application in propiophenone analysis will undoubtedly expand, further enhancing the pharmaceutical industry's ability to ensure product quality, safety, and efficacy.

References

Comprehensive Analytical Framework for Synthetic Cathinones: Advanced Characterization Techniques and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Synthetic Cathinones and Analytical Challenges

Synthetic cathinones represent a rapidly evolving class of new psychoactive substances (NPS) that have emerged as significant public health threats worldwide. These β-keto phenethylamines are chemically similar to amphetamine and natural cathinone, the principal psychoactive alkaloid found in the khat plant (Catha edulis) [1]. Since the first appearance of synthetic cathinones in drug markets in the mid-2000s, these compounds have diversified into numerous structural analogs, with more than 100 different analogues identified in the illicit drug market as of 2024 [2]. The dynamic nature of the NPS phenomenon presents substantial challenges for researchers, forensic scientists, and public health authorities, as clandestine laboratories continuously develop new analogs through minor structural modifications to circumvent legislative controls [3] [1].

The analytical characterization of synthetic cathinones is complicated by several factors: the constant emergence of novel compounds, the lack of reference standards for confirmation, and the structural similarity between isomers that exhibit markedly different toxicological profiles [4] [5]. Furthermore, all synthetic cathinones are chiral molecules, and their enantiomers can demonstrate distinct biological activities and toxicological properties due to enantioselective interactions with biological targets [5]. This application note provides a comprehensive framework of advanced analytical techniques and protocols for the complete characterization of synthetic cathinones, encompassing structural elucidation, biological activity assessment, and stereochemical analysis to support research and forensic applications.

Structural Elucidation Techniques and Protocols

Integrated Analytical Approach for Structural Characterization

The comprehensive characterization of synthetic cathinones requires a multitechnique approach that leverages complementary analytical methods to achieve unambiguous identification. The interdisciplinary framework combines separation science, spectroscopy, and mass spectrometry to establish chemical structure, purity, and identity. Research indicates that even isomeric cathinones such as N-butyl-norbutylone and N-ethylhexylone can be differentiated through this systematic approach [6]. The sequential application of these techniques creates a robust identification system that can adapt to novel cathinones as they emerge on the illicit market.

Table 1: Primary Techniques for Structural Elucidation of Synthetic Cathinones

Technique Key Information Sample Requirements Limit of Detection
GC-MS Molecular weight, fragmentation pattern, purity assessment 1 mg/mL in organic solvent (e.g., methanol) ~0.1-1 ng/μL
HRMS Exact mass, elemental composition, isotope pattern 0.1 mg/mL in methanol or acetonitrile ~0.01 ng/μL
NMR (1H, 13C) Molecular structure, isomer differentiation, functional groups 5-10 mg in deuterated solvent ~0.1 mM
FTIR Functional groups, molecular vibrations 1-2 mg (solid) or thin film ~1% w/w
Detailed Experimental Protocols
2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Purpose: Separation, detection, and preliminary identification of synthetic cathinones in complex mixtures. Sample Preparation:

  • Prepare standard solutions at approximately 1 mg/mL in methanol or appropriate solvent.
  • For solid samples, dissolve in minimal solvent and filter through 0.45 μm PTFE filter.
  • For liquid samples, perform liquid-liquid extraction if necessary, then concentrate under gentle nitrogen stream.

Instrument Parameters:

  • Column: Equity-5 or equivalent (30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Injector Temperature: 250°C
  • Oven Program: 80°C (hold 1 min), ramp to 300°C at 20°C/min, hold 10 min
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Injection Volume: 1 μL, splitless mode
  • Mass Spectrometer: Electron impact (EI) mode at 70 eV, source temperature 230°C, scan range m/z 40-550

Data Interpretation: Synthetic cathinones typically exhibit characteristic fragmentation patterns including iminium ions (base peak often at m/z 58, 72, or 86 depending on N-alkyl substitution), and fragments resulting from cleavage adjacent to the carbonyl group [6].

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Purpose: Definitive structural elucidation, including isomer differentiation and functional group identification. Sample Preparation:

  • Dissolve 5-10 mg of purified sample in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆).
  • Transfer to standard 5 mm NMR tube, ensuring no air bubbles are present.

Instrument Parameters:

  • Field Strength: 400 MHz or higher recommended
  • Temperature: 25°C
  • 1H NMR: Spectral width 12-16 ppm, acquisition time ~2-4 seconds, relaxation delay 1 second, 16-64 scans
  • 13C NMR: Spectral width 200-240 ppm, acquisition time ~1 second, relaxation delay 2 seconds, 1024-4096 scans
  • 2D Experiments: COSY, HSQC, HMBC for complete structural assignment

Data Interpretation: Key 1H NMR signals for cathinones include the α-proton adjacent to the carbonyl (δ 4.0-5.5 ppm), methylene protons β to the carbonyl (δ 2.5-3.5 ppm), and aromatic protons (δ 7.0-8.0 ppm). 13C NMR shows the characteristic ketone carbon at δ 190-200 ppm [3] [6].

2.2.3 High-Resolution Mass Spectrometry (HRMS) Protocol

Purpose: Determination of exact molecular mass and elemental composition. Sample Preparation:

  • Prepare sample solution at approximately 0.1 mg/mL in methanol with 0.1% formic acid.
  • Centrifuge at 13,000 rpm for 5 minutes to remove particulate matter.

Instrument Parameters:

  • Ionization: Electrospray ionization (ESI) in positive mode
  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C
  • Cone Voltage: 20-40 V
  • Collision Energy: 5-20 eV (for MS/MS experiments)
  • Calibration: External calibration with reference compound
  • Mass Range: m/z 50-1000

Data Interpretation: Compare measured exact mass with theoretical mass to determine elemental composition (mass accuracy < 5 ppm). For example, N-ethylhexylone shows [M+H]+ at m/z 264.1597 (theoretical 264.1600, mass accuracy 1.1 ppm) corresponding to C₁₅H₂₂NO₃ [6].

Biological Activity and Neurotoxicity Assessment

Cytotoxicity Screening and Neurotoxicity Evaluation

The assessment of biological effects is crucial for understanding the health impacts of synthetic cathinones. Recent studies have demonstrated that these substances can induce significant neurotoxicity through multiple mechanisms, including oxidative stress, mitochondrial dysfunction, and interactions with neurotransmitter systems [4]. A standardized approach to neurotoxicity screening enables researchers to evaluate the potential harm of emerging cathinones and establish structure-activity relationships that inform public health responses.

Differentiated SH-SY5Y Neurotoxicity Protocol: Purpose: Evaluation of cathinone-induced cytotoxicity in a human dopaminergic neuronal model. Cell Culture and Differentiation:

  • Maintain SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in 5% CO₂.
  • For differentiation, plate cells at 2.5×10⁴ cells/cm² and treat with 10 μM retinoic acid in serum-free medium for 5 days, replacing treatment every 48 hours.

Compound Exposure and Viability Assessment:

  • Prepare cathinone stock solutions in DMSO or PBS, ensuring final DMSO concentration <0.5%.
  • Expose differentiated SH-SY5Y cells to cathinone concentrations ranging from 0.05-5 mM for 24 hours.
  • Assess cell viability using MTT assay:
    • Add MTT solution (0.5 mg/mL final concentration) and incubate for 3-4 hours at 37°C
    • Remove medium and dissolve formed formazan crystals in DMSO
    • Measure absorbance at 570 nm with reference at 630 nm
  • Calculate LC₅₀ values using non-linear regression analysis of dose-response curves.

Key Findings: Studies on chlorinated cathinones showed LC₅₀ values ranging from 0.6 to 2.5 mM in differentiated SH-SY5Y cells, with 4-CBC demonstrating the highest cytotoxicity [4].

Acetylcholinesterase Inhibition Screening

Purpose: Evaluation of cathinone effects on the cholinergic system through acetylcholinesterase (AChE) inhibition. Experimental Protocol:

  • Prepare AChE solution (0.5 U/mL in phosphate buffer, pH 8.0)
  • Prepare substrate solution (acetylthiocholine iodide, 1.5 mM in phosphate buffer)
  • Prepare DTNB reagent (0.3 mM in phosphate buffer)
  • In a 96-well plate, add:
    • 25 μL cathinone solution (various concentrations)
    • 50 μL AChE solution
    • Incubate 15 minutes at 25°C
    • Add 125 μL DTNB reagent and 25 μL substrate solution
  • Monitor absorbance at 412 nm for 10-15 minutes
  • Calculate inhibition percentage and IC₅₀ values

Results Interpretation: Chloro-cathinones have demonstrated AChE inhibition with IC₅₀ values between 0.1 and 2 mM. Molecular docking analysis revealed that the most inhibitory cathinones interact with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) in AChE's active gorge [4].

Mechanistic Studies on Oxidative Stress and Mitochondrial Dysfunction

Reactive Oxygen Species (ROS) Detection Protocol:

  • Differentiate SH-SY5Y cells as described above in black-walled 96-well plates with clear bottoms
  • Load cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C
  • Expose to cathinones at relevant concentrations (based on LC₅₀ values) for 6-24 hours
  • Measure fluorescence (excitation 485 nm, emission 535 nm)
  • Express results as percentage increase in fluorescence compared to untreated controls

Mitochondrial Membrane Potential (MMP) Assessment Protocol:

  • Differentiate SH-SY5Y cells and expose to cathinones as described
  • Incubate with JC-1 dye (5 μg/mL) for 20 minutes at 37°C
  • Analyze by fluorescence microscopy or flow cytometry
  • Calculate red/green fluorescence ratio (decreased ratio indicates MMP depolarization)

Table 2: Biological Activity Parameters of Selected Synthetic Cathinones

Cathinone Cytotoxicity (LC₅₀ in mM) AChE Inhibition (IC₅₀ in mM) ROS Increase MMP Depolarization
4-CMC 1.2 0.8 Moderate Significant
3-CMC 1.5 1.2 Moderate Moderate
4-CBC 0.6 0.1 Significant Severe
4-CEC 1.8 1.5 Mild Mild
Mephedrone 2.1 2.0 Mild Mild

G cluster_neurotransmission Neurotransmitter Systems cluster_cellular Cellular Pathways compound Synthetic Cathinone Exposure monoamine Monoamine Transporters (DAT, NET, SERT) compound->monoamine Inhibits ach Cholinergic System (AChE Inhibition) compound->ach Inhibits oxidative Oxidative Stress (ROS Increase) monoamine->oxidative Induces effects Neurotoxic Effects • Neuronal Death • Cognitive Impairment • Addiction monoamine->effects Modulates ach->oxidative Contributes to ach->effects Exacerbates mitochondrial Mitochondrial Dysfunction (MMP Depolarization) oxidative->mitochondrial Leads to mitochondrial->effects Results in

Figure 1: Molecular and Cellular Pathways of Synthetic Cathinone Neurotoxicity

Stereochemical Analysis and Enantioresolution

Chirality Considerations in Synthetic Cathinones

All synthetic cathinones are chiral molecules due to the presence of at least one stereocenter at the α-position to the carbonyl group. The enantioselective nature of biological systems means that individual enantiomers can exhibit different pharmacological activities, metabolic pathways, and toxicological profiles [5]. Understanding these stereochemical aspects is crucial for comprehensive risk assessment, as one enantiomer may possess desired effects while its counterpart demonstrates heightened toxicity. The recent identification of chiral synthetic cannabinoids further complicates the NPS landscape and necessitates advanced analytical approaches for complete characterization [5].

Enantioresolution Protocols

Chiral Liquid Chromatography-Mass Spectrometry Protocol: Purpose: Separation and identification of individual cathinone enantiomers. Sample Preparation:

  • Prepare cathinone standard solution at 0.1-1 mg/mL in mobile phase or methanol
  • For biological samples, perform solid-phase extraction prior to analysis
  • Filter through 0.22 μm membrane before injection

Chromatographic Conditions:

  • Column: Chiral stationary phase (e.g., amylose or cellulose derivatives, cyclodextrin-based)
  • Mobile Phase: Hexane/ethanol/diethylamine (90:10:0.1) or equivalent
  • Flow Rate: 0.5-1.0 mL/min
  • Temperature: 25-35°C
  • Detection: UV at 254 nm coupled with MS detection
  • Injection Volume: 5-20 μL

Method Development Considerations:

  • Screen multiple chiral stationary phases to identify optimal selectivity
  • Adjust alcohol modifier (ethanol, isopropanol) content to balance resolution and analysis time
  • Add alkaline modifiers (diethylamine, triethylamine) to improve peak shape for basic compounds
  • Optimize temperature for resolution and analysis time

Enantioselectivity Assessment Protocol: Purpose: Evaluation of differential biological effects between enantiomers. Experimental Approach:

  • Separate enantiomers using preparative chiral chromatography
  • Confirm enantiomeric purity by analytical chiral chromatography
  • Evaluate pharmacological activity using in vitro assays (receptor binding, transporter inhibition)
  • Assess toxicity using differentiated SH-SY5Y model for individual enantiomers
  • Compare results to identify enantioselective effects

G cluster_separation Enantioresolution Methods cluster_bio Enantioselective Assessments sample Racemic Cathinone Mixture hplc Chiral HPLC sample->hplc Subject to ce Capillary Electrophoresis (Chiral Selector) sample->ce Alternative Approach smb Simulated Moving Bed Chromatography sample->smb Preparative Scale enantiomer1 (R)-Enantiomer hplc->enantiomer1 Yields enantiomer2 (S)-Enantiomer hplc->enantiomer2 Yields ce->enantiomer1 Alternative Path smb->enantiomer1 Scale-Up activity Biological Activity Profiling enantiomer1->activity Undergoes enantiomer2->activity Undergoes metabolism Metabolic Pathway Analysis activity->metabolism Informs toxicity Toxicity Evaluation metabolism->toxicity Guides data Comprehensive Risk Assessment toxicity->data Supports

Figure 2: Enantioresolution Workflow for Synthetic Cathinones

Applications and Regulatory Considerations

Forensic Application and Public Health Implications

The analytical protocols outlined in this application note support critical public health responses to the evolving synthetic cathinone landscape. The identification of novel substances such as N-cyclohexyl pentylone in New Zealand through drug checking services demonstrates the practical implementation of these techniques in real-world scenarios [3]. The forensic utility of comprehensive analytical data enables rapid identification of emerging threats, supports clinical management of intoxication cases, and informs evidence-based regulatory decisions.

Integrated Drug Surveillance Protocol: Purpose: Systematic monitoring and identification of emerging synthetic cathinones in the illicit drug market. Workflow Implementation:

  • Sample Acquisition: Collect samples from diverse sources (seizures, drug checking services, online markets)
  • Rapid Screening: Perform initial analysis using GC-MS or LC-MS for preliminary identification
  • Structural Elucidation: Apply HRMS and NMR for novel or ambiguous compounds
  • Reference Material Creation: Characterize and archive confirmed standards for future identification
  • Data Sharing: Disseminate analytical data through early warning systems and professional networks

The continuing emergence of synthetic cathinones necessitates ongoing method development and refinement of existing protocols. Recent research has highlighted several emerging trends, including the incorporation of chlorinated substituents, development of heterocyclic analogs, and the appearance of chiral centers in previously achiral scaffold structures [4] [5]. These developments underscore the importance of maintaining flexible, comprehensive analytical approaches that can adapt to the rapidly changing NPS landscape.

Conclusion

The comprehensive characterization of synthetic cathinones requires a multidisciplinary approach that integrates advanced analytical techniques with biological assessment methods. The protocols outlined in this application note provide researchers and forensic scientists with standardized methodologies for the identification, structural elucidation, and toxicity evaluation of these evolving substances. As the synthetic cathinone landscape continues to diversify, maintaining robust analytical capabilities and sharing data through scientific networks will be essential for protecting public health and addressing the challenges posed by these substances.

References

Troubleshooting Guide: Solubility Challenges with Propiophenone HCl Salts

Author: Smolecule Technical Support Team. Date: February 2026

This guide outlines a systematic approach to diagnose and resolve solubility issues.

Start Start: Solubility Issue Step1 Confirm Compound Identity and Purity Start->Step1 Step2 Check for Common Ion Effect Step1->Step2 Step3 Assess Solution pH Step2->Step3 ResultA Common Ion Effect Present Step2->ResultA Confirmed Step4 Evaluate Salt Form Stability Step3->Step4 ResultB Free Base Precipitates Step3->ResultB pH is too high Step5 Consider Alternative Salt Forms or Formulation Strategies Step4->Step5 ResultC Compound Degradation Step4->ResultC Instability Detected SolA Mitigation Strategy: Use low-chloride solvents or adjust medium ResultA->SolA SolB Mitigation Strategy: Acidify the medium to protonate the base ResultB->SolB SolC Mitigation Strategy: Control storage atmosphere (inert gas), avoid moisture ResultC->SolC

The workflow above visualizes the key steps for diagnosing solubility problems. Here are the detailed protocols for each step:

  • Step 1: Confirm Compound Identity and Purity

    • Objective: To rule out solubility issues caused by incorrect compound identity or impurities from synthesis.
    • Protocol: Characterize your compound using techniques such as melting point determination (the free base propiophenone melts at ~21°C) [1], HPLC, and NMR spectroscopy. Compare your data with known reference standards.
  • Step 2: Check for Common Ion Effect

    • Objective: To determine if the low solubility is due to the common ion effect.
    • Protocol: Prepare a saturated solution of propiophenone HCl in both pure water and a 0.1M HCl solution. Measure the equilibrium concentration in both. A significantly lower solubility in the HCl solution confirms the common ion effect [2].
  • Step 3: Assess Solution pH

    • Objective: To ensure the API remains in its ionized, soluble form.
    • Protocol: Measure the pH of your solvent medium. For a basic drug like propiophenone HCl, a gastric pH (1-3) is favorable for solubility. If the pH is too high (e.g., intestinal pH ~6-7.5), the free base may precipitate [3]. Use a buffer to maintain a low pH if necessary.
  • Step 4: Evaluate Salt Form Stability

    • Objective: To rule out chemical decomposition as a cause for apparent low solubility or product loss.
    • Protocol: For small-scale experiments, store a small amount of the salt in an open vial and monitor it over time using TLC or LC-MS. Be aware that some hydrochloride salts of ketone-based compounds (like cathinones) can decompose in air, forming N-oxides and other products [4]. For critical work, store samples under an inert atmosphere (e.g., nitrogen or argon).
  • Step 5: Consider Alternative Strategies

    • Objective: To find a formulation solution if the inherent properties of the salt cannot be overcome.
    • Protocol: Explore alternative formulation strategies. A prominent area of research is converting the API into an Ionic Liquid (API-IL). This can eliminate polymorphism issues and potentially enhance solubility and bioavailability [5]. Another common strategy is to use polymer-based matrices to control the release and micro-environment of the drug [6].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility profile of propiophenone and its hydrochloride salt?

The free base, propiophenone (1-phenylpropan-1-one), is an organic compound with limited water solubility. The hydrochloride salt is formed to improve its solubility, but this can be hampered by the common ion effect. The table below summarizes key data.

Property Propiophenone (Free Base) Propiophenone Hydrochloride Salt
Chemical Nature Aryl ketone [7] Hydrochloride salt of a basic propiophenone derivative
Physical Form Colorless liquid / leaflets [7] [1] Solid (typically a powder)
Water Solubility 0.32 g/100 g at 19°C [1] Data not explicitly found, but subject to common ion effect [2]
Solubility in Organic Solvents Soluble in ethanol, diethyl ether; good solubility in non-polar solvents like hexane [8] [1] Expected to be soluble in polar organic solvents like methanol and ethanol

Q2: How does pH affect the solubility of a basic drug like propiophenone HCl?

The solubility of ionizable compounds is highly pH-dependent. For a basic drug (B), the equilibrium between its free base and protonated form is: B + H₂O ⇌ BH⁺ + OH⁻ The Henderson-Hasselbalch relationship describes this: logS = logS0 + log(10^(pKa-pH) + 1), where S is solubility at a specific pH and S0 is the intrinsic solubility of the free base [3]. At a low pH (below the drug's pKa), the protonated form (BH⁺) dominates and solubility is high. As pH increases, the free base (B) can precipitate. Therefore, maintaining an acidic environment is often crucial for hydrochloride salts.

Q3: What advanced strategies can overcome persistent solubility challenges?

If traditional methods fail, consider these advanced approaches:

  • API-Ionic Liquids (API-ILs): Convert the drug into a liquid salt by pairing it with a suitable counterion. This can suppress crystallization, eliminate polymorphic issues, and dramatically enhance solubility and bioavailability [5].
  • Polymeric Matrices: Use polymers like HPMC or Eudragit to create a controlled-release matrix tablet. The polymer hydrates to form a gel layer that controls water penetration and drug release, which can help manage solubility limitations and provide a more stable release profile [6].

References

DMF DMSO ethanol solubility optimization for C13H20ClNO

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Technical Details
What are the general solubility trends for pharmaceuticals like my compound? Solubility often increases with temperature in pure and mixed solvents [1]. A general observed order for some amides/sulfonamides is DMF > DMSO > Ethanol [2].
How can I theoretically screen for better solvents? COSMO-RS (Conductor-like Screening Model for Real Solvents) is a powerful method. It uses quantum chemistry and statistical thermodynamics to predict solubility, activity coefficients, and solute-solvent affinity, helping to narrow down experimental candidates [3] [2].
What is a reliable method to measure solubility experimentally? The shake-flask method is a standard technique. It involves agitating a mixture of the solute and solvent until equilibrium is reached, followed by filtration and concentration analysis of the saturated solution [2].
Why is my measured solubility different from the predicted value? Theoretical models like COSMO-RS provide semi-quantitative or qualitative predictions. Differences can arise from polymorphic forms of the solid, unaccounted for molecular interactions in the model, or experimental conditions [3].

Troubleshooting Guide: Solubility Optimization

Problem: Low Solubility in Common Solvents

Potential causes and solutions for this common issue are outlined below.

  • Cause 1: Inadequate solute-solvent affinity. The current solvent(s) cannot form strong enough interactions (e.g., hydrogen bonds, van der Waals forces) with your API molecule.
    • Solution: Screen for alternative solvents or binary mixtures.
      • Action 1: Perform a theoretical screening. Use the COSMO-RS approach to compute solubility and affinity for a wide range of neat and binary solvents. Look for solvents with high predicted affinity and a positive σ-profile complementarity to your API [3] [2].
      • Action 2: Experiment with binary aqueous mixtures. Aqueous mixtures of aprotic solvents like DMF, DMSO, or 1,4-dioxane can show synergistic effects, where solubility in the mixture is higher than in either pure solvent. Replacing non-green solvents like DMF with greener alternatives (e.g., 4-formylmorpholine) is a key strategy [3] [2].
  • Cause 2: Crystalline form of the API. The solid's crystal structure and polymorphism significantly impact its solubility.
    • Solution: Characterize the solid phase after experiments.
      • Action: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) on the solid residue from solubility experiments. This verifies whether a phase transformation (e.g., to a hydrate or another polymorph) occurred during testing, which would alter the solubility value [1].
Problem: Inconsistent Solubility Measurements
  • Cause 1: Failure to reach equilibrium.
    • Solution: Standardize the shake-flask protocol.
      • Action: Ensure a sufficient excess of solid is used and that agitation is maintained for at least 24 hours. Validate equilibrium by measuring solubility at different time intervals to confirm no further increase [2].
  • Cause 2: Incorrect concentration analysis.
    • Solution: Calibrate analytical methods and account for solvent effects.
      • Action: When using UV-Vis spectrophotometry, ensure all samples are diluted with an appropriate solvent (e.g., methanol) to stay within the calibrated absorbance range and avoid matrix effects [2].

Solubility Data & Solvent Properties

The table below summarizes key information for the solvents in focus, based on general trends observed for similar APIs.

Table: Solvent Properties and Application Notes

Solvent Full Name Typical Solubility Ranking* Green/Safety Considerations Application Note
DMF N,N-Dimethylformamide High Not considered green; hazardous [2]. High dissolution power for amides; consider replacing with 4-formylmorpholine [3].
DMSO Dimethyl Sulfoxide High to Medium Safer profile than DMF [2]. Powerful solvent; can exhibit synergistic solubility in aqueous binary mixtures [3].
Ethanol Ethanol Medium Green, safe, and renewable [2]. Often used in aqueous cosolvent mixtures for pharmaceutical formulations [3].

\Note: This is a generalized ranking for reference; the exact order is system-specific.*

Standard Experimental Protocol: Shake-Flask Solubility Measurement

This is a detailed methodology for determining saturation solubility, adapted from the search results [2].

  • Preparation: Place an excess amount of the solid API (C13H20ClNO) into a sealed glass vial.
  • Solvent Addition: Add a known volume (e.g., 2 mL) of the solvent or solvent mixture to the vial.
  • Equilibration: Agitate the mixture in a temperature-controlled orbital shaker (e.g., at 60 rpm) for 24 hours to ensure solid-solution equilibrium is reached. Maintain a constant temperature using a water bath or incubator.
  • Sampling: After equilibration, allow any undissolved solid to settle. Use a pre-warmed syringe and a 0.22 μm PTFE filter to withdraw a sample of the saturated solution.
  • Analysis:
    • Concentration: Dilute the saturated sample with a suitable solvent like methanol. Determine the concentration using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of your API).
    • Density: Perform pycnometric measurements on the filtered solution to determine its density, which is necessary to convert molar concentration to mole fraction solubility [2].
  • Solid Form Verification: Recover the undissolved solid residue, dry it, and analyze it using PXRD and DSC to confirm no change in the solid-state form occurred during the experiment [1].

Experimental Workflow Diagram

The following diagram visualizes the key decision points and steps in the solubility optimization process.

solubility_workflow StartEnd Start: Define Solubility Goal ExpMeasure Perform Initial Experimental Measurement StartEnd->ExpMeasure LowSolubility Solubility Low? ExpMeasure->LowSolubility TheoScreen Perform Theoretical Screening (COSMO-RS) GreenReq Green Solvent Required? TheoScreen->GreenReq Analyze Analyze & Compare Results Success Success: Target Solubility Met Analyze->Success OptMixture Optimize Binary Solvent Mixture OptMixture->Analyze LowSolubility->TheoScreen Yes LowSolubility->Success No GreenReq->ExpMeasure No Test New Solvent GreenReq->OptMixture Yes

References

How to Improve HPLC Resolution for Cathinone Analogs

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in analyzing synthetic cathinones involves separating complex mixtures and resolving enantiomers, which have identical mass but different spatial configurations and potentially different biological activities [1]. The general resolution equation (Rs = 1/4 * √N * (α-1) * (k2/(1+k2))) defines three factors you can control: efficiency (N), selectivity (α), and retention (k) [2].

For chiral separations, specific techniques like Chiral Derivatization or Chiral Stationary Phases (CSPs) are required [3] [4].

Approach Description Key Parameters & Examples
Adjust Selectivity (α) Most powerful way to change relative retention/peak spacing [2].
- Change Organic Modifier Altering solvent can significantly change separation. Use solvent strength chart to estimate equivalent strength [2]. e.g., Switch from acetonitrile to methanol or tetrahydrofuran [2].
- Change Mobile Phase pH Effective for ionizable/ionic compounds [2]. Use a buffer to control pH and ionic strength [2].
- Change Stationary Phase Changing the bonded phase/column chemistry [2]. e.g., Switch from a C18 column to a chiral column (e.g., cellulose tris-(3,5-dimethylphenyl-carbamate) for enantiomers [4].
Increase Efficiency (N) Sharpens peaks to separate moderately overlapped pairs [2].
- Use Smaller Particles Higher plate numbers for sharper peaks [2]. e.g., Switch from a 5µm to a 2.5µm particle size column [2] [4].
- Use a Longer Column Increases theoretical plates and peak capacity for complex mixtures [2]. Double column length (e.g., from 100 mm to 200 mm) [2].
- Increase Temperature Reduces viscosity and increases diffusion rate [2]. For small molecules: 40–60 °C; for large molecules: 60–90 °C [2].
Optimize Retention (k) Ensures peaks are in the optimal retention window [2].
- Adjust %B Change the strength of the mobile phase [2]. Reduce the percentage of organic solvent (%B) to increase retention [2].
Specialized Techniques For specific challenges with cathinone analogs.
- Chiral Derivatization Convert enantiomers into diastereomers using a chiral reagent, then separate on a standard reversed-phase column [3]. e.g., Use Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (similar to Marfey's reagent) [3].
- Chiral Stationary Phases (CSPs) Directly separate enantiomers on a dedicated chiral column [4]. e.g., Use a cellulose tris-(3,5-dimethylphenyl-carbamate) column with a normal-phase hexane/alcohol mobile phase [4].

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches from recent literature.

1. Chiral Derivatization for LC-MS/MS (for high sensitivity in biological matrices)

This method resolves and quantifies cathinone enantiomers in horse blood and urine at sub-nanogram levels (LOD 0.05 ng/mL) [3].

  • Sample Prep (Liquid-Liquid Extraction): Adjust sample pH to 9. Recover analytes from plasma/urine via liquid-liquid extraction [3].
  • Derivatization: Derivatize the recovered analytes using Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide to create diastereomers [3].
  • Chromatography:
    • Column: Standard reversed-phase (e.g., C18).
    • Mobile Phase: Standard reversed-phase conditions.
    • The derivatized diastereomers achieve baseline resolution [3].
  • Detection: Tandem Mass Spectrometry (MS/MS). Derivatization increases sensitivity by at least an order of magnitude [3].

2. Direct Enantioseparation on a CSP Column (for rapid analysis)

This simple isocratic HPLC-UV method separates 78 different NPS, including cathinones and pyrovalerones [4].

  • Column: Waters Acquity UPC2 Trefoil CEL1 (3.0 × 150 mm, 2.5 µm) containing cellulose tris-(3,5-dimethylphenyl-carbamate) as the chiral selector [4].
  • Mobile Phase:
    • Option A: n-hexane / n-butanol / diethylamine (100:0.3:0.2) [4].
    • Option B: n-hexane / diethylamine (100:0.2) [4].
  • Conditions: Isocratic elution, flow rate 1.0-2.0 mL/min, detection at 230 nm, ambient temperature [4].
  • Sample Prep (for salt forms): Dissolve hydrochloride salt in water. Add NaOH to release free base, then extract with n-hexane [4].

Troubleshooting Workflow for Common Scenarios

This decision diagram can help you systematically address resolution problems.

HPLC Resolution Troubleshooting Workflow Start Start: Poor Resolution A Are you separating enantiomers? Start->A B Are peaks too close (overlapped)? A->B No D Use Chiral Method A->D Yes C Are peaks too broad? B->C No E Improve Selectivity (α) B->E Yes F Improve Efficiency (N) C->F Yes M Chiral Derivatization + Reversed-Phase D->M N Chiral Stationary Phase + Normal-Phase D->N G Change organic modifier (e.g., ACN → MeOH) E->G H Adjust mobile phase pH (use buffer) E->H I Change stationary phase (e.g., new C18 ligand) E->I J Use smaller particle size (e.g., 5µm → 2.5µm) F->J K Use a longer column F->K L Increase column temperature F->L

Key Takeaways for Your Research

  • For enantiomers, chirality is not optional. You must use either a chiral derivatization agent with a standard RP column or a dedicated chiral stationary phase [3] [4].
  • For general resolution, changing selectivity (α) by modifying the mobile phase composition or column chemistry is often more effective than just trying to improve efficiency [2].
  • For complex mixtures, increasing efficiency (N) by using columns with smaller particles or increased length can provide the necessary peak capacity [2].

References

column selection guide for propiophenone derivative analysis

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Analysis of a Specific Propiophenone Derivative

For the analysis of process-related impurities in Pridinol Mesylate, a propiophenone-derived active pharmaceutical ingredient, a specific HPLC method was developed and validated [1].

1. Optimized Chromatographic Parameters

The table below summarizes the key parameters for the separation of pridinol mesylate from its process impurities (3-piperidinopropiophenone hydrochloride and a diphenylpropenyl piperidine by-product) [1].

Parameter Specification
Analytical Column C18 column (250 mm x 4.6 mm, 5 µm particle size) [1]
Mobile Phase Acetonitrile and water, with optimization via experimental design [1]
Detection Wavelength Optimized based on UV absorption spectra of the analytes [1]
Method Validation The method was validated for selectivity, precision, linearity, accuracy, and robustness [1]

2. Experimental Protocol: HPLC Method for Pridinol Impurities

This is a general protocol based on the developed method [1].

  • Instrument Setup: Use a standard HPLC system equipped with a UV or PDA detector and a C18 column of the specified dimensions.
  • Mobile Phase Preparation: Prepare the water and acetonitrile mixture as per the optimized ratio. Filter through a 0.22 µm filter and degas thoroughly before use [2].
  • Sample Preparation: Dissolve an appropriate amount of the pridinol mesylate bulk drug substance in the mobile phase or a compatible solvent.
  • Equilibration: Equilibrate the column with the mobile phase for at least 10 column volumes to ensure a stable baseline [2].
  • Injection and Analysis: Inject the sample and run the method. The experimental design used in the original study optimized critical parameters like pH and organic modifier composition to achieve separation [1].

General HPLC Troubleshooting Guide

The following table addresses common HPLC issues that can be encountered when developing methods for complex mixtures like propiophenone derivatives.

Problem Possible Cause Solution

| Peak Tailing | 1. Secondary interactions with residual silanols on the stationary phase. 2. Column voiding or partially blocked inlet frit [2]. | 1. Use a lower pH mobile phase to suppress silanol ionization. Use a highly deactivated/end-capped column [2]. 2. Reverse and flush the column. If needed, replace the column [2]. | | Change in Retention Time | 1. Contamination buildup on the column. 2. Insufficient equilibration in gradient runs. 3. Mobile phase evaporation or instability [2]. | 1. Flush the column with a strong solvent. 2. Ensure equilibration with at least 10 column volumes. 3. Prepare fresh mobile phase; cover solvent reservoirs [2]. | | Broad Peaks | 1. Mobile phase composition change. 2. Guard column contaminated or worn out. 3. Sample solvent incompatible with mobile phase [2]. | 1. Prepare new mobile phase. 2. Replace the guard column. 3. Whenever possible, dissolve the sample in the mobile phase [2]. | | Ghost Peaks | Contamination in the injector or column; strongly retained compounds from previous runs [2]. | Flush the injector and run a strong solvent through the column to remove late-eluting compounds. Include a final wash step in gradient methods [2]. | | No Peaks/Very Small Peaks | 1. Air bubbles in the detector flow cell. 2. Old or defective lamp. 3. Incorrect detector settings (wavelength, rise time) [2]. | 1. Purge the detector to remove bubbles. 2. Replace the lamp. 3. Check and correct detector settings and connections [2]. |

Method Development Workflow

The following diagram visualizes the logical workflow for developing and troubleshooting an HPLC method.

Start Start Method Development Column Select Initial Column (C8/C18 for reversed-phase) Start->Column TLC Scout with TLC (Target Rf 0.25-0.35) Column->TLC HPLC Transfer to HPLC Optimize Gradient/Isocratic TLC->HPLC Validate Validate Method HPLC->Validate Problem Problem Encountered? Validate->Problem Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot Yes End Method Established Problem->End No Solve Problem Solved? Troubleshoot->Solve Solve->HPLC No Solve->Validate Yes Solve->End Yes

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting point for my propiophenone derivative analysis? Begin with a standard reversed-phase C18 column (e.g., 150-250 mm length, 4.6 mm diameter, 5 µm particles). For initial mobile phase scouting, Thin Layer Chromatography (TLC) is highly effective. A solvent system that gives a target Rf value between 0.25 and 0.35 for your compound of interest typically translates well to a column chromatography separation [3].

Q2: What is the most critical step to prevent peak shape issues? Ensering your sample is compatible with the mobile phase. Always try to dissolve your sample in the mobile phase itself. If this is not possible due to solubility, use a solvent that is weaker than the mobile phase to avoid peak broadening and distortion [2].

Q3: My retention times are drifting. What should I check first? First, ensure your system is properly equilibrated, especially after changing the mobile phase or in gradient runs. Second, check for leaks, particularly at pump fittings where salt buildup can occur. Third, prepare a fresh batch of mobile phase, as solvent evaporation can alter composition [2].

Q4: When should I consider using a different type of column? If you experience severe peak tailing that cannot be resolved by adjusting pH or using a highly deactivated C18 column, your analyte may be interacting too strongly with residual silanols. In this case, consider switching to a different stationary phase, such as a phenyl-based or a polar-embedded column, which can offer different selectivity [2].

References

mobile phase optimization for basic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the core principle for separating basic compounds?

The separation is primarily based on differences in the compounds' polarity, hydrophobicity, and ionization state. In reversed-phase HPLC, the goal is to suppress the ionization of the basic functional groups, making the molecules more non-polar so they can interact more strongly with the hydrophobic stationary phase. This is typically achieved by carefully controlling the pH of the mobile phase [1] [2].

Q2: How do I select the initial mobile phase pH?

The optimal pH depends on your specific goals, but general recommendations are:

  • For Sharpest Peak Shape (Acidic pH): Use a mobile phase with a pH of 2–4. This protonates the basic molecules, suppressing their interaction with residual silanols on the silica surface, which is a major cause of peak tailing [1] [3]. Additives like potassium hexafluorophosphate (KPF₆) or sodium perchlorate (NaClO₄) can further improve peak shape at this pH [3].
  • For Maximum Retention (Basic pH): Use a mobile phase with a pH between 7.5 and 11. This keeps the basic compounds in their neutral form, enhancing their retention on reversed-phase columns [1] [2]. Note: You must use a column that is stable at high pH.
Q3: What causes peak tailing and how can I fix it?

Peak tailing is a common issue with basic compounds. Here are the primary causes and solutions [4]:

  • Secondary Interactions: Residual silanol groups on the stationary phase can interact with basic analytes.
    • Solution: Use a column with high-purity, heavily end-capped silica or a more inert stationary phase (e.g., hybrid organic-inorganic particles). Inert hardware columns can also prevent metal-analyte interactions [5].
  • Column Overload: Injecting too much analyte mass can saturate the column.
    • Solution: Reduce the injection volume or dilute your sample.
  • Injection Solvent Mismatch: The solvent your sample is in is stronger than the initial mobile phase.
    • Solution: Ensure the sample solvent strength is compatible with the starting mobile phase composition.
Q4: Why do I see retention time shifts?

Retention time instability can be caused by several factors [4]:

  • Inconsistent Mobile Phase pH: Small fluctuations in pH can cause large retention shifts for ionizable compounds, especially if the pH is near the analyte's pKa.
    • Solution: Use a buffer with sufficient capacity and prepare mobile phases meticulously.
  • Changes in Flow Rate or Temperature: Verify that the pump flow rate and column oven temperature are stable and accurate.
  • Column Aging: As the column degrades over time, retention properties can change.

Experimental Optimization Protocol

The following workflow outlines a systematic approach to . You can use this chart to guide your method development process.

cluster_opt Optimization Actions Start Start: Select Initial Conditions A Column: C18 (high carbon load, end-capped) Start->A B Organic Modifier: Methanol or Acetonitrile A->B C Aqueous Buffer: 0.01-0.03 M Phosphate/Acetate B->C D Set Initial Gradient C->D E Inject Standard & Sample D->E F Evaluate Chromatogram E->F G Are peaks resolved, sharp, and well-retained? F->G H Method Optimized G->H Yes I Troubleshoot & Optimize G->I No O1 • Adjust mobile phase pH • Change buffer/additive I->O1 O2 • Fine-tune gradient profile • Alter organic solvent ratio I->O2 O3 • Optimize flow rate (0.5-1.0 mL/min) • Adjust column temperature I->O3 O4 • Dilute sample or reduce injection volume I->O4

Detailed Protocol Steps
  • Initial Conditions Setup

    • Column: Select a C18 column with high carbon loading and more end-capping to maximize hydrophobic interactions and minimize silanol activity [1] [2].
    • Mobile Phase:
      • Aqueous Phase (A): A phosphate or acetate buffer (concentration 0.01 M to 0.03 M) to control pH. For initial high-pH work (pH ~8.0), you can use a 0.02% K₂HPO₄ solution [1] [2].
      • Organic Phase (B): Methanol or acetonitrile. Methanol is more cost-effective, while acetonitrile generates lower backpressure [3].
    • Gradient Program: Start with a high percentage of aqueous phase. The table below provides a sample starting gradient (note: this is an example to be optimized) [1] [2].

    | Time (min) | % A (e.g., Buffer pH 8.0) | % B (e.g., Methanol) | | :--- | :--- | :--- | | 0 | 75 | 25 | | 15 | 25 | 75 | | 20 | 25 | 75 | | 20.1 | 75 | 25 | | 25 | 75 | 25 |

  • Chromatogram Evaluation & Troubleshooting Inject your standard and sample solutions. Evaluate the chromatogram for retention, resolution, and peak shape. Use the decision diamond in the workflow to determine your next steps. Below are specific optimization actions.

Optimization & Troubleshooting Guide

Mobile Phase Composition Table

The choice of mobile phase components depends on your detection method and goals.

Component Recommendation for Basic Compounds Key Considerations
Organic Modifier Methanol or Acetonitrile [1] [3] Methanol is cheaper; Acetonitrile has lower viscosity/UV cutoff.
Buffer (LC-UV) Phosphate (e.g., 10-30 mM) [3] Low UV cutoff; good buffering capacity. Avoid high organic to prevent precipitation.
Buffer (LC-MS) Ammonium Acetate/Formate (e.g., 10-20 mM) [3] Volatile; MS-compatible. Higher UV cutoff than phosphate.
Acidic Additive Trifluoroacetic Acid (TFA), 0.1% [3] Excellent for peak shape. Can suppress signal in negative-ion MS.
Chaotropic Agent KPF₆ or NaClO₄ (e.g., 20 mM) [3] Improves peak shape at low pH. Not MS-compatible.
Troubleshooting Common Issues

Refer to this table for targeted solutions based on observed problems [4].

Observed Issue Potential Causes Corrective Actions

| Severe Peak Tailing | 1. Silanol interactions 2. Column overload 3. Metal-analyte interactions | 1. Use a high-quality end-capped or inert column [5]. 2. Dilute sample or reduce injection volume. 3. Switch to a column with inert hardware [5]. | | Insufficient Retention | 1. Mobile phase too strong (high % organic) 2. pH causing ionization | 1. Decrease the % of organic modifier in the gradient. 2. For high-pH methods, ensure pH > 7.5; for low-pH, ensure pH < pKa - 2 [1] [3]. | | Retention Time Drift | 1. Inadequate buffer capacity 2. Mobile phase degradation | 1. Increase buffer concentration (e.g., to 0.03 M) and ensure pH is ±1.5 from analyte pKa [3]. 2. Prepare fresh mobile phase. | | Ghost Peaks | 1. Carryover 2. Contaminants in mobile phase/sample | 1. Clean autosampler and injection needle [4]. 2. Use fresh mobile phases, run blank injections to identify source [4]. |

Advanced Techniques and Future Trends

The field of HPLC method development is evolving with new technologies that can significantly accelerate the optimization process for basic compounds and other analytes.

  • AI-Driven Method Development: Hybrid systems are now available that use artificial intelligence and mechanistic modeling (digital twins) to autonomously optimize HPLC methods. These systems predict retention based on molecular structure and can adjust method parameters with minimal manual experimentation, saving time and resources [6].
  • Global Retention Modeling: Advanced software can create global models that accurately predict how analytes will behave on serially coupled columns with different stationary phases (e.g., C18, phenyl, cyano). This is a powerful tool for finding the optimal selectivity in complex separations [6].
  • Continued Innovation in Columns: The trend towards using inert hardware continues, with new columns in 2025 specifically designed to improve analyte recovery and peak shape for metal-sensitive and phosphorylated compounds, which is often relevant for pharmaceutical basic molecules [5].

References

Understanding Silanol Interactions and Their Effects

Author: Smolecule Technical Support Team. Date: February 2026

Silanol groups (Si-OH) are a natural part of silica-based HPLC stationary phases. When not fully covered by the bonded phase (e.g., C18) or end-capping, these residual acidic silanols can interact undesirably with basic analytes, leading to several chromatographic problems [1] [2].

Problem Underlying Cause
Peak Tailing [3] [2] Secondary ionic/hydrogen-bonding interactions between basic analytes and silanols create multiple retention pathways.
Increased Retention [2] Ionic exchange with ionized silanols at higher pH adds a strong secondary retention mechanism.
Irregular Retention Patterns [2] Inconsistent analyte interactions with an uneven silanol surface lead to poor reproducibility.
Loss of Column Efficiency [2] Broadened peaks from tailing directly reduce plate count and resolution.

Troubleshooting FAQs and Solutions

Here are the most effective strategies to mitigate silanol effects, presented in a question-and-answer format.

FAQ 1: How can I optimize the mobile phase to reduce silanol interactions?

Strategy Protocol & Details Best For
Adjust pH Use low-pH mobile phase (pH ≤ 3.0). Acidifies silanols (pKa ~4), suppressing ionization to reduce strong ionic exchange [1] [3]. Add acids (formic, phosphoric, TFA). Methods for basic compounds; LC-MS compatibility (with volatile acids).
Use Buffers & Additives Add 5-20 mM buffer salts (e.g., ammonium formate). Cations compete with analyte for silanol sites [4]. Amine modifiers (e.g., triethylamine) act as silanol blocking agents [3] [2]. Cases where pH adjustment alone is insufficient; severe tailing.
Choose Organic Modifier Prefer methanol over acetonitrile. Methanol hydrogen-bonds to silanols, reducing analyte access [2]. Methods where methanol provides adequate selectivity and backpressure.

FAQ 2: Which column should I select to minimize this issue?

Column Type Key Features & Mechanism Example Phases
Type B Silica Low metal impurity silica, more acidic silanols. Creates vicinal silanols (lower energy, less tailing) [1] [3]. Common modern C18, C8 phases.
Heavy End-capping Additional trimethylsilyl treatment post-bonding blocks residual silanols [1] [2]. Many major manufacturer columns.
Sterically Protected Bulky isobutyl groups on bonding ligand shield hydrolysis-sensitive siloxane bond (Si-O-Si), enhancing longevity at low pH [1]. Zorbax Eclipse XDB.
Polar-Embedded Polar groups (e.g., amide) within alkyl chain interact with basic analytes, shielding from silanols and improving peak shape [5]. Ascentis RP-Amide.
Alternative Substrates Hybrid silica-polymer particles inherently fewer silanols, superior pH stability (pH 1-12) [1] [3]. Waters ACQUITY UPLC BEH.

FAQ 3: What is a systematic experimental protocol to develop a robust method?

A study on Domiphen Bromide illustrates a Quality by Design (QbD) approach [6]:

  • Step 1 – Column Screening: Test columns with different chemistries (e.g., C18, polar-embedded, hybrid).
  • Step 2 – Mobile Phase Optimization: Use a Design of Experiments (DoE) approach. A 2³ full factorial design can optimize acetonitrile ratio, flow rate, and column temperature to find a robust method that minimizes tailing within a "design space."
  • Step 3 – Final Conditions: The study achieved a robust separation on an Inertsil ODS-3 column with a mobile phase of acetonitrile/0.0116 M perchloric acid (70:30, v/v) at 25°C, which effectively suppressed silanol interactions [6].

Decision Workflow for Troubleshooting

This flowchart provides a visual guide for the systematic troubleshooting process.

silanol_troubleshooting cluster_column Column Selection Options Start Observed Problem: Peak Tailing/Retention Issues Assess Assess Analyte: Is it a basic compound? Start->Assess LowpH Strategy 1: Lower Mobile Phase pH to ≤ 3 Assess->LowpH Yes Column Strategy 3: Change HPLC Column Assess->Column No (Consider other causes) Check1 Improved? LowpH->Check1 Buffer Strategy 2: Add Buffer (e.g., Ammonium Formate) Check1->Buffer No Success Problem Solved Check1->Success Yes Check2 Improved? Buffer->Check2 Check2->Column No Check2->Success Yes Column->Success C1 Type B Silica (Low metal content) C2 Heavy End-capped Phase C3 Polar-Embedded Phase C4 Sterically Protected Phase C5 Hybrid Silica Phase

Future Trends and Advanced Strategies

The field of separation science continues to evolve with new solutions:

  • Alternative Phases: Novel stationary phases are being developed to serve multiple purposes. For example, a β-alanine-derived phase with balanced hydrophobicity and hydrophilicity can separate challenging isomers and polar compounds, reducing the need for multiple specialized columns [5].
  • Sustainability: There is a growing emphasis on using greener solvents and reducing solvent consumption through techniques like capillary LC [7].

References

sample preparation techniques for hydrophobic cathinones

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation Techniques: A Comparison

The table below summarizes effective sample preparation techniques for synthetic cathinones, helping you select the appropriate method.

Technique Principle Best For Recovery/Performance Key Considerations
Mixed-Mode SPE [1] Hydrophobic & ionic interactions on polymeric sorbent (e.g., Strata-X). Obtaining the cleanest extracts from complex matrices (blood, urine). High recoveries; superior sample cleanliness. Requires method development; can be time-consuming. Use method development plates to optimize.
Molecularly Imprinted Polymer (MIP) SPE [2] Highly selective binding to polymer shaped for cathinones. Class-selective clean-up of multiple cathinones from urine & whole blood. Higher recoveries & smaller matrix effects vs. conventional SPE/LLE. Excellent for targeting a class of compounds; reduces interference.
Protein Precipitation with Phospholipid Removal (PLR) [1] Precipitates proteins & removes phospholipids using a specialized sorbent. Fast, simple cleanup of blood samples (serum, plasma, whole blood). Effective phospholipid removal; reduces matrix effects. Simpler than SPE but less clean. Good balance of speed and cleanliness.
Liquid-Liquid Extraction (LLE) [3] [4] Partitioning of analytes between immiscible organic and aqueous phases. Extracting small, hydrophobic molecules from biological matrices. Well-established; good recovery for many compounds. Can be time-consuming; may require multiple steps; uses large solvent volumes.
96-Well Electromembrane Extraction (EME) [5] Electrical potential drives ionized analytes across a supported liquid membrane. Green, efficient extraction from whole blood. High efficiency; reduced solvent use. Emerging, green technique; amenable to high-throughput.
Magnetic Dispersive Solid-Phase Extraction (MDSPE) [6] Adsorption onto functionalized magnetic particles. Rapid extraction from urine, compatible with direct analysis techniques. High precision; LOD as low as 0.05 ng/mL. Fast; uses hydrophobic/hydrophilic magnetic adsorbents.

Detailed Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is ideal for achieving clean samples from urine or whole blood [1].

  • Sample Pretreatment: Acidify or buffer the biological sample to a pH that ensures your target cathinones (typically basic compounds) are in their ionized form for optimal retention.
  • Conditioning: Condition the mixed-mode SPE cartridge (e.g., a polymeric sorbent with cation-exchange groups) with methanol and an aqueous buffer.
  • Loading: Load the pretreated sample onto the cartridge. The analytes are retained through a combination of hydrophobic and ionic interactions.
  • Washing:
    • Aqueous Wash: Use a water or weak buffer wash to remove water-soluble impurities.
    • Organic Wash: Use a moderate organic solvent (e.g., methanol) to remove hydrophobic interferences without eluting the target analytes.
  • Elution: Elute the captured cathinones using an organic solvent (e.g., acetonitrile or methanol) containing a volatile base (e.g., 2-5% ammonium hydroxide) to neutralize the charge and break the ionic interaction.
  • Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dry extract in a solvent compatible with your LC-MS mobile phase for analysis [4] [1].
Protocol 2: Protein Precipitation with Phospholipid Removal (PLR)

This method offers a good balance of speed and sample cleanliness for blood-based matrices [1].

  • Precipitation: Add a crash solvent (e.g., methanol or acetonitrile with 1% formic acid) to the plasma, serum, or lysed whole blood sample in a Phree well plate or cartridge. Mix thoroughly to precipitate proteins.
  • Filtration & Clean-up: Apply vacuum or positive pressure. The liquid passes through a filter that retains the precipitated proteins and a specialized sorbent that binds phospholipids.
  • Collection: Collect the cleaned extract in a collection plate. The extract can often be injected directly into the LC-MS/MS system after dilution or solvent exchange.
Protocol 3: Liquid-Liquid Extraction (LLE) for Urine

A validated method for multiple NPS in urine uses the following steps [3]:

  • Hydrolysis (if needed): Enzymatically hydrolyze 400 µL of urine with β-glucuronidase to free conjugated metabolites.
  • Extraction: Extract the hydrolyzed urine with 700 µL of ethyl acetate. Agitate to promote partitioning.
  • Phase Separation: Allow the organic and aqueous phases to separate.
  • Collection: Collect the organic (ethyl acetate) layer, which contains the extracted analytes.
  • Concentration (optional): Evaporate the organic solvent and reconstitute the residue in the initial LC mobile phase for analysis.

Frequently Asked Questions (FAQs)

Q1: My LC-MS/MS analysis of cathinones shows significant ionization suppression. What could be the cause and how can I fix it? Ionization suppression is often caused by co-eluting matrix components like phospholipids remaining in the sample extract [1].

  • Solution: Transition from a simple method like protein precipitation to a more selective clean-up technique such as Mixed-Mode SPE or Protein Precipitation with Phospholipid Removal (PLR). These methods specifically remove phospholipids and other interferences, significantly reducing matrix effects [1].

Q2: I'm developing a new method for a panel of cathinones. How can I quickly find the best SPE sorbent without extensive trials? Using an SPE method development plate can dramatically speed up this process. These plates allow you to screen four different SPE chemistries (e.g., reversed-phase, mixed-mode cation, mixed-mode anion) under multiple conditioning, wash, and elution conditions simultaneously in a single experiment to identify the optimal sorbent for your specific analytes [1].

Q3: Why should I consider a Biphenyl LC column instead of a standard C18 column for separating synthetic cathinones? Many synthetic cathinones contain aromatic ring structures. Biphenyl columns (e.g., Phenomenex Kinetex Biphenyl) can provide enhanced selectivity for these compounds through π-π interactions between the analyte's aromatic ring and the biphenyl ligands on the stationary phase. This can result in better separation from interferences and improved peak shape compared to a standard C18 column [3] [1].

Decision Workflow for Method Selection

This workflow can help you choose a sample preparation path. The following diagram outlines the decision process:

start Start: Analyze Hydrophobic Cathinones matrix What is the sample matrix? start->matrix urine_path Urine Sample matrix->urine_path blood_path Blood Sample (Plasma/Serum) matrix->blood_path goal What is the primary goal? urine_path->goal blood_path->goal speed Speed & Simplicity goal->speed cleanliness Maximum Cleanliness & Sensitivity goal->cleanliness selectivity High Class-Selectivity goal->selectivity method1 Liquid-Liquid Extraction (LLE) [Citation 2] speed->method1 For Urine method2 Protein Precipitation with Phospholipid Removal (PLR) [Citation 9] speed->method2 For Blood method3 Mixed-Mode SPE [Citation 9] cleanliness->method3 method4 Molecularly Imprinted Polymer (MIP) SPE [Citation 10] selectivity->method4 analysis Proceed to LC-MS/MS Analysis method1->analysis method2->analysis method3->analysis method4->analysis

References

storage conditions and stability of propiophenone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage FAQs for Propiophenone Derivatives

Here are answers to common questions in a Q&A format suitable for researchers and scientists.

  • Q: What are the key storage conditions for propiophenone derivatives?

    • A: Propiophenone derivatives should be stored in a cool, dry, and well-ventilated environment [1]. The storage temperature should not exceed 30°C [2]. Containers must be kept tightly sealed to prevent contamination and degradation from moisture or air [2] [1].
  • Q: What materials are incompatible and must be stored separately?

    • A: Store propiophenone derivatives away from strong oxidizing agents, alkalis, and alcohols [2]. A critical precaution is to avoid contact with water, as similar compounds like propionyl chloride react vigorously with it [2].
  • Q: What personal protective equipment (PPE) is required for handling?

    • A: It is recommended that operators wear self-priming filter-type respirators (full-face mask), rubberized fabric toxicity-protection clothing, and oil-resistant rubber gloves [2]. Always wear appropriate gloves and safety goggles to prevent skin contact and eye damage [1].
  • Q: My derivative is a solid and seems to have clumped together. What should I do?

    • A: Clumping can indicate absorption of moisture. The substance should be handled in a controlled, dry atmosphere (e.g., inside a glove box). Before use, check its chemical purity through an appropriate analytical method (e.g., HPLC, NMR). Do not use physical force to break up the clump if the cause is unknown.
  • Q: What should I do if I find a propiophenone derivative container unsealed or damaged at room temperature?

    • A: Visually inspect the material for any discoloration or physical changes. Re-containerize the chemical into a sealed, compatible container. The material should be quarantined and clearly labeled as "Suspect - Storage Compromised." It must undergo chemical analysis (e.g., HPLC, NMR) to confirm identity and purity before any research use.

Summary of Storage & Handling Conditions

The table below summarizes the key quantitative and qualitative data for easy reference.

Aspect Specification Reference / Rationale
Storage Temp Not exceeding 30°C [2]
Environment Cool, dry, well-ventilated [2] [1]
Container Tightly sealed; glass or high-density polyethylene [1]
Light Protect from direct sunlight General best practice
Incompatibilities Strong oxidizers, alkalis, alcohols, water [2]

Experimental Protocol: Assessing Purity and Stability

For critical experiments, you can use the following protocol to monitor the stability of your propiophenone derivatives over time under various storage conditions.

  • 1. Objective: To determine the chemical stability of a propiophenone derivative under different storage conditions (e.g., room temperature vs. 4°C, open to air vs. under inert atmosphere) by tracking its purity over time.
  • 2. Materials:
    • Propiophenone derivative sample
    • Appropriate analytical standard (e.g., pure sample for calibration)
    • NMR solvent (e.g., CDCl₃) or HPLC-grade solvents for dilution
    • Sealed vials for storage under different conditions
  • 3. Methodology:
    • Prepare multiple aliquots of the sample.
    • Store each aliquot under a different condition (e.g., Condition A: sealed, -20°C; Condition B: sealed, room temperature; Condition C: vial cap opened briefly each day, room temperature).
    • At predetermined time points (e.g., 1 week, 1 month, 3 months), analyze each sample using ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC).
    • In the ¹H NMR spectrum, compare the integral of the characteristic proton signals of your propiophenone derivative against any new signals from decomposition products.
    • Using HPLC, calculate the percentage purity based on the area of the main peak relative to the total area of all peaks in the chromatogram.
  • 4. Data Analysis: Plot a stability curve of percentage purity versus time for each storage condition. This will allow you to visually determine the optimal storage method and estimate the compound's shelf life.

Visual Guide: Storage & Handling Workflow

The following diagram illustrates the logical workflow for storing and handling propiophenone derivatives based on the established guidelines.

Start Start: Receive Chemical A Inspect Container Integrity Start->A B Move to Designated Storage A->B C Storage: Cool, Dry, Well-Ventilated (Temp ≤ 30°C) B->C D Ensure Container is Tightly Sealed C->D Next Use E Check for Incompatible Materials (Oxidizers, Alkalis, Water) D->E F Wear Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Use in Well-Ventilated Area or Fume Hood F->G H Return to Storage or Dispose of Waste G->H H->C For Storage End End H->End For Disposal

Key Considerations for Your Research

The information available has some limitations to be aware of:

  • The provided guidance is based on general chemical safety principles and data for specific precursors or analogs like propionyl chloride and 3'-Methoxypropiophenone [2] [1]. Always consult the Safety Data Sheet (SDS) for your specific compound if available.
  • Stability can vary significantly between different propiophenone derivatives. The experimental protocol provided above is the most reliable method to establish the shelf-life and optimal storage conditions for your specific compound.

References

purity assessment methods for research chemicals

Author: Smolecule Technical Support Team. Date: February 2026

Purity Assessment Methods: A Comparison

The table below summarizes common analytical techniques used for assessing the purity of research chemicals, along with their key applications and limitations [1] [2] [3].

Method Key Principle Typical Applications Key Limitations / Notes
Quantitative NMR (qNMR) Quantifies analytes based on universal NMR signal detection; provides both structural and quantitative data [2]. Absolute purity determination, precious materials, mass-limited samples [2]. Nearly universal detection; considered highly accurate and orthogonal to chromatographic methods [2].
Melting/Boiling Point Measures deviation from documented, sharp melting/boiling points of pure compounds [1]. Initial, simple purity check for solid and liquid chemicals. Impurities usually depress melting points and elevate boiling points [1].
Chromatography (HPLC/UPLC) Separates components in a mixture; purity assessed via peak area or dedicated peak purity analysis [3]. Primary purity assay, impurity profiling, stability-indicating methods. Peak Purity Analysis with a Photodiode Array (PDA) detector is crucial to detect co-elution that can compromise quantification [3].
Colorimetric Methods Compound changes color when exposed to a specific chemical reagent [1]. Qualitative tests, sometimes semi-quantitative; can indicate percentage purity [1]. Often used for specific compound classes or functional groups.
Mass Spectrometry (MS) Separates and identifies components based on mass-to-charge ratio [1]. Structural confirmation, identifying unknown impurities, hyphenated with LC (LC-MS) [3]. Highly sensitive; LC-MS provides a more definitive assessment of co-elution than PDA [3].
Titration Quantifies concentration of a substance in solution by reacting it with a standard solution [1]. Assay of raw materials and finished products. Classic analytical technique.

Detailed Experimental Protocols

Protocol 1: Peak Purity Assessment in HPLC with a PDA Detector

This protocol is critical for verifying that a chromatographic peak represents a single compound and is not the result of co-elution [3].

Workflow Diagram:

Start Start HPLC-PDA Analysis Acquire Acquire UV Spectra Across the Peak Start->Acquire Compare Software Compares Spectra (Normalized Overlay) Acquire->Compare Calculate Calculate Purity Metrics (Purity Angle vs. Threshold) Compare->Calculate Interpret Interpret Results Calculate->Interpret Manual Manually Review Spectral Overlays and Peak Shape Interpret->Manual Purity Angle > Threshold or Anomaly Suspected Conclusion Report Peak as Pure or Impure Interpret->Conclusion Purity Angle < Threshold? Manual->Conclusion

Procedure:

  • Analysis: Run the sample using the optimized HPLC method with a Photodiode Array (PDA) detector.
  • Spectral Acquisition: The PDA collects full UV spectra (e.g., from 210-400 nm) at multiple points across the peak—up the leading edge, at the apex, and down the trailing edge [3].
  • Spectral Comparison: The HPLC software automatically normalizes and overlays all the spectra collected across the peak.
  • Purity Calculation: The software calculates a purity angle and compares it to a purity threshold. A purity angle lower than the threshold suggests a spectrally homogeneous (pure) peak [3].
  • Critical Manual Review: Do not rely solely on automated metrics. Visually inspect the spectral overlays. True spectral homogeneity shows perfectly overlapping spectra. Any divergence, especially at the peak edges (up-slope and down-slope), indicates a potential impurity [3].
  • Orthogonal Confirmation: If co-elution is suspected, confirm using an orthogonal technique like LC-MS, which can separate components based on mass differences [3].
Protocol 2: Absolute Purity Determination using Quantitative ¹H NMR (qHNMR)

qHNMR is a versatile primary method for determining absolute purity, using a well-characterized standard [2].

Workflow Diagram:

S1 Select and Dry Certified Reference Standard S2 Accurately Weigh Sample and Standard S1->S2 S3 Dissolve in Deuterated Solvent S2->S3 S4 Acquire ¹H NMR Spectrum with Optimal Parameters S3->S4 S5 Integrate Target analyte and Standard Signals S4->S5 S6 Calculate Absolute Purity S5->S6

Procedure:

  • Standard Selection: Choose a certified purity standard (e.g., maleic acid, dimethyl terephthalate) that is chemically stable, non-hygroscopic, and has non-overlapping NMR signals with your analyte. Dry the standard if necessary [2].
  • Accurate Weighing: Precisely weigh the analyte and the standard directly into an NMR tube. High-precision balances are critical for accurate results [2].
  • Preparation: Dissolve the mixture in a high-quality deuterated solvent.
  • Data Acquisition: Acquire a ¹H NMR spectrum with sufficient digital resolution and with the receiver gain set appropriately for quantitative conditions. A long relaxation delay (typically >5 times the longest T1 of the protons of interest) is essential to ensure complete relaxation of spins between pulses for accurate integration [2].
  • Integration: Integrate a well-resolved signal from the analyte and a well-resolved signal from the standard.
  • Calculation: Calculate the absolute purity using the formula: Purityanalyte (%) = (Ianalyte / Nanalyte) / (Istd / Nstd) × (Wstd / Wanalyte) × Puritystd × 100% Where I = Integral, N = Number of protons represented by the integral, W = Weight in grams, std = standard.

Common Mistakes & Troubleshooting FAQs

FAQ 1: My HPLC peak passes the purity angle test, but I still suspect an impurity. What could be wrong? Automated peak purity algorithms are not infallible. This can happen if the impurity has a very similar UV spectrum to the main component or is present at a very low level. Solution: Always perform a manual review of the spectral overlays, paying close attention to the peak edges. Consider using an orthogonal detection method like LC-MS to rule out co-elution based on mass differences [3].

FAQ 2: Why is my experimental value for a simple hydrate different from the theoretical value? This common issue in teaching labs highlights several potential errors in basic analytical techniques.

  • Cause 1: Incomplete Drying or Hygroscopic Samples. The sample may not have been heated sufficiently, or it may have absorbed moisture from the atmosphere before the final weighing [4].
  • Cause 2: Sample Impurity. The starting material itself may not be 100% pure. As one investigator found, commercial "99.5% pure" copper sulfate hydrate contained excess surface moisture, leading to a significant overestimation of water content [4].
  • Cause 3: Thermal Decomposition. Over-heating the sample can cause it to decompose into other compounds (e.g., metal oxides), altering the final mass [4].
  • Troubleshooting Steps: Repeat the experiment with careful control of heating and cooling in a dry environment. Pre-dry the starting material at a moderate temperature to remove surface moisture without decomposing the hydrate [4].

FAQ 3: My organization received a regulatory citation for inadequate component testing. What are the most critical gaps to address? A Warning Letter from the FDA highlights severe deficiencies in a drug manufacturer's quality control system. Key failures included [5]:

  • Inadequate Identity Testing: Failure to perform specific identity tests (e.g., spectroscopic identification) on each incoming component lot [5].
  • Ignoring Compendial Standards: Using in-house test methods without demonstrating they are equivalent or superior to USP methods [5].
  • Lack of Stability Data: Releasing products with an expiration date without supporting stability studies [5].
  • Corrective Actions: Implement robust identity testing for every component lot, fully validate all analytical methods per regulatory guidelines, and establish a scientific, data-backed stability program [5].

FAQ 4: What are the best practices to avoid general errors in purity testing?

  • Understand Purity Requirements: Know the acceptable impurity levels for your project and adhere to relevant standards (USP, ISO, GMP) [6].
  • Ensure Proper Sample Preparation: Use clean containers, homogenize samples thoroughly, and ensure your sub-sample is representative of the whole batch [6].
  • Use Certified Reference Materials: Employ certified reagents and standards to ensure the traceability and accuracy of your results [6].
  • Maintain Equipment and Control the Environment: Regularly calibrate instruments and store samples and reagents under appropriate conditions to prevent degradation or contamination [6].

References

handling hygroscopic properties of hydrochloride salts

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hygroscopicity & Hydrochloride Salts

Hygroscopicity is a substance's ability to absorb moisture from the atmosphere. This is a critical property for hydrochloride salts in drug development, as it can influence stability, processing, and final product performance [1].

When relative humidity (RH) rises above a salt's Deliquescence Relative Humidity (DRH), it absorbs water and dissolves into a saturated solution droplet. Conversely, when RH drops below the Efflorescence Relative Humidity (ERH), the droplet loses water and the salt recrystallizes [2] [1]. This cyclic process in atmospheric conditions can accelerate corrosion and complicate the handling of hygroscopic materials [2].

Handling & Storage: Best Practices

To manage hygroscopic hydrochloride salts, control their exposure to moisture at every stage.

Practice Implementation & Rationale
Controlled Environment Handle salts in a glove box or environmental chamber with regulated humidity (ideally below the salt's ERH) [2] [1].
Airtight Containers Use containers with airtight seals and consider desiccants (e.g., silica gel) for storage to maintain a dry micro-environment [3].
Rapid Processing Minimize salt's exposure to ambient air during weighing and processing to reduce water uptake [3].
Moisture-Compatible Equipment Use low-static, moisture-resistant weighing paper and microbalances for accurate measurement of hygroscopic materials.

G Handling Hygroscopic Salts: Moisture Control Workflow A Start: Weighing Hygroscopic Salt B Is the ambient RH below the salt's ERH? A->B C Proceed in Open Lab with Caution B->C Yes D High Risk of Water Uptake B->D No E Transfer to Airtight Container C->E D->E F Add Desiccant to Container E->F G Store in Controlled Environment F->G H End: Salt Stored Safely G->H

Troubleshooting Common Issues

When problems arise, here are targeted solutions based on experimental research.

Problem Underlying Cause & Solution
Salt Clumping/Caking Cause: Water absorption causes particles to stick. Solution: Dry in a vacuum oven at a moderate temperature (e.g., 100°C). For protocols involving HCl solutions, perform evaporation in a fume hood to safely vent acidic vapors, not a benchtop oven [4].
Inconsistent Weights Cause: Water mass incorporated into the sample. Solution: Perform rapid weighing and use an ultramicrobalance in a low-humidity environment. Account for blank filter weight when samples are on filters [3].
Unexpected Solution Cause: Ambient RH exceeded the salt's DRH. Solution: Confirm the salt's DRH. Work in an environment where RH is rigorously maintained below this value [2].
Corrosion of Equipment Cause: Deliquesced salt creates a corrosive electrolyte. Solution: Use the Hard and Soft Acids and Bases (HSAB) concept. Cations with higher hardness (parameter X) may incorporate into surface layers, offering better resistance [2].

Measuring Hygroscopicity

Understanding and quantifying water uptake is essential. Here are two methodologies.

Novel Filter-Based Methodology

This approach directly measures mass change on filters, ideal for linking water uptake with chemical composition [3].

Workflow Overview:

  • Sample Collection: Deposit the salt or aerosol of interest onto a 25 mm Teflon filter using an aerosol sampler.
  • Conditioning: Place the loaded filter and a blank filter in separate aluminum pouches with one open side.
  • Humidity Exposure: Expose the pouches to a constant, high RH (e.g., ~84%, 90%, or 97%) in a small chamber using saturated salt solutions (e.g., KCl, BaCl₂·2H₂O, K₂SO₄) for over 24 hours.
  • Weighing: Use an ultramicrobalance to weigh the "wet" loaded sample and the "wet" blank.
  • Calculation: Calculate the net water absorbed by the salt: Water Uptake = Mass(wet loaded filter) - Mass(wet blank filter).

Key Advantages:

  • Can measure water uptake at very high RH (up to ~97%).
  • Uses the same filter sample for both hygroscopicity and chemical analysis.
  • Validated against established models (E-AIM) and methods (HTDMA, EDB) [3].

G Filter-Based Hygroscopicity Measurement A Start: Collect Sample on Filter B Place Filter in Aluminum Pouch A->B C Expose to Controlled RH Chamber (>24h) B->C D Weigh Conditioned Sample & Blank C->D E Calculate Net Water Uptake D->E F End: Data for Analysis E->F

Overview of Other Common Techniques

For context, other established methods exist [1].

Technique Principle & Application
Humidified Tandem Differential\nMobility Analyzer (HTDMA) Measures change in particle size distribution with RH; good for ambient aerosol studies but challenging at RH >90% [3] [1].
Electrodynamic Balance (EDB) Levitates a single particle and measures its mass change with RH; provides precise data but not suitable for complex ambient samples [3] [1].

References

cytotoxicity comparison of synthetic cathinone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison of Synthetic Cathinones

Substance Common Name Cytotoxicity Threshold (MTT Assay) Relative Potency vs. Methamphetamine
3,4-DMMC 3,4-Dimethylmethcathinone 0.1 mM [1] Much Higher
Mephedrone 4-MMC 0.25 mM [1] Higher
α-PHP Alpha-Pyrrolidinohexanophenone 0.5 mM [1] Higher
4-CEC 4-Chloroethcathinone 0.5 mM [1] Higher
α-PVP Alpha-Pyrrolidinopentiophenone 1 mM [1] Higher
4-MEC 4-Methyl-N-ethylcathinone 1 mM [1] Higher
Methamphetamine - 2.5 mM [1] Baseline
Ethcathinone N-ethylcathinone 5 mM [1] Lower

Experimental Workflow and Methodology

The data in the table comes from a study using differentiated AC16 human cardiomyocyte cells, a standard model for cardiac toxicity research [1]. The experimental process is as follows:

G Start Start: Human Cardiomyocyte AC16 Cell Line A Step 1: Cell Differentiation (24-hour exposure to horse serum) Start->A B Step 2: Drug Exposure (48-hour exposure to synthetic cathinones or methamphetamine) A->B C Step 3A: MTT Assay (Measures mitochondrial function) B->C D Step 3B: Neutral Red Uptake (NR) Assay (Measures lysosomal integrity) B->D End End: Data Analysis (Cytotoxicity Threshold Determination) C->End D->End

Figure 1: Experimental workflow for assessing cathinone cytotoxicity.

Key methodological details include [1]:

  • Cell Model: AC16 human cardiomyocyte cell line, differentiated for 24 hours using horse serum to mimic adult heart muscle cells.
  • Test Substances: Seven synthetic cathinones (mephedrone, 3,4-DMMC, ethcathinone, α-PHP, 4-CEC, 4-MEC, α-PVP) compared with methamphetamine.
  • Exposure Conditions: Cells were exposed to a range of drug concentrations for 48 hours.
  • Cytotoxicity Assays: Viability was assessed using MTT and Neutral Red Uptake (NR) assays. The MTT assay measures mitochondrial function by the reduction of a yellow tetrazolium salt to purple formazan; the NR assay assesses lysosomal integrity through the uptake and retention of a supravital dye [1].
  • Result Interpretation: The study found the MTT assay was more sensitive, detecting cytotoxic effects at lower concentrations than the NR assay [1].

Key Implications for Researchers

  • Potency Concerns: 3,4-DMMC was the most potent compound, triggering cytotoxicity at a concentration 25 times lower than methamphetamine [1]. This contradicts the common misconception that synthetic cathinones are "safer" alternatives to traditional stimulants.
  • Assay Sensitivity: The MTT assay's greater sensitivity suggests synthetic cathinones may cause mitochondrial damage before general cell membrane or lysosomal integrity is compromised [1].
  • Chirality Considerations: Synthetic cathinones are chiral molecules, and their enantiomers (mirror-image isomers) can have different biological and toxicological properties [2]. The cited study likely used racemic mixtures; the reported cytotoxicity represents an average effect, and the potency of individual enantiomers may vary significantly.

References

neurotoxic potential assessment of propiophenone analogs

Author: Smolecule Technical Support Team. Date: February 2026

Neurotoxic Potential of Propiophenone Analogs

The table below summarizes the available experimental data on the neurotoxic potential of specific propiophenone analogs.

Analog Name Experimental Model Key Findings on Neurotoxicity Quantitative Data

| Chloro-Cathinones (e.g., 4-CMC, 4-CBC) [1] | Differentiated human neuroblastoma cell line (SH-SY5Y); Acetylcholinesterase (AChE) enzyme | • Induced neuronal cytotoxicity. • Increased reactive oxygen species (ROS) and caused mitochondrial membrane potential depolarization. • Inhibited acetylcholinesterase (AChE). | • LC₅₀ (Cytotoxicity): 0.6 to 2.5 mM (4-CBC was most potent). • IC₅₀ (AChE Inhibition): 0.1 to 2.0 mM. | | Bupropion (meta-chloro-propiophenone derivative) [2] | Human clinical trials (as an antidepressant) | • Shows a favorable safety profile as an approved drug. • Side effects (e.g., insomnia, agitation) are consistent with its dopaminergic activity, not general neurotoxicity [2]. | Not applicable (Approved drug). |

Experimental Protocols for Assessment

Here are detailed methodologies for key experiments cited in the available research, which can serve as a template for assessing propiophenone analogs.

In Vitro Cytotoxicity and Neuronal Damage Assessment

This protocol is based on the evaluation of chloro-cathinones [1].

  • Cell Line: Differentiated human neuroblastoma cell line (SH-SY5Y), which serves as a dopaminergic neuronal model.
  • Key Assays:
    • Cell Viability: Measured to determine LC₅₀ values (concentration lethal to 50% of the cell population).
    • Reactive Oxygen Species (ROS) Levels: Fluorometric assays are used to detect oxidative stress, a key mechanism of neurotoxicity.
    • Mitochondrial Membrane Potential (MMP): Fluorescent dyes (e.g., JC-1) are used to assess MMP depolarization, an indicator of early-stage apoptosis.
  • Procedure: Cells are exposed to a range of concentrations of the test compound. After a specified incubation period, the respective assays are performed, and results are read using a fluorescence or luminescence plate reader.
Acetylcholinesterase (AChE) Inhibition Assay

This protocol measures the potential of compounds to interfere with the cholinergic system [1].

  • Enzyme Source: Commercially available acetylcholinesterase (AChE).
  • Principle: The assay typically uses a substrate like acetylthiocholine. Butyrylthiocholine can be used to test specificity against butyrylcholinesterase (BuChE). The hydrolysis of the substrate is measured spectrophotometrically.
  • Procedure: The test compound is incubated with the enzyme and substrate. The rate of substrate hydrolysis is measured in the presence and absence of the compound. The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is calculated from dose-response curves.
  • Molecular Docking: To understand the interaction mechanism, the most inhibitory compounds can be subjected to in silico molecular docking analysis against the crystal structure of AChE to identify binding modes with active site residues [1].

Visualizing Neurotoxicity Assessment Workflows

The following diagrams illustrate the logical flow of the experimental protocols for assessing neurotoxic potential.

G Start Start Assessment Cytotoxicity In Vitro Cytotoxicity Assay Start->Cytotoxicity AChE AChE Inhibition Assay Start->AChE OxStress Oxidative Stress Markers Cytotoxicity->OxStress If cytotoxic MMP Mitochondrial Membrane Potential Cytotoxicity->MMP If cytotoxic Docking Molecular Docking Analysis AChE->Docking For most inhibitory compounds Integrate Integrate and Analyze Data OxStress->Integrate MMP->Integrate Docking->Integrate

This diagram outlines the key experimental workflows for a multi-faceted neurotoxicity assessment.

G Compound Propiophenone Analog OxStress Induces Oxidative Stress Compound->OxStress MMPDepolarization Causes MMP Depolarization Compound->MMPDepolarization AChE_Inhibition Inhibits AChE Enzyme Compound->AChE_Inhibition NeuronalDamage Neuronal Damage & Cell Death OxStress->NeuronalDamage MMPDepolarization->NeuronalDamage CholinergicToxicity Cholinergic Toxicity AChE_Inhibition->CholinergicToxicity

This diagram shows potential mechanisms by which propiophenone analogs may cause neurotoxicity.

Interpretation and Research Considerations

  • Structural Activity Relationship (SAR): The data on chloro-cathinones suggests that even small structural changes, such as the length of the alkyl chain on the nitrogen atom or the position of a chlorine atom on the phenyl ring, can significantly alter cytotoxic and AChE inhibitory potency [1].
  • Bridging the Gap: The case of Bupropion demonstrates that a propiophenone analog can be developed into a safe and effective neuroactive drug [2]. This highlights that neurotoxic potential is not an inherent property of the scaffold but is highly dependent on specific substituents and the resulting pharmacological profile.
  • Data Limitations: A truly comprehensive comparison guide for a wide range of propiophenone analogs is hampered by a lack of publicly available, standardized studies. The data for chloro-cathinones is informative, but results for other common analogs are not present in the current search findings.

References

Cytotoxicity Profile of Synthetic Cathinones in SH-SY5Y Cells

Author: Smolecule Technical Support Team. Date: February 2026

Cathinone Key Cytotoxic Findings Major Mechanisms Implicated Experimental Measures
Butylone, Pentylone, MDPV Dose-dependent cell death [1] ROS production, mitochondrial dysfunction, intracellular Ca²⁺ increase, ATP depletion, caspases 3/7 activation [1] Trypan Blue, LDH assay, ROS detection, Seahorse XF Analyzer (OCR), ATP luminescence, caspase activity [1]
4-CBC, 3-CBC, α-PHP, and others Dihydro-metabolites often more toxic than parent cathinones [2] [3] [4] Metabolic reduction of β-keto group [2] [3] [4] Cell viability assays (LC50 values calculated) [2] [3] [4]
4-MMC (Mephedrone), MDMC (Methylone) Dose-dependent cytotoxicity and reduced mitochondrial respiration [5] Mitochondrial dysfunction; potential role of methylbenzamide breakdown products [5] LDH release assay, mitochondrial respiration (O2 consumption) [5]
Pentedrone, Methylone (Enantiomers) S-(+)-Pentedrone and R-(+)-Methylone were the most cytotoxic enantiomers [6] Enantioselective cytotoxicity [6] Cell viability assays [6]

Core Cytotoxicity Screening Protocols

The following are standard protocols used in the studies cited to assess cell viability and death.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay measures membrane integrity as a marker of cell death. Upon plasma membrane damage, the cytoplasmic enzyme LDH is released into the cell culture medium, where its activity can be quantified [1] [5].

  • Procedure: Cells are treated with the cathinone for 24-48 hours. A sample of culture medium is then collected and incubated with a reaction mixture containing NAD⁺, lactate, and a tetrazolium salt. LDH catalyzes a reaction that reduces the salt to a colored formazan, the intensity of which is measured spectrophotometrically and is proportional to the number of dead cells [1] [5].
MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells as an indicator of viability. Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals [7].

  • Procedure [7]:
    • Day 1: Seed SH-SY5Y cells in a 96-well plate (e.g., 10,000 cells/well) and incubate for 24 hours.
    • Day 2: Treat cells with the test cathinone and incubate for another 24 hours.
    • Day 3: Replace medium with MTT reagent diluted in RPMI medium. Incubate for 4 hours. Aspirate the medium and dissolve the formed formazan crystals in a stop solution (e.g., DMSO). Measure absorbance at 570 nm. Higher absorbance indicates greater cell viability.

Mechanisms of Toxicity: Key Signaling Pathways

The cytotoxicity of synthetic cathinones in SH-SY5Y cells is not a single event but a cascade involving several interconnected cellular pathways. The diagram below synthesizes the key mechanisms identified from the search results.

hierarchy Cathinone_Exposure Cathinone Exposure Oxidative_Stress Oxidative Stress Cathinone_Exposure->Oxidative_Stress Metabolic_Activation Metabolic Activation Cathinone_Exposure->Metabolic_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Calcium_Dyshomeostasis Calcium Dyshomeostasis Oxidative_Stress->Calcium_Dyshomeostasis ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Mitochondrial_Dysfunction->Calcium_Dyshomeostasis Apoptosis Apoptotic Cell Death Mitochondrial_Dysfunction->Apoptosis Respiration ↓ Mitochondrial Respiration Mitochondrial_Dysfunction->Respiration Membrane_Potential ↓ Mitochondrial Membrane Potential Mitochondrial_Dysfunction->Membrane_Potential ATP ↓ ATP Production Mitochondrial_Dysfunction->ATP Calcium_Dyshomeostasis->Mitochondrial_Dysfunction Calcium_Dyshomeostasis->Apoptosis Metabolic_Activation->Oxidative_Stress  Dihydro-Metabolites Caspases Caspase-3/7 Activation Apoptosis->Caspases

The diagram illustrates the self-reinforcing cycle of cell damage: oxidative stress damages mitochondria, which in turn leads to energy failure and worsens calcium regulation, ultimately triggering apoptosis [1]. Some cathinones are also metabolized into more toxic dihydro-metabolites, which further fuels this destructive cycle [2] [3] [4].

Research Recommendations

To build upon these established findings, your research guide could consider highlighting the following approaches:

  • Test Major Metabolites: Given that dihydro-metabolites can be more toxic than the parent cathinones, including synthesized major metabolites in screening is crucial [2] [3] [4].
  • Investigate Enantioselectivity: For chiral cathinones, testing individual enantiomers can reveal differences in cytotoxic potency, as seen with pentedrone and methylone [6].
  • Utilize Differentiated Cells: Using SH-SY5Y cells differentiated into a dopaminergic neuronal phenotype provides a more physiologically relevant model for studying neurotoxicity [1].

References

reactive oxygen species generation by psychoactive compounds

Author: Smolecule Technical Support Team. Date: February 2026

Guidelines for Measuring ROS in Experimental Studies

A significant challenge in ROS research is the accurate measurement of these highly reactive and short-lived molecules. The table below summarizes the key recommendations from a dedicated consensus statement [1].

Recommendation Focus Key Points for Researchers
Specify the ROS Avoid generic "ROS" claims. Identify the specific chemical species (e.g., H2O2, O2) and ensure its reactivity and lifespan are consistent with the observed biological effect [1].
Validate "Antioxidant" Effects When using antioxidants to imply a ROS-mediated mechanism, confirm that the antioxidant's chemistry (specificity, rate constant, location, and concentration) makes its effect chemically plausible [1].
Use Selective Generators & Inhibitors Prefer genetically controlled systems (e.g., d-amino acid oxidase for H2O2) or specific compounds (e.g., MitoPQ for mitochondrial O2) over non-specific inhibitors like apocynin [1].
Understand Oxidative Damage Biomarkers The measured level of oxidative damage (e.g., to lipids or DNA) is a net result of its production and removal by repair systems. The chemical pathways leading to the biomarker must be explicit [1].

Common Experimental Assays for ROS Detection

Professional research relies on a combination of protocols to get a complete picture of ROS generation. Here are some commonly used methods you can adapt for studying psychoactive compounds [2].

Assay Name Measured ROS Principle & Workflow
Dihydroethidium (DHE) Assay Intracellular Superoxide (O2) Cells are stained with the cell-permeant dye DHE, which, when oxidized by superoxide, intercalates into DNA and emits red fluorescence. Fluorescence intensity is quantified by flow cytometry or fluorescence microscopy [3] [2].
Amplex UltraRed (AUR) Assay Extracellular Hydrogen Peroxide (H2O2) The AUR reagent reacts with H2O2 in the presence of Horseradish Peroxidase (HRP) to produce a highly fluorescent resorufin product, which can be measured in real-time in a microplate reader [2].
OxyBurst Green (OBG) Assay Phagosomal ROS (mainly H2O2) Carboxylated beads are coated with OBG dye conjugated to Bovine Serum Albumin (BSA). Upon phagocytosis and oxidation within the phagosome, the non-fluorescent OBG becomes fluorescent, allowing visualization by live-cell microscopy [2].

The Dual Role of ROS: Signaling vs. Stress

To design meaningful experiments, it's crucial to understand that ROS are not just damaging agents but also key signaling molecules. The biological effect depends on the type, amount, and location of the ROS.

  • ROS in Redox Signaling: At physiological levels, molecules like H2O2 act as second messengers, reversibly oxidizing cysteine residues in proteins to regulate key signaling pathways such as MAPK and PI3K/Akt, and control the activity of transcription factors like Nrf2 and NF-κB [4] [5]. This state is often referred to as oxidative eustress [4].
  • Oxidative Stress and Damage: When ROS production overwhelms the cellular antioxidant defenses (oxidative distress), it leads to oxidative stress [4]. This can cause significant damage to lipids (leading to lipid peroxidation), proteins (causing oxidation and loss of function), and DNA (including mitochondrial DNA, which is particularly vulnerable) [6] [7] [5].

The diagram below illustrates the major cellular sources of ROS and the subsequent activation of signaling pathways and antioxidant defense systems.

ros_pathway Mitochondria Mitochondria Superoxide Superoxide Mitochondria->Superoxide Produces NOX NOX NOX->Superoxide Produces ER ER Peroxisome Peroxisome H2O2 H2O2 Antioxidants Antioxidants H2O2->Antioxidants Neutralized by Signaling Signaling H2O2->Signaling Oxidative Eustress Physiological Signaling Damage Damage H2O2->Damage Oxidative Distress (Fenton Reaction, etc.) Superoxide->H2O2 SOD Converts Enzyme SOD, Catalase Glutathione Peroxidase Peroxiredoxins Antioxidants->Enzyme Enzymatic NonEnzyme Glutathione (GSH) Vitamin C, Vitamin E Antioxidants->NonEnzyme Non-Enzymatic Pathways MAPK, PI3K/Akt Pathways Nrf2, NF-κB Transcription Signaling->Pathways Activates ROS_Sources Major ROS Sources ROS_Sources->Mitochondria Electron Transport Leakage ROS_Sources->NOX NADPH Oxidases ROS_Sources->ER Protein Folding ROS_Sources->Peroxisome Metabolic Enzymes Consequences Lipid Peroxidation Protein Oxidation DNA Damage Damage->Consequences Leads to

How to Proceed with Your Research

  • Targeted Literature Search: Search for individual psychoactive compounds (e.g., "amphetamine ROS," "ketamine oxidative stress," "cannabinoids redox signaling") to gather specific data points you can later compile into a comparison.
  • Focus on Mechanism: When designing your own experiments, use the guidelines above. Determine whether a compound induces oxidative stress or modulates redox signaling, identify the primary ROS involved, and use pharmacologic inhibitors and genetic tools (e.g., NOX knockdown) to confirm the source and mechanism.

References

molecular docking studies of cathinones with AChE

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings from Available Research

The table below summarizes the primary findings from the most relevant study identified, which investigated a series of chloro-cathinones [1].

Aspect Findings from Chloro-Cathinones Study [1]
Overall AChE Inhibition All 20 tested chloro-cathinones inhibited AChE activity, with IC50 values ranging from 0.1 to 2.0 mM.
Cytotoxicity (SH-SY5Y cells) Showed cytotoxic effects, with LC50 values ranging from 0.6 to 2.5 mM. 4-CBC was the most cytotoxic.
Mechanisms of Toxicity The most toxic cathinones were found to increase reactive oxygen species (ROS) and/or cause mitochondrial membrane potential depolarization.
Molecular Docking Insights The most inhibitory cathinones interacted with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) within AChE's active site gorge.

Experimental Protocols for Docking Cathinones to AChE

To understand and potentially replicate the molecular docking studies cited, the following methodology, synthesized from the search results, serves as a general guide. The recent study on chloro-cathinones used a similar approach to elucidate the binding modes of the most inhibitory compounds [1].

The workflow for a molecular docking study to evaluate cathinones as AChE inhibitors typically follows these key stages:

G start Start: Molecular Docking of Cathinones with AChE step1 1. Protein Preparation • Obtain AChE structure (e.g., PDB ID: 7E3H) • Remove water, add hydrogens • Define protonation states • Assign partial charges start->step1 step2 2. Ligand Preparation • Obtain 3D structures of cathinones • Optimize geometry (e.g., using DFT) • Assign correct tautomers/ionization states • Assign partial charges step1->step2 step3 3. Binding Site Definition • Define the active site gorge • Include both CAS and PAS regions • Set grid box to encompass entire gorge step2->step3 step4 4. Docking Simulation • Use docking software (e.g., AutoDock Vina) • Set search parameters and number of runs • Generate multiple binding poses step3->step4 step5 5. Pose Analysis & Scoring • Analyze binding modes and interactions • Calculate binding affinity (ΔG, kcal/mol) • Identify key residue interactions (H-bonds, π-π stacking) step4->step5 step6 6. Validation & Further Analysis • Compare with known inhibitors (e.g., Donepezil) • Perform molecular dynamics simulations • Calculate binding free energy (e.g., MM/PBSA) step5->step6

Key Considerations for the Protocol:

  • Protein Structure: The crystal structure of AChE reveals a deep and narrow active-site gorge with two primary ligand binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance [2] [3]. The study on chloro-cathinones confirmed that the most potent inhibitors interacted with both sites [1].
  • Ligand Flexibility: The flexibility of the cathinone molecules (number of rotatable bonds) can significantly impact the complexity of the docking simulation and the resulting binding free energy landscape [4].
  • Beyond Docking: For a more robust assessment, advanced computational methods like molecular dynamics (MD) simulations are used. MD simulations can account for the natural flexibility of the protein and provide more accurate estimates of binding stability and free energy using methods like MM/PBSA [5] [2].

AChE Inhibition Pathway and Toxicity Mechanisms

The diagram below integrates the findings on how cathinone-induced AChE inhibition may lead to neuronal toxicity, linking the molecular interaction to cellular outcomes [1].

G A Cathinone binds to AChE B Inhibits AChE activity A->B C Accumulation of ACh in synaptic cleft B->C F Mitochondrial Dysfunction (Depolarization of MMP) B->F May contribute to G Increased Oxidative Stress (Elevated ROS levels) B->G May contribute to D Overstimulation of cholinergic receptors C->D E Adverse Symptoms: • Agitation • Confusion • Tachycardia • Seizures D->E H Neuronal Damage & Cell Death F->H G->H

Research Implications and Future Directions

The discovery that synthetic cathinones are AChE inhibitors significantly expands the understanding of their neurotoxicity [1]. The symptoms of acute cathinone intoxication, such as confusion, agitation, and seizures, closely resemble those of cholinergic overstimulation, providing a plausible link to their newly identified mechanism [1].

Future research is needed to:

  • Systematically explore the structure-activity relationship (SAR) across diverse cathinone sub-families.
  • Investigate the enantioselectivity of inhibition, as cathinones are chiral molecules and their enantiomers may have different biological activities [6].
  • Validate these computational findings with high-resolution experimental data, such as co-crystallization of cathinones within the AChE gorge.

References

structure-activity relationship of chloro-cathinone isomers

Author: Smolecule Technical Support Team. Date: February 2026

Structural Classes of Chloro-Cathinones

The table below outlines the primary structural groups of chloro-cathinones investigated in the seminal 2025 study, highlighting the core modifications that define their SAR [1] [2].

Group Abbreviation Group Name Core Structural Modifications Example Isomers (Positional)
CMC Chloro-N-methylcathinones N-methyl amino group 2-CMC, 3-CMC, 4-CMC [2]
CEC Chloro-N-ethylcathinones N-ethyl amino group 2-CEC, 3-CEC, 4-CEC [2]
CBC Chloro-N-butylcathinones N-butyl amino group 3-CBC, 4-CBC [2]
Cl-PPP Chloro-pyrrolidinylcathinones Pyrrolidinyl amino group 2-Cl-PPP, 3-Cl-PPP, 4-Cl-PPP [2]
CDC Chloro-N,N-dimethylcathinones N,N-dimethyl amino group 2-CDC, 3-CDC, 4-CDC [2]

Comparative Biological Activity Data

The following tables summarize key quantitative findings from the study, demonstrating how structural changes influence biological activity [1] [2].

Table 1: Cytotoxicity (Neurotoxicity) in SH-SY5Y Cells

Cathinone LC50 (mM) Relative Cytotoxicity
4-CBC 0.6 Highest (Most Cytotoxic)
2-CDC ~1.2 High
4-CDC ~1.3 High
Mephedrone (4-MMC) >2.5 Lower (Reference Compound)
General Range 0.6 - 2.5 Concentration-dependent

Table 2: Acetylcholinesterase (AChE) Inhibition

Cathinone IC50 (mM) Relative Inhibition Potency
Most Potent Isomers ~0.1 Highest
Least Potent Isomers ~2.0 Lowest
General Range 0.1 - 2.0 All tested cathinones were inhibitors

Detailed Experimental Protocols

To assist in evaluating the data's reliability and potential replication, here are the core methodologies from the study [1] [2]:

  • Cell-based Cytotoxicity Assay: Differentiated human neuroblastoma SH-SY5Y cells were used as a dopaminergic neuronal model. Cells were exposed to cathinones (0.05-5 mM) for 24 hours. Viability was assessed using the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell health. LC50 values were calculated from dose-response curves [1] [2].
  • Acetylcholinesterase (AChE) Inhibition Assay: The study used a standard spectrophotometric method to measure AChE activity. Cathinones were tested for their ability to inhibit the enzyme, and IC50 values (concentration that inhibits 50% of enzyme activity) were determined. This was the first report of AChE inhibition by cathinones [1] [2].
  • Mechanistic Studies: To elucidate toxicity pathways, the study measured two key biomarkers:
    • Reactive Oxygen Species (ROS) Levels: The most cytotoxic cathinones were found to increase ROS, indicating the induction of oxidative stress.
    • Mitochondrial Membrane Potential (MMP): The most cytotoxic cathinones also caused depolarization of the MMP, a key marker of mitochondrial dysfunction and an early step in apoptosis [1] [2].
  • Molecular Docking: Computational docking simulations were performed to understand the interaction between the most potent cathinone inhibitors and the AChE enzyme. Analysis revealed that these cathinones bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) within the enzyme's active gorge [1] [2].

Key Structure-Activity Relationship Insights

Analysis of the experimental data reveals several critical SAR trends:

  • Impact of N-alkyl Chain Length: Cytotoxicity is significantly influenced by the group attached to the nitrogen atom. For example, 4-CBC (N-butyl) was the most cytotoxic compound tested, suggesting that larger, more hydrophobic N-alkyl chains can increase neurotoxic potential [1] [2].
  • Effect of Chlorine Position: The position of the chlorine atom on the aromatic ring (ortho, meta, para) systematically affected biological activity for several compound groups, altering both cytotoxicity and AChE inhibition potency [1] [2].
  • Novel Mechanism - AChE Inhibition: This study was the first to demonstrate that cathinones can inhibit AChE. This represents a previously unknown mechanism of action for these compounds, which may explain cholinergic-like side effects (e.g., confusion, dizziness) reported in some cases of intoxication and expands the SAR beyond the well-known monoamine transporters (DAT, SERT, NET) [1] [2].
  • Mechanism of Neurotoxicity: The cytotoxicity of chloro-cathinones is linked to mitochondrial dysfunction (depolarization of MMP) and oxidative stress (increased ROS levels) [1] [2].

The diagram below integrates these mechanisms into a proposed neurotoxicity pathway.

G ChloroCathinone Chloro-Cathinone Exposure AChE_Inhibition Inhibition of Acetylcholinesterase (AChE) ChloroCathinone->AChE_Inhibition ROS_Increase Increase in Reactive Oxygen Species (ROS) ChloroCathinone->ROS_Increase MMP_Depolarization Depolarization of Mitochondrial Membrane Potential (MMP) ChloroCathinone->MMP_Depolarization ACh_Accumulation Accumulation of Acetylcholine (ACh) AChE_Inhibition->ACh_Accumulation Cholinergic_Overstim Cholinergic Overstimulation ACh_Accumulation->Cholinergic_Overstim Neurotoxicity Neuronal Cell Death (Neurotoxicity) ROS_Increase->Neurotoxicity MMP_Depolarization->Neurotoxicity Cholinergic_Overstim->Neurotoxicity

> Proposed combined neurotoxicity pathways of chloro-cathinones, based on 2025 research [1] [2].

Research Implications Summary

  • Forensic & Clinical Relevance: The provided analytical data (NMR, GC-MS) and newly identified AChE inhibition mechanism are critical for identifying these substances and treating intoxications [1] [2] [3].
  • Public Health Concern: The high cytotoxicity and novel mechanism of some isomers, particularly 4-CBC, highlight significant potential health risks [1].
  • Predictive Power: Understanding these SARs allows for better prediction of the toxicity and biological activity of new, emerging cathinone isomers before they become widespread [1] [4].

This integrated guide, based on the latest primary research, provides a solid foundation for researchers and professionals to assess the risks and mechanisms of chloro-cathinone isomers.

References

comparative analytical characterization of cathinone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques at a Glance

The table below summarizes the key analytical techniques used for the identification and characterization of synthetic cathinones, along with their primary applications and findings as reported in recent studies.

Analytical Technique Primary Application & Characteristics Example Findings / Data Output

| Gas Chromatography–Mass Spectrometry (GC-MS) [1] [2] | Used for initial identification and forensic analysis. Provides characteristic fragmentation patterns. | • Base peak for 4-FPD: m/z 86 [2]Base peak for 4-MEAP: m/z 100 [2] | | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) [1] [3] | Highly sensitive identification and metabolic studies. Useful for thermolabile compounds. | • Application in metabolic pathway elucidation for novel cathinones (e.g., selenophene derivatives) [3]. | | Gas Chromatography-Infrared Spectroscopy (GC-IR) [4] | Provides solid-state IR spectra for structural elucidation. | • Challenge: Methylone, N-ethylpentylone, and pentylone produce extremely visually similar spectra, making differentiation difficult without chemometrics [4]. | | Nuclear Magnetic Resonance (NMR) Spectroscopy [2] | Definitive structural elucidation, including atom connectivity and stereochemistry. | Used for comprehensive physicochemical characterization of 4-FPD and 4-MEAP [2]. | | Raman & Infrared Spectroscopy [2] | Provides complementary molecular fingerprinting based on vibrational modes. | Part of a comprehensive characterization protocol for identifying functional groups in 4-FPD and 4-MEAP [2]. | | X-ray Crystallography [2] | Considered the "gold standard" for unambiguous determination of 3D molecular structure in the solid state. | Used to confirm the precise molecular structure and solid-state conformation of 4-FPD and 4-MEAP [2]. | | Differential Scanning Calorimetry (DSC) [2] | Measures thermal properties (e.g., melting point, crystallinity) of the substance. | Part of a multi-technique approach for characterizing 4-FPD and 4-MEAP [2]. | | Colorimetric Tests (e.g., BCA test) [5] | Rapid, on-site preliminary testing to discriminate between different drug classes. | A 2024 study highlights a new BCA test method to distinguish cathinones from cocaine, offering superior visual discrimination [5]. |

Detailed Experimental Protocol: A Multi-Technique Approach

The following detailed methodology is adapted from a 2017 study that provided a comprehensive characterization of two cathinone derivatives, 4-FPD and 4-MEAP [2]. This serves as an excellent model for a robust analytical workflow.

1. Sample Preparation

  • Source: Powders acquired from Internet vendors and analyzed without purification [2].
  • For GC-MS: Dissolve a 10-mg aliquot in 1 mL of methanol (HPLC/MS grade). Sonicate for 10 minutes. Further dilute a 10 µL aliquot 100-fold with methanol for analysis [2].
  • For NMR: Dissolve 10 mg of the powder sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) [2].
  • For IR, Raman, and DSC: Analyze ~5 mg of the pure powder without further treatment [2].
  • For UV-VIS: Dissolve ~5 mg in methanol and perform a tenfold dilution before analysis [2].

2. Instrumental Analysis and Settings

  • GC-MS:
    • Column: Rxi-5Sil MS (30 m × 0.25 mm i.d., 0.25 μm film thickness).
    • Temperature Program: 100°C hold for 2 min, ramp to 260°C at 20°C/min.
    • Injector Temp.: 260°C.
    • Carrier Gas: Helium at 1.2 mL/min.
    • Injection: 1 μL, splitless mode.
    • MS Transfer Line: 250°C [2].
  • ESI-MSn:
    • Ionization Mode: Electrospray Ionization in positive mode (ESI(+)-MS).
    • Scan Range: m/z 50–500.
    • Source Temp.: 350°C [2].
  • NMR Spectroscopy:
    • Instrument: 400 MHz spectrometer.
    • Solvent: DMSO-d6.
    • Reference: Chemical shifts are referenced to the residual solvent signal [2].
  • Vibrational Spectroscopy (IR & Raman):
    • FT-IR: Use Attenuated Total Reflectance (ATR) accessory; scan range 3500–400 cm⁻¹.
    • Raman: Use a 780 nm laser [2].
  • X-ray Crystallography:
    • Data Collection: Perform at 100 K using a kappa diffractometer with a CCD detector.
    • Software: Use CrysAlisPro for data integration. Solve structures with SHELXS97 and refine with SHELXL-2014/7 [2].

Analytical Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of cathinone derivatives, integrating the techniques from the protocol above.

Start Sample Acquisition (Powdered Material) Prep Sample Preparation Start->Prep MS Mass Spectrometry (GC-MS, LC-MS/MS) Prep->MS NMR NMR Spectroscopy Prep->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Prep->Vibrational Thermal Thermal Analysis (DSC) Prep->Thermal XRay X-ray Crystallography Prep->XRay If single crystal obtained DataInt Data Integration & Structural Confirmation MS->DataInt NMR->DataInt Vibrational->DataInt Thermal->DataInt XRay->DataInt

Comprehensive Analysis Workflow

Key Analytical Considerations for Researchers

  • The Challenge of Similar Analogs: Be aware that some cathinone analogs, like methylone, N-ethylpentylone, and pentylone, can produce nearly identical GC-IR spectra. Relying solely on library matching can be insufficient. The application of chemometric methods (e.g., Principal Component Analysis - PCA) is recommended for objective differentiation in these cases [4].
  • Sample Stability is Critical: The stability of cathinones is highly dependent on the storage matrix and temperature. For instance, mephedrone, MDPV, and naphyrone can degrade in methanol and Na₂EDTA-preserved blood, even under refrigeration. For quantitative accuracy, it is recommended to:
    • Store working solutions in acetonitrile rather than methanol.
    • Keep biological samples at -20°C and analyze them promptly [6].
  • Leverage Complementary Techniques: No single technique is sufficient for unambiguous identification of a novel cathinone. The most robust characterization involves:
    • Screening with MS: For initial identification and fragmentation pattern.
    • Structural Elucidation with NMR and IR/Raman: For functional group and connectivity information.
    • Definitive Confirmation with X-ray: If suitable crystals can be obtained [2].

References

biological activity profiling of new psychoactive substances

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Biological Activity of NPS

The tables below summarize the key pharmacological profiles and associated risks of two major classes of NPS based on current literature.

Table 1: Profiling Synthetic Cannabinoid Receptor Agonists (SCRAs) [1] [2] [3]

Synthetic Cannabinoid Primary Target (Receptor Affinity) Efficacy (Compared to THC) Key Documented Biological Effects & Toxicities
MMB-FUBINACA CB1 (High affinity) Full agonist, higher efficacy & potency Seizures, psychoses, cardiotoxicity, hyperemesis; implicated in mass intoxication events ("zombie outbreak") [3].
MDMB-FUBINACA CB1 (High affinity) Full agonist, higher efficacy & potency Found in e-liquids; associated with severe toxicity and deaths [3].
AB-CHMINACA CB1 / CB2 Full agonist Agitation, anxiety, tachycardia, hypertension, seizures, acute renal and hepatic injury [2].
JWH-018 CB1 / CB2 Full agonist Seizures in rodent models (CB1-mediated); induces oxidative stress and inflammation in neuronal cells [2] [3].
CP 55,940 CB1 / CB2 (slightly greater for CB2) High-efficacy prototypical agonist Used as a reference compound in experimental studies [3].

Table 2: Profiling Synthetic Opioids [4] [5] [6]

Synthetic Opioid Primary Target (Potency Comparison) Key Documented Biological Effects & Dangers
Carfentanil Mu Opioid Receptor (MOR); 100x fentanyl, 10,000x morphine Profound, rapid-onset respiratory depression and arrest; death within minutes; resistant to standard naloxone dosing [4] [5].
Fentanyl Mu Opioid Receptor (MOR); ~100x morphine Severe CNS and respiratory depression; frequently found as adulterant in other illicit drugs [4].
Protonitazene Mu Opioid Receptor (MOR); highly potent High risk of fatal overdose due to high potency; part of the novel benzimidazole class opioids [4].

Experimental Protocols for NPS Profiling

To generate the data in the tables above, researchers employ standardized and cutting-edge experimental methods. Here are detailed protocols for key assays.

Receptor Binding Assay

This experiment measures the affinity of an NPS for a specific receptor [3].

  • Objective: To determine the inhibition constant (Ki) of an NPS for the human Cannabinoid receptor 1 (hCB1).
  • Materials:
    • Cell membranes expressing hCB1 (e.g., from HEK293 cells).
    • Radioactive ligand ([³H]SR141716 for hCB1).
    • Test NPS compounds (e.g., MMB-FUBINACA, MDMB-FUBINACA).
    • Buffers (e.g., Tris-HCl, MgCl₂, EDTA).
    • Filtration apparatus.
  • Procedure:
    • Incubate hCB1 membrane preparation with a fixed concentration of [³H]SR141716 and varying concentrations of the test NPS.
    • Perform incubation to equilibrium (e.g., 90 minutes at 30°C).
    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioactive ligand.
    • Measure the radioactivity trapped on the filters using a scintillation counter.
    • Analyze data with nonlinear regression to calculate the Ki value, which represents the concentration of NPS required to displace 50% of the specific binding of the radioactive ligand.
Functional [³⁵S]GTPγS Binding Assay

This test assesses the functional efficacy of an NPS—whether it activates the receptor and the degree of that activation [3].

  • Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of an NPS in activating hCB1.
  • Materials:
    • hCB1 membrane preparation.
    • Guanosine diphosphate (GDP).
    • Radioactive [³⁵S]GTPγS.
    • Test NPS compounds.
  • Procedure:
    • Incubate membranes with GDP and varying concentrations of the test NPS.
    • Initiate the reaction by adding [³⁵S]GTPγS.
    • After incubation (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration.
    • Quantify bound radioactivity by scintillation counting.
    • The EC₅₀ (concentration for half-maximal effect) and Eₘₐₓ (maximal effect relative to a standard) are calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the core signaling pathways activated by major NPS classes, which underlie their physiological and toxic effects.

Diagram 1: Synthetic Cannabinoid (SC) Signaling Pathway

This diagram visualizes the key intracellular events following Cannabinoid Receptor 1 (CB1R) activation by synthetic cannabinoids [1] [2].

sc_pathway Synthetic Cannabinoid CB1 Receptor Signaling SC Synthetic Cannabinoid (e.g., MMB-FUBINACA) CB1R CB1 Receptor SC->CB1R Binds Gi Gαi/o Protein CB1R->Gi Activates MAPK MAPK/ERK Pathway (Activated) CB1R->MAPK Stimulates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channels (Inhibited) Gi->VGCC Inhibits Kir Inwardly Rectifying K⁺ Channels (Activated) Gi->Kir Activates cAMP cAMP (Reduced) AC->cAMP Lowers PKA PKA Activity (Reduced) cAMP->PKA Neurotransmitter Inhibition of Neurotransmitter Release VGCC->Neurotransmitter Kir->Neurotransmitter TranscriptionalChanges Changes in Gene Expression MAPK->TranscriptionalChanges

Diagram 2: Synthetic Opioid Signaling Pathway

This diagram shows the primary mechanism by which synthetic opioids like fentanyl and carfentanil cause respiratory depression, the primary cause of fatal overdose [4].

opioid_pathway Synthetic Opioid-Induced Respiratory Depression Opioid Synthetic Opioid (e.g., Carfentanil) MOR Mu Opioid Receptor (MOR) in Brainstem Opioid->MOR High-Affinity Binding Gi Gαi/o Protein MOR->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP (Reduced) AC->cAMP Lowers NeuronActivity Reduced Neuronal Excitability cAMP->NeuronActivity RespCenter Pre-Bötzinger Complex (Respiratory Rhythm Generator) NeuronActivity->RespCenter Inhibits RespDepression Respiratory Depression & Arrest RespCenter->RespDepression

Emerging Technologies: AI in NPS Profiling

The "cat-and-mouse" cycle of NPS control has driven the adoption of artificial intelligence (AI) for predictive profiling [7].

  • Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models use machine learning to predict the biological activity and potency of a novel NPS based solely on its chemical structure. For example, models have been developed to predict the CB1 receptor binding affinity of synthetic cannabinoids, serving as an early warning system for the most dangerous new analogues [7].
  • Generative Models for NPS Design: AI-driven generative models can design novel psychoactive molecules. Frameworks like STNGS use known NPS scaffolds to generate new, plausible analogues and then rank them based on synthetic accessibility, novelty, and predicted receptor affinity. This technology has successfully identified new synthetic cannabinoids with confirmed biological activity, demonstrating its power for both forecasting threats and accelerating lead discovery in pharmacology [7].

References

×

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.1233420 g/mol

Monoisotopic Mass

241.1233420 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types